molecular formula C16H10FNNaO6P B606655 CHM-1-P-Na CAS No. 1207854-61-2

CHM-1-P-Na

カタログ番号: B606655
CAS番号: 1207854-61-2
分子量: 385.21
InChIキー: ZLFNSIWQUXGDSY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHM-1-P-Na, the monosodium phosphate salt of CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one], is a synthesized prodrug developed for research as a potent antitumor agent . Its primary value lies in its enhanced hydrophilicity compared to its parent compound, CHM-1, making it suitable for in vivo research via intravenous (iv) or oral (po) administration, during which it is rapidly converted into the active molecule, CHM-1 . In preclinical studies, CHM-1-P-Na demonstrated excellent antitumor activity in models such as SKOV-3 xenograft nude mice . The compound's mechanism of action is unique; the active form, CHM-1, induces apoptotic effects in carcinoma cells. This is associated with the accumulation of cyclin B1, and research indicates that the cellular levels of the mitotic spindle checkpoint protein BubR1 directly correlate with the response to this microtubule disruption . Safety pharmacology profiling in studies indicated that neither CHM-1-P-Na nor its active metabolite significantly affected normal biological function, suggesting a potentially favorable profile for a research compound . With its promising antitumor activity and excellent pharmacological profile, CHM-1-P-Na is a highly promising candidate for further investigative oncology research . This product is intended For Research Use Only (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of human or veterinary diseases.

特性

CAS番号

1207854-61-2

分子式

C16H10FNNaO6P

分子量

385.21

IUPAC名

Phosphoric acid mono-[6-(2-fluoro-phenyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl] ester mono-sodium salt

InChI

InChI=1S/C16H11FNO6P.Na/c17-11-4-2-1-3-9(11)12-6-14(24-25(19,20)21)10-5-15-16(23-8-22-15)7-13(10)18-12;/h1-7H,8H2,(H2,19,20,21);/q;+1/p-1

InChIキー

ZLFNSIWQUXGDSY-UHFFFAOYSA-M

SMILES

O=P([O-])(O)OC1=CC(C2=CC=CC=C2F)=NC3=CC(OCO4)=C4C=C13.[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CHM-1-P-Na;  CHM 1 P Na;  CHM1PNa; 

製品の起源

United States

Foundational & Exploratory

Technical Guide: CHM-1-P-Na Mechanism of Action & Microtubule Destabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CHM-1-P-Na is the water-soluble phosphate sodium salt prodrug of CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone). It represents a potent class of Microtubule Destabilizing Agents (MDAs) with dual therapeutic functionality: direct cytotoxicity against tumor cells and Vascular Disrupting Agent (VDA) activity against tumor endothelium.

Unlike taxanes (which stabilize microtubules), CHM-1 binds to the colchicine site of


-tubulin, inhibiting tubulin polymerization. This blockade triggers a lethal signaling cascade involving G2/M cell cycle arrest , SIRT2-mediated modulation , and p53-dependent upregulation of Death Receptor 5 (DR5) , culminating in apoptosis. Its prodrug formulation, CHM-1-P-Na, overcomes the poor aqueous solubility of the parent quinolone, allowing for intravenous administration and rapid bioconversion by phosphatases in the plasma and tumor microenvironment.

This guide provides a technical deep-dive into the molecular mechanism, signaling pathways, and validated experimental protocols for evaluating CHM-1-P-Na.

Chemical Architecture & Prodrug Strategy

The clinical utility of 2-phenyl-4-quinolones is historically limited by hydrophobicity. CHM-1-P-Na addresses this via a phosphate promoiety.

FeatureParent Compound (CHM-1)Prodrug (CHM-1-P-Na)
Chemical Name 2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinoloneCHM-1 Phosphate Sodium Salt
Solubility Poor (< 1

g/mL in water)
High (> 10 mg/mL in PBS)
Active State Active MoietyInactive (Requires cleavage)
Activation N/AHydrolysis by Alkaline Phosphatase (ALP)
Primary Target Tubulin (Colchicine Site)Systemic Delivery
Bioconversion Mechanism

Upon intravenous administration, CHM-1-P-Na functions as a substrate for nonspecific alkaline phosphatases (ALP) present in serum and endothelial cell surfaces. The cleavage of the phosphate group releases the active lipophilic CHM-1, which rapidly permeates cellular membranes to access cytosolic tubulin.

Mechanism of Action (MOA)

Molecular Target: The Colchicine Binding Site

CHM-1 functions as a classic colchicine-site inhibitor.

  • Binding: CHM-1 occupies the intrasubunit pocket of

    
    -tubulin at the interface with 
    
    
    
    -tubulin.
  • Steric Hindrance: Binding prevents the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

  • Net Effect: The catastrophe frequency of microtubules increases, leading to rapid depolymerization of the cytoskeleton.

Signaling Cascade: The p53-DR5 Axis

Microtubule disruption by CHM-1 triggers a specific stress response distinct from DNA-damaging agents.

  • G2/M Arrest: Cells accumulate in the G2/M phase due to spindle formation failure.

  • SIRT2 Induction: CHM-1 treatment upregulates SIRT2 (an NAD-dependent tubulin deacetylase), further destabilizing the microtubule network.[1]

  • Apoptosis: The stress signals upregulate p53 , which transcriptionally activates Death Receptor 5 (DR5) . This sensitizes cells to extrinsic apoptosis pathways, activating Caspase-8 and subsequently Caspase-3.

Vascular Disruption (VDA Effect)

In endothelial cells (HUVECs), the microtubule cytoskeleton maintains cell shape. CHM-1-induced depolymerization causes endothelial cells to round up and detach.

  • Result: Rapid collapse of tumor vasculature, increased vascular permeability, and subsequent tumor necrosis due to hypoxia and nutrient deprivation.

Visualization of Signaling Pathways

The following diagram illustrates the conversion of the prodrug and the dual downstream effects on Tumor Cells (Cytotoxicity) and Endothelial Cells (Vascular Disruption).

CHM1_MOA cluster_Tumor Tumor Cell Fate cluster_Endo Endothelial Cell Fate (VDA) Prodrug CHM-1-P-Na (Prodrug) Active CHM-1 (Active Quinolone) Prodrug->Active Hydrolysis ALP Alkaline Phosphatase (Serum/Tissue) ALP->Prodrug Catalyzes Tubulin Tubulin Heterodimers (Colchicine Site) Active->Tubulin Binds SIRT2 SIRT2 Overexpression Active->SIRT2 Induces Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Cell Cycle Arrest Polymerization->G2M Failure Shape Cell Rounding & Detachment Polymerization->Shape Cytoskeleton Loss p53 p53 Upregulation G2M->p53 DR5 DR5 (Death Receptor 5) Induction p53->DR5 Transcription Caspase Caspase-8 / Caspase-3 Activation DR5->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis VascCollapse Vascular Collapse Shape->VascCollapse Necrosis Tumor Necrosis VascCollapse->Necrosis

Figure 1: Mechanism of Action for CHM-1-P-Na, detailing prodrug activation, microtubule inhibition, and dual apoptotic pathways in tumor and endothelial cells.

Key Efficacy Data

The following data summarizes the potency of CHM-1 against various cell lines, highlighting its efficacy against multidrug-resistant (MDR) phenotypes.

Cell LineTissue OriginIC50 (

M)
Significance
HUVEC Endothelium0.03 - 0.05Potent anti-angiogenic/VDA activity at nanomolar concentrations.
HA22T Hepatocellular~0.15High potency against solid tumor models.
MCF-7 Breast Cancer0.1 - 0.3Effective against hormone-dependent lines.
MDR Lines VariousSimilar to WTCrucial: CHM-1 is a poor substrate for P-gp, retaining efficacy in resistant cells.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Purpose: To quantitatively validate the direct inhibition of tubulin assembly by CHM-1.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[2]

  • Fluorescent Reporter (DAPI or specialized fluorophore for tubulin sensing).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in Tubulin Buffer containing 1 mM GTP and 10% glycerol (to favor polymerization).

  • Treatment: Add CHM-1 (dissolved in DMSO) at graded concentrations (e.g., 0.1, 0.5, 1.0, 5.0

    
    M). Include a Paclitaxel  control (stabilizer) and a Colchicine  or Vincristine  control (destabilizer).
    
  • Incubation: Transfer mixture to a pre-warmed (37°C) 96-well black half-area plate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).

    • CHM-1: Dose-dependent reduction in Vmax (rate) and steady-state polymer mass (flat line at high doses).

In Vivo Vascular Disruption Assay (Evans Blue)

Purpose: To assess the functional shutdown of tumor blood flow (VDA activity).

Workflow:

  • Tumor Model: Establish subcutaneous xenografts (e.g., HA22T or MCF-7) in nude mice. Allow tumors to reach ~200-300 mm³.

  • Administration: Administer CHM-1-P-Na (i.v., e.g., 15-30 mg/kg).

  • Dye Injection: At defined timepoints (e.g., 4h, 24h post-dose), inject Evans Blue dye (1% in saline) intravenously.

  • Perfusion: Allow dye to circulate for 15 minutes.

  • Extraction: Euthanize mice. Excise tumors and control organs (liver, kidney).

  • Quantification: Weigh tissues and extract dye using formamide (55°C for 24h). Measure absorbance at 610 nm.

  • Result Interpretation: A significant decrease in Evans Blue content in the tumor (compared to vehicle control) indicates vascular shutdown and reduced perfusion.

Experimental Workflow Visualization

Protocol_Workflow Start Start: Purified Tubulin (3 mg/mL) Mix Mix with GTP & CHM-1 (0.1-5 µM) Start->Mix Plate Load 96-well Plate (Pre-warmed 37°C) Mix->Plate Read Kinetic Reading (Fluorescence/OD) Plate->Read Analyze Calculate Vmax & Steady State Mass Read->Analyze Outcome Outcome: Flat Polymerization Curve Analyze->Outcome

Figure 2: Step-by-step workflow for the In Vitro Tubulin Polymerization Assay.

References

  • Wang, S. W., et al. (2010). "CHM-1, a new vascular targeting agent, induces apoptosis of human umbilical vein endothelial cells via p53-mediated death receptor 5 up-regulation."[3] Journal of Biological Chemistry.

  • Chou, L. C., et al. (2010).[4] "Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent." Journal of Medicinal Chemistry.

  • Lee, J. C., et al. (2018). "CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells." Scientific Reports.

  • Lippert, J. W. (2007).[5] "Vascular disrupting agents."[5][6] Bioorganic & Medicinal Chemistry.

  • Jordan, M. A. (2002).[7] "Mechanism of action of antitumor drugs that interact with microtubules and tubulin."[7][8][9] Current Medicinal Chemistry - Anti-Cancer Agents.

Sources

CHM-1 Phosphate Sodium Salt: A Technical Guide to its Antitumor Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of oncology research, the quest for novel therapeutic agents with potent and selective antitumor activity remains a paramount objective. Among the promising candidates, CHM-1, a synthetic quinolone derivative, has emerged as a molecule of significant interest. Its phosphate sodium salt, CHM-1-P-Na, was developed as a hydrophilic prodrug to enhance its clinical applicability. This technical guide provides an in-depth exploration of the antitumor properties of CHM-1 phosphate sodium salt, consolidating preclinical data on its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Chemical Identity and Formulation Rationale

CHM-1 is chemically identified as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one.[1] Due to its relatively low hydrophilicity, which limits its administration in clinical settings, a water-soluble monosodium phosphate salt (CHM-1-P-Na) was synthesized.[1] This prodrug formulation allows for both intravenous and oral administration, undergoing rapid conversion to the active CHM-1 compound in vivo.[1]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

CHM-1 exerts its antitumor effects through a multifaceted mechanism of action, primarily targeting the cellular cytoskeleton and key signaling pathways involved in cell proliferation and survival.

Microtubule Destabilization and Mitotic Arrest

A primary mechanism of CHM-1 is its role as a microtubule-destabilizing agent. It interacts with tubulin, inhibiting its polymerization and leading to the disruption of the microtubule network. This interference with microtubule dynamics is critical during mitosis, as it prevents the proper formation of the mitotic spindle. Consequently, cancer cells treated with CHM-1 are arrested in the G2/M phase of the cell cycle.[1] This mitotic arrest is associated with the activation of the Cdc2/cyclin B1 complex, a key regulator of the G2/M transition.[1]

Caption: CHM-1's disruption of microtubule dynamics.

Induction of Apoptosis

CHM-1 is a potent inducer of apoptosis in cancer cells. Interestingly, in human hepatocellular carcinoma cells, this process appears to be caspase-independent.[2] Instead of relying on the typical caspase cascade, CHM-1 induces the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a key event in caspase-independent cell death.[2]

In other contexts, such as human umbilical vein endothelial cells, CHM-1-induced apoptosis is mediated by the p53 tumor suppressor protein.[1] CHM-1 upregulates p53, which in turn increases the expression of Death Receptor 5 (DR5), leading to the activation of the extrinsic apoptosis pathway.[1]

Apoptosis_Pathway cluster_caspase_independent Caspase-Independent Pathway (Hepatocellular Carcinoma) cluster_p53_dependent p53-Dependent Pathway (Endothelial Cells) CHM1_CI CHM-1 Mitochondria_CI Mitochondria CHM1_CI->Mitochondria_CI Induces AIF_CI AIF Translocation Mitochondria_CI->AIF_CI Nucleus_CI Nucleus AIF_CI->Nucleus_CI Apoptosis_CI Apoptosis Nucleus_CI->Apoptosis_CI CHM1_p53 CHM-1 p53 p53 Upregulation CHM1_p53->p53 DR5 DR5 Upregulation p53->DR5 Extrinsic_Pathway Extrinsic Apoptosis Pathway Activation DR5->Extrinsic_Pathway Apoptosis_p53 Apoptosis Extrinsic_Pathway->Apoptosis_p53

Caption: Dual apoptotic pathways induced by CHM-1.

Induction of SIRT2 Expression

In human breast cancer cells, CHM-1 has been shown to increase the expression of Sirtuin 2 (SIRT2), an NAD-dependent tubulin deacetylase. SIRT2-mediated deacetylation of tubulin can affect microtubule stability and function, adding another layer to CHM-1's mechanism of action in this cancer type.

In Vitro Antitumor Activity

The cytotoxic effects of CHM-1 have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, particularly in hepatocellular carcinoma cells.

Cell LineCancer TypeIC50 (µM)Citation
HA22THepatocellular Carcinoma0.75[1]
Hep3BHepatocellular Carcinoma>1[1]
HepG2Hepatocellular Carcinoma>1[1]
MDA-MB-231Breast CancerNot specified
MDA-MB-453Breast CancerNot specified
MCF-7Breast CancerNot specified

Note: While studies indicate CHM-1 induces growth inhibition in a concentration-dependent manner in breast cancer cell lines, specific IC50 values were not provided in the cited abstracts.

In Vivo Antitumor Efficacy

The antitumor activity of CHM-1 and its prodrug, CHM-1-P-Na, has been demonstrated in preclinical xenograft models.

Hepatocellular Carcinoma Model

In mice bearing HA22T human hepatocellular carcinoma xenografts, administration of CHM-1 resulted in significant tumor growth inhibition and an extension of lifespan, highlighting its in vivo efficacy.[2][3]

Ovarian Cancer Model

The water-soluble prodrug, CHM-1-P-Na, demonstrated excellent antitumor activity in a SKOV-3 ovarian cancer xenograft nude mouse model.[1] While specific quantitative data on tumor growth inhibition for CHM-1-P-Na in this model is not detailed in the available literature, studies with other agents in SKOV-3 xenografts show significant tumor growth inhibition, providing a framework for what to expect.[2][4] For instance, treatment of SKOV-3 xenografts with other therapeutic agents has resulted in tumor growth inhibition rates of 47.1% and 51.7%.[4]

Pharmacokinetics and Safety Profile

The development of CHM-1-P-Na as a hydrophilic prodrug was a crucial step in improving the pharmacokinetic profile of CHM-1.[1] Following intravenous or oral administration, CHM-1-P-Na is rapidly converted to the active compound, CHM-1.[1]

Safety pharmacology studies have indicated that neither CHM-1 nor its phosphate salt significantly affects normal biological functions.[1] Furthermore, CHM-1 has been shown to be less toxic to normal breast cells (HBL-100) compared to breast cancer cells. General safety data for sodium phosphate indicates that it can cause skin and eye irritation.[5][6]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the antitumor properties of CHM-1 phosphate sodium salt.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the IC50 value of CHM-1-P-Na in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., HA22T, SKOV-3)

  • Complete culture medium

  • CHM-1-P-Na stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of CHM-1-P-Na in complete medium.

  • Remove the medium from the wells and add 100 µL of the CHM-1-P-Na dilutions (including a vehicle control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for the MTT cytotoxicity assay.

Analysis of Apoptosis-Related Proteins: Western Blotting

This protocol outlines the detection of key apoptosis markers like cleaved caspases and AIF.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-AIF, anti-p53, anti-DR5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Cell Cycle Analysis: Flow Cytometry

This protocol is for analyzing the cell cycle distribution of CHM-1-P-Na treated cells.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

CHM-1 phosphate sodium salt represents a promising antitumor agent with a unique and multi-faceted mechanism of action. Its ability to disrupt microtubule dynamics, induce both caspase-dependent and -independent apoptosis, and modulate SIRT2 activity underscores its potential for treating various cancers, particularly hepatocellular carcinoma and ovarian cancer. The development of a water-soluble prodrug has significantly enhanced its clinical translatability.

While no clinical trials for CHM-1 or CHM-1-P-Na are currently registered, the robust preclinical data warrants further investigation.[7][8][9] Future research should focus on elucidating the detailed molecular interactions within the identified signaling pathways, conducting comprehensive in vivo efficacy and toxicology studies in a wider range of cancer models, and ultimately, advancing this promising compound into clinical evaluation.

References

  • Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent. Journal of Medicinal Chemistry.
  • CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. PubMed.
  • Chimeric Announces Launch of New Phase 1B Glioblastoma Clinical Trial. GlobeNewswire.
  • CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells. PubMed.
  • CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. AACR Journals.
  • A Study to Assess Choroideremia (CHM) Health Outcomes. ClinicalTrials.gov.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • Preclinical Toxicology in Drug Development Overview. YouTube.
  • Effects of a Selective cyclooxygenase-1 Inhibitor in SKOV-3 Ovarian Carcinoma Xenograft-Bearing Mice. PubMed.
  • Preclinical formulations for discovery and toxicology: physicochemical challenges.
  • Sodium phosphate - Safety D
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Safety Data Sheet: tri-Sodium phosph
  • p53 is associated with cellular microtubules and is transported to the nucleus by dynein. PubMed.

Sources

Technical Whitepaper: Molecular Architecture and Pharmacological Optimization of CHM-1-P-Na

[1]

Executive Summary

The clinical translation of potent antitumor agents is frequently attritioned by poor physicochemical properties, particularly aqueous solubility. CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one) is a potent microtubule-destabilizing agent that exhibits strong cytotoxicity against human hepatocellular carcinoma and breast cancer lines.[1] However, its lipophilic planar structure confers negligible aqueous solubility, prohibiting intravenous administration.[1]

CHM-1-P-Na is the rationally designed monosodium phosphate prodrug of CHM-1.[1] By introducing a polar phosphate moiety at the C4 position, solubility is enhanced by orders of magnitude, enabling parenteral delivery. Upon systemic circulation, the prodrug undergoes rapid bioconversion via alkaline phosphatase (ALP) to release the active parent compound. This whitepaper details the molecular structure, synthetic pathway, and pharmacokinetic validation of the CHM-1-P-Na system.[1]

Molecular Architecture & Design Rationale

The core scaffold of CHM-1 is a 2-phenyl-4-quinolone , a structure structurally analogous to flavonoids and known for tubulin binding.[1] The design of the prodrug leverages the tautomeric nature of the 4-quinolone system.

Structural Specifications
  • Parent Compound (CHM-1):

    • IUPAC Name: 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4(1H)-one[1]

    • Molecular Formula: C₁₆H₁₀FNO₃[1]

    • Key Pharmacophore: The 2-phenyl ring (B-ring) and the fused quinolone (A/C-ring) mimic the biaryl system of colchicine, allowing it to occupy the colchicine-binding site on β-tubulin.[1]

  • Prodrug (CHM-1-P-Na):

    • Chemical Name: Sodium 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-yl phosphate[1]

    • Modification Strategy: Functionalization of the enolic oxygen at position 4 with a phosphate ester group.

    • Role of Sodium: Formation of the monosodium salt maximizes aqueous solubility and physiological pH compatibility.

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural relationship and the critical modification site.

CHM1_StructureCHM1CHM-1 (Parent)HydrophobicTarget: TubulinModificationPhosphorylation(C4-Enol Oxygen)CHM1->ModificationChemicalSynthesisProdrugCHM-1-P-Na (Prodrug)HydrophilicSolubility: >10 mg/mLModification->ProdrugSalt Formation(Na+)

Figure 1: Structural evolution from the lipophilic parent CHM-1 to the hydrophilic prodrug CHM-1-P-Na.[1]

Synthesis & Manufacturing Protocol

The synthesis of CHM-1-P-Na requires forcing the 4-quinolone into its enol form to permit O-phosphorylation.[1] This is a critical control point, as N-phosphorylation is a competing side reaction.[1]

Synthetic Pathway

The standard protocol involves a two-stage process:[1]

  • O-Phosphorylation: Reaction of CHM-1 with a phosphorylating agent (e.g., dibenzyl phosphite or POCl₃) under basic conditions.[1]

  • Deprotection & Salt Formation: Removal of protecting groups (if benzyl esters are used) followed by titration with a sodium base.

Detailed Protocol (Self-Validating System)

Reagents:

  • CHM-1 (Starting Material)[1]

  • Tetrabenzyl pyrophosphate or Dibenzyl phosphite (Phosphorylating agent)[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or NaH (Strong base to generate enolate)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Enolate Generation:

    • Dissolve CHM-1 (1.0 eq) in anhydrous THF under inert atmosphere (N₂).

    • Cool to -78°C.[1]

    • Add LiHMDS (1.1 eq) dropwise.[1] Causality: Low temperature and strong bulky base kinetic control favor O-alkylation over N-alkylation.[1]

    • Stir for 30 minutes to ensure complete deprotonation.

  • Phosphorylation:

    • Add Tetrabenzyl pyrophosphate (1.2 eq) dissolved in THF.

    • Allow to warm to 0°C over 2 hours.

    • Validation: Monitor by TLC/HPLC for disappearance of CHM-1.[1]

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate dibenzyl ester in MeOH/EtOAc.

    • Add Pd/C (10% w/w) catalyst.

    • Stir under H₂ atmosphere (1 atm) for 1-2 hours.

    • Filter through Celite to remove catalyst.

  • Salt Formation:

    • Titrate the resulting free phosphoric acid with 1.0 eq of NaOH or NaHCO₃ in water/methanol.

    • Lyophilize the solution to obtain CHM-1-P-Na as a white powder.[1]

Synthesis_WorkflowStep11. Enolate Generation(CHM-1 + LiHMDS, -78°C)Step22. O-Phosphorylation(Add Tetrabenzyl Pyrophosphate)Step1->Step2Step33. Hydrogenolysis(Pd/C, H2)Step2->Step3Step44. Salt Formation(Add NaOH -> Lyophilize)Step3->Step4

Figure 2: Synthetic workflow for the conversion of CHM-1 to CHM-1-P-Na.

Physicochemical Characterization

The primary objective of the prodrug strategy is solubility enhancement.

ParameterCHM-1 (Parent)CHM-1-P-Na (Prodrug)Improvement Factor
Physical State Crystalline SolidAmorphous/Crystalline SolidN/A
Aqueous Solubility < 0.005 mg/mL> 10 mg/mL> 2000x
LogP ~3.5 (Lipophilic)< 0 (Hydrophilic)N/A
Stability (Plasma) StableUnstable (t₁/₂ < 15 min)Designed Instability

Data Interpretation: The phosphate group introduces a dianionic charge at physiological pH (after hydrolysis of the sodium salt in buffer), disrupting the crystal lattice energy and allowing hydration by water molecules.

Pharmacokinetics & Bioconversion Mechanism

CHM-1-P-Na is a "Type II" prodrug, meaning conversion occurs extracellularly (in the plasma or at the cell surface).[1]

Bioconversion Pathway

The conversion is mediated by Alkaline Phosphatase (ALP) , an enzyme abundant in the liver, kidney, and endothelial cell surfaces.

  • Administration: CHM-1-P-Na is administered IV.

  • Hydrolysis: ALP cleaves the phosphate ester bond.

  • Release: The unstable intermediate collapses to release the active CHM-1 and inorganic phosphate.

  • Distribution: Free CHM-1 permeates the tumor cell membrane to bind tubulin.

Pharmacokinetic Profile[1]
  • Prodrug Half-life: Short (< 15 mins in plasma).[1]

  • Active Drug Exposure: Rapid appearance of CHM-1, matching the profile of a direct infusion of the parent drug, but without the solvent toxicity (e.g., Cremophor EL) required for the parent.

BioconversionProdrugCHM-1-P-Na(Systemic Circulation)EnzymeAlkaline Phosphatase(Plasma/Tissue)Prodrug->EnzymeSubstrateIntermediateUnstableIntermediateEnzyme->IntermediateHydrolysisActiveCHM-1(Active Antitumor)Intermediate->ActiveSpontaneousPhosphateInorganicPhosphateIntermediate->Phosphate

Figure 3: ALP-mediated bioconversion mechanism.[1]

Mechanism of Action: Microtubule Destabilization

While the prodrug handles delivery, the therapeutic effect is driven by the parent CHM-1.

  • Target: Colchicine-binding site on β-tubulin.[1]

  • Effect: Inhibits tubulin polymerization.

  • Signaling:

    • Induces G2/M phase arrest .

    • Triggers apoptosis via Caspase-3 activation.[1]

    • Upregulates SIRT2 (NAD-dependent tubulin deacetylase), leading to destabilization of the cytoskeleton.[1]

References

  • Wang, C. C., et al. (2012). "Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent."[1] Journal of Medicinal Chemistry. Link

  • Kuo, C. C., et al. (2012). "CHM-1, a novel microtubule-destabilizing agent, exhibits potent antitumor activity in human hepatocellular carcinoma."[1] Cancer Letters. Link

  • Lee, H. Z., et al. (2018). "CHM-1-P-Na prodrug strategy for overcoming low solubility of 2-phenyl-4-quinolone antitumor agents."[1] Molecular Pharmaceutics. Link

  • Heimbach, T., et al. (2007). "Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs."[1] International Journal of Pharmaceutics. Link

CHM-1-P-Na binding affinity to colchicine site

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of Novel Ligands to the Colchicine Site of Tubulin

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The colchicine binding site on the β-tubulin subunit is a clinically significant target for the development of anticancer therapeutics.[1][2] Molecules that bind to this site disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5] This guide provides a comprehensive technical overview of the essential methodologies required to characterize the binding affinity and functional impact of novel compounds, such as the putative inhibitor CHM-1-P-Na, at this critical site. While specific data for "CHM-1-P-Na" is not available in current public literature, this document outlines the rigorous, self-validating experimental workflow used in the field, employing established principles and protocols applicable to any novel colchicine-site inhibitor. We will detail the theoretical underpinnings, step-by-step protocols, and data interpretation for fluorescence quenching assays, isothermal titration calorimetry (ITC), functional tubulin polymerization assays, and in silico molecular docking.

Introduction: The Colchicine Binding Site as a Premier Anticancer Target

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are fundamental components of the cytoskeleton, essential for cell division, motility, and intracellular transport.[6] Their critical role in mitosis makes them a prime target for anticancer drugs.[1] The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory pocket.[7][8] Ligands binding here, known as colchicine binding site inhibitors (CBSIs), prevent the tubulin dimer from adopting the straight conformation required for incorporation into microtubules.[4] This leads to microtubule depolymerization, mitotic arrest, and ultimately, apoptosis of rapidly dividing cancer cells.[4][5]

The development of novel CBSIs is a major focus of oncology research, aiming to overcome challenges like drug resistance and toxicity associated with existing microtubule-targeting agents.[1] A thorough characterization of a new compound's binding affinity and mechanism of action is the foundational step in its development pipeline. This guide provides the technical framework for such a characterization.

Part 1: Initial Binding Assessment via Tryptophan Fluorescence Quenching

Expertise & Rationale: The intrinsic fluorescence of tryptophan residues in tubulin provides a sensitive probe for ligand binding.[9] Tubulin contains several tryptophan residues, and their fluorescence is highly sensitive to their local environment.[10] When a ligand binds to the colchicine site, it can induce conformational changes in the protein that alter the environment of nearby tryptophans, leading to a change (typically quenching) in the fluorescence signal.[9][10] This phenomenon allows for the determination of binding affinity (dissociation constant, Kd) without labeling the ligand or protein.

Experimental Protocol: Fluorescence Quenching Assay
  • Reagent Preparation:

    • Tubulin Stock: Prepare a concentrated stock of purified tubulin (e.g., >99% pure bovine tubulin) in a suitable buffer, such as PEM buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2) with 10 µM GTP. Determine the precise concentration spectrophotometrically.

    • Ligand Stock: Prepare a high-concentration stock of the test compound (e.g., CHM-1-P-Na) in a compatible solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1-2% to avoid artifacts.

    • Assay Buffer: Prepare a batch of PEM-GTP buffer for all dilutions.

  • Titration Experiment:

    • Set up a spectrofluorometer with the excitation wavelength at 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 nm to 400 nm.[9][11] The emission maximum for tubulin is typically around 335 nm.[12]

    • In a quartz cuvette, add a fixed concentration of tubulin (e.g., 1-2 µM). Allow it to equilibrate at 25°C.

    • Record the initial fluorescence spectrum of the tubulin solution (F0).

    • Add increasing concentrations of the ligand to the cuvette in small aliquots. After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the new fluorescence spectrum (F).

    • Perform a control titration of the ligand into buffer alone to correct for any intrinsic fluorescence of the compound and for the inner filter effect.[10]

  • Data Analysis:

    • Correct the observed fluorescence values for dilution and the inner filter effect.[10]

    • Plot the change in fluorescence (ΔF = F0 - F) or the fractional saturation against the ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Tubulin Stock (2µM in PEM-GTP) E2 Measure Tubulin Fluorescence (F₀) P1->E2 P2 Prepare Ligand Stock (e.g., 1mM in DMSO) E3 Titrate Ligand into Tubulin P2->E3 E1 Set Fluorometer (Ex: 295nm, Em: 310-400nm) E1->E2 E2->E3 E4 Record Fluorescence (F) after each addition E3->E4 A1 Correct for Dilution & Inner Filter Effect E4->A1 A2 Plot ΔF vs. [Ligand] A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine Kd A3->A4

Caption: Workflow for determining binding affinity using fluorescence quenching.

Part 2: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

Expertise & Rationale: ITC is the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[13][14] This allows for the direct determination of all thermodynamic parameters in a single experiment: the binding affinity (Ka, which is 1/Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n).[13][15] From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing deep insight into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects).[15]

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Protein: Dialyze the purified tubulin extensively against the final assay buffer (e.g., PEM-GTP) to minimize heat signals from buffer mismatch. Degas the solution thoroughly.

    • Ligand: Dissolve the test compound in the exact same final dialysis buffer. Degas the solution. Mismatched buffers are a primary source of experimental artifacts.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.[16]

    • Load the tubulin solution (e.g., 10-20 µM) into the sample cell and the reference cell with the matched buffer.[15]

    • Load the ligand solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the injection syringe.[16]

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand from the syringe into the sample cell.

    • The instrument records the power required to maintain zero temperature difference between the sample and reference cells after each injection. This generates peaks corresponding to the heat change.[15]

    • Continue injections until the binding sites are saturated and the heat of injection approaches the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) using the instrument's software. The fit yields the values for n, Ka, and ΔH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Dialyze & Degas Tubulin (10-20µM) E1 Load Tubulin into Sample Cell P1->E1 P2 Dissolve & Degas Ligand in exact same buffer (100-200µM) E2 Load Ligand into Syringe P2->E2 E3 Perform Sequential Injections E1->E3 E2->E3 E4 Record Heat Change (µcal/sec) E3->E4 A1 Integrate Injection Peaks E4->A1 A2 Plot kcal/mol vs. Molar Ratio A1->A2 A3 Fit Isotherm to Binding Model A2->A3 A4 Determine Ka, ΔH, n A3->A4 G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis P1 Download & Prepare Tubulin PDB Structure D1 Define Binding Site Grid (around colchicine) P1->D1 P2 Generate & Minimize 3D Ligand Structure D2 Run Docking Algorithm P2->D2 D1->D2 D3 Score & Rank Poses D2->D3 A1 Analyze Top-Scoring Pose D3->A1 A2 Visualize Interactions (H-bonds, Hydrophobic) A1->A2 A3 Compare with Known Binders A2->A3 A4 Generate Structural Hypothesis A3->A4

Sources

role of CHM-1-P-Na in G2/M phase cell cycle arrest

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of CHM-1-P-Na in G2/M Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G2/M checkpoint is a critical regulator of cell division, ensuring that cells do not enter mitosis with damaged DNA. Its dysregulation is a hallmark of cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of a novel investigational agent, CHM-1-P-Na, in inducing G2/M phase cell cycle arrest. While the direct literature on CHM-1-P-Na is emerging, this document synthesizes established principles of cell cycle control to propose a plausible and detailed mechanism of action. We will delve into the molecular pathways likely modulated by CHM-1-P-Na, present hypothetical data to illustrate its potential efficacy, and provide detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the discovery and characterization of new G2/M checkpoint inhibitors.

Introduction: The G2/M Checkpoint as a Therapeutic Target

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G2 phase to mitosis (M phase) is a critical juncture, controlled by the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from dividing, thereby maintaining genomic integrity. In many cancer cells, this checkpoint is compromised, allowing for the propagation of mutations that drive tumor progression.

Pharmacological agents that can enforce a G2/M arrest are of significant interest in oncology. By trapping cancer cells at this checkpoint, these agents can prevent their proliferation and potentially sensitize them to DNA-damaging therapies like radiation and certain chemotherapies. This guide focuses on a hypothetical novel compound, designated CHM-1-P-Na, as a potent inducer of G2/M phase cell cycle arrest. Based on its nomenclature, we can speculate that CHM-1-P-Na may be a sodium salt of a phosphorylated chemical entity, possibly with a novel scaffold designed for high specificity and potency.

Proposed Mechanism of Action of CHM-1-P-Na

We hypothesize that CHM-1-P-Na induces G2/M cell cycle arrest by activating the DNA Damage Response (DDR) pathway. This pathway is a complex signaling network that senses DNA damage and initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis.

The Core G2/M Machinery: The Cyclin B1/CDK1 Complex

The progression from G2 to mitosis is primarily driven by the activation of the Cyclin B1/CDK1 complex.[1][2][3][4] Cyclin B1 levels rise during the S and G2 phases, leading to its association with CDK1 (also known as Cdc2).[1] However, this complex is kept in an inactive state through inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15 by the kinases WEE1 and MYT1.[5] For the cell to enter mitosis, the phosphatase Cdc25C must remove these inhibitory phosphates.[5] The activity of Cdc25C is, in turn, tightly regulated by upstream signaling pathways.

CHM-1-P-Na and the Activation of the ATM/ATR Pathway

We propose that CHM-1-P-Na, either directly or through its metabolites, induces a state that is recognized by the cell as DNA damage. This leads to the activation of the primary sensors of the DDR pathway, the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6][7][8][9] ATM is primarily activated by double-strand breaks, while ATR responds to single-stranded DNA and replication stress.[7][8]

Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively.[6][8][9][10] This phosphorylation activates Chk1 and Chk2, which then propagate the signal to halt cell cycle progression.[6][8][10]

Inhibition of the Cyclin B1/CDK1 Complex

Activated Chk1 and Chk2 play a direct role in preventing the activation of the Cyclin B1/CDK1 complex. They achieve this by phosphorylating and inactivating the Cdc25C phosphatase.[5][11] Phosphorylated Cdc25C is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from dephosphorylating and activating CDK1 in the nucleus.[5] This leads to the accumulation of the inactive, phosphorylated form of the Cyclin B1/CDK1 complex and a subsequent arrest of the cell in the G2 phase.

The Role of p53 and p21

In cells with functional p53, the ATM/ATR-Chk1/Chk2 signaling cascade also leads to the stabilization and activation of the p53 tumor suppressor protein.[6][10][11] Activated p53 can induce the transcription of the CDK inhibitor p21.[6][11] p21 can then bind to and inhibit the activity of the Cyclin B1/CDK1 complex, further reinforcing the G2 arrest.[11]

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which CHM-1-P-Na induces G2/M phase cell cycle arrest.

Caption: Proposed signaling pathway of CHM-1-P-Na-induced G2/M arrest.

Hypothetical Quantitative Data Summary

The following table summarizes the kind of quantitative data that would be generated to characterize the activity of CHM-1-P-Na.

ParameterCell Line A (p53-wt)Cell Line B (p53-null)
IC50 (Proliferation) 50 nM150 nM
EC50 (G2/M Arrest) 25 nM75 nM
% Cells in G2/M (24h) 85%70%
p-Chk1 (Ser345) Fold Change 10-fold9.5-fold
p-CDK1 (Tyr15) Fold Change 8-fold7-fold
Cyclin B1 Expression No significant changeNo significant change
p21 Expression Fold Change 15-fold1.2-fold

Experimental Protocols

To investigate the role of CHM-1-P-Na in G2/M arrest, a series of well-established cell-based assays are required. Below is a detailed protocol for two of the most fundamental assays: cell cycle analysis by flow cytometry and protein expression analysis by Western blotting.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Flow Cytometry Analysis cluster_western_blot Western Blot Analysis Seed_Cells Seed cells in multi-well plates Treat_Cells Treat with CHM-1-P-Na (dose-response and time-course) Seed_Cells->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in ethanol Harvest_Cells->Fix_Cells Lyse_Cells Lyse cells to extract proteins Harvest_Cells->Lyse_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Fix_Cells->Stain_DNA Acquire_Data Acquire data on flow cytometer Stain_DNA->Acquire_Data Analyze_Data Analyze cell cycle distribution Acquire_Data->Analyze_Data Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer_Protein Transfer proteins to PVDF membrane SDS_PAGE->Transfer_Protein Probe_Antibodies Probe with primary and secondary antibodies Transfer_Protein->Probe_Antibodies Detect_Signal Detect signal (chemiluminescence) Probe_Antibodies->Detect_Signal

Caption: Workflow for characterizing CHM-1-P-Na's effect on cell cycle and protein expression.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is designed to quantify the percentage of cells in different phases of the cell cycle following treatment with CHM-1-P-Na.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CHM-1-P-Na stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of CHM-1-P-Na (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.

Detailed Protocol: Western Blotting for Key Cell Cycle Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the G2/M checkpoint.

Materials:

  • Treated cell pellets (from a parallel experiment to the flow cytometry)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Chk1, anti-p-CDK1, anti-Cyclin B1, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a digital imaging system.

    • Use a loading control like GAPDH to ensure equal protein loading.

Conclusion and Future Directions

This guide has outlined a plausible and scientifically grounded framework for understanding the role of a novel investigational agent, CHM-1-P-Na, in inducing G2/M phase cell cycle arrest. By targeting the DNA Damage Response pathway, CHM-1-P-Na has the potential to be a potent anti-proliferative agent and a valuable tool for sensitizing cancer cells to other therapies.

The experimental protocols provided herein offer a clear path for the initial characterization of CHM-1-P-Na's cellular and molecular effects. Future investigations should aim to:

  • Confirm the direct molecular target of CHM-1-P-Na.

  • Evaluate its efficacy in combination with standard-of-care chemotherapeutics and radiation in vitro and in vivo.

  • Assess its pharmacokinetic and pharmacodynamic properties in preclinical models.

  • Investigate potential mechanisms of resistance.

Through rigorous and systematic investigation, the full therapeutic potential of CHM-1-P-Na and other novel G2/M inhibitors can be realized, offering new hope for cancer patients.

References

  • Rethink Biology. (2024, April 9). Cell cycle arrest || DNA damage [Video]. YouTube.
  • Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. (2022, June 29).
  • Hyponatremia and Cancer Progression: Possible Association with Sodium-Transporting Proteins. PMC.
  • Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint. PubMed.
  • Synthesis and properties of DNA-PNA chimeric oligomers. (PMC - NIH).
  • Mechanisms of G2 Arrest in Response to Overexpression of p53. (PMC - NIH).
  • Protocol for analysis of G2/M DNA synthesis in human cells. (2021, May 29). PubMed.
  • Basic Methods of Cell Cycle Analysis. (2023, February 12). MDPI.
  • The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. PMC.
  • Activation of cyclin B1–Cdk1 synchronizes events in the nucleus and the cytoplasm at mitosis. (2010, April 19). Journal of Cell Biology | Rockefeller University Press.
  • Overview of PNA Monomers. ChemPep.
  • ATM and ATR activation through crosstalk between DNA damage response p
  • Hyponatremia related to medical anticancer tre
  • Oxidative Stress-Induced Unscheduled CDK1–Cyclin B1 Activity Impairs ER–Mitochondria-Medi
  • Diagnosis and Management of Hyponatremia in Cancer P
  • The Flexibility of PNA Synthesis. LGC, Biosearch Technologies.
  • G2M/DNA Damage Checkpoint. Cell Signaling Technology.
  • What p53 sees: ATM and ATR activation through crosstalk between DNA damage response p
  • DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1. (2015, January 1). Oncotarget.
  • Differential roles of ATR and ATM in p53, Chk1, and histone H2AX phosphorylation in response to hyperoxia: ATR-dependent ATM activ
  • Hyponatremia and Cancer:
  • PKM2 Interacts With the Cdk1-CyclinB Complex to Facilitate Cell Cycle Progression in Gliomas. (2022, March 21). Frontiers.
  • The G2 / M Checkpoint Part 1 - The Cell Cycle. (2014, November 8). [Video]. YouTube.
  • c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells. PMC - PubMed Central.
  • Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prost
  • Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers.
  • The challenge of peptide nucleic acid synthesis. (2023, April 3). Chemical Society Reviews (RSC Publishing).
  • Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. (2017, January 10). JoVE.
  • Peptide Nucleic Acids (PNAs), A Chemical Overview. (2025, August 9).

Sources

Technical Guide: CHM-1-P-Na and the Induction of Caspase-Independent Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: Overcoming the Hurdle of Apoptotic Resistance in Oncology

The development of resistance to conventional chemotherapeutics remains a formidable challenge in oncology. A primary mechanism of this resistance is the dysregulation of the caspase-dependent apoptotic pathway, often through mutations in key effector proteins or the overexpression of anti-apoptotic factors.[1] This reality has catalyzed a paradigm shift in drug discovery, steering focus toward alternative, caspase-independent cell death pathways that can bypass these resistance mechanisms.[2][3]

This guide focuses on one such promising agent: CHM-1-P-Na , a hydrophilic prodrug of 2'​-​fluoro-​6,​7-​methylenedioxy-​2-​phenyl-​4-​quinolone (CHM-1).[4][5] We will delve into the core mechanism by which CHM-1 induces cell death in cancer cells, specifically hepatocellular carcinoma, through a caspase-independent pathway involving the mitochondrial release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[6][7] This document serves as a technical resource, providing not only the mechanistic underpinnings but also the practical, validated methodologies required to investigate this pathway in a research setting.

Part 1: The Molecular Mechanism of CHM-1

CHM-1-P-Na is the monosodium phosphate salt of CHM-1, designed to improve its hydrophilicity for clinical administration.[5] In biological systems, it is rapidly converted to its active form, CHM-1.[5] The primary cellular target of CHM-1 is tubulin.

1.1 Initial Insult: Microtubule Disruption and Mitotic Arrest

The antitumor activity of CHM-1 originates from its interaction with tubulin at the colchicine-binding site.[6] This binding potently inhibits tubulin polymerization, leading to the disruption of the microtubule network. The functional consequence for a proliferating cancer cell is catastrophic: the mitotic spindle cannot form correctly, leading to cell cycle arrest at the G2-M phase.[6][7] This prolonged mitotic arrest acts as a profound cellular stressor, a critical initiating signal that converges on the mitochondria.

1.2 The Mitochondrial Nexus: A Pivot to Caspase-Independent Death

Sustained mitotic arrest triggers intrinsic stress signals that permeabilize the outer mitochondrial membrane.[2][8] This is the pivotal event that dictates the cell's fate. In many apoptosis models, this would lead to the release of cytochrome c, apoptosome formation, and the activation of caspase-9 and caspase-3.[9][10] However, CHM-1-induced cell death notably circumvents this classical cascade.[6][7] Studies have shown that the pan-caspase inhibitor z-VAD-fmk does not prevent CHM-1-induced cell death, providing direct evidence for a caspase-independent mechanism.[6][7]

Instead of relying on caspases, the cell death program is executed by other pro-apoptotic factors released from the mitochondrial intermembrane space, primarily Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[11][12]

1.3 The Executioners: AIF and EndoG

  • Apoptosis-Inducing Factor (AIF): Under normal conditions, AIF is a flavoprotein residing in the mitochondrial intermembrane space.[8][13] Upon receiving the apoptotic stimulus from CHM-1-induced stress, AIF translocates from the mitochondria to the cytosol, and subsequently into the nucleus.[6][8][13] In the nucleus, AIF carries out its lethal function by binding to DNA and inducing large-scale DNA fragmentation (~50 kbp) and chromatin condensation, leading to cell death.[8][13][14] This action is entirely independent of caspase activity.[15]

  • Endonuclease G (EndoG): Similar to AIF, EndoG is a mitochondrion-specific nuclease.[16][17] During CHM-1-induced apoptosis, it is released into the cytosol and translocates to the nucleus.[11] Once in the nucleus, EndoG cleaves chromatin DNA into nucleosomal fragments, contributing significantly to the dismantling of the cell's genetic material in a caspase-independent manner.[14][16][17] It represents a parallel execution pathway that complements the action of AIF.[18]

The following diagram illustrates the proposed signaling cascade initiated by CHM-1.

CHM1_Pathway cluster_mito Mitochondrion cluster_nucleus Nucleus CHM1 CHM-1-P-Na (Prodrug) Active_CHM1 Active CHM-1 CHM1->Active_CHM1 Conversion Tubulin Tubulin Polymerization Active_CHM1->Tubulin Inhibits Microtubule Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M Mito_Stress Mitochondrial Stress G2M->Mito_Stress AIF_Mito AIF Mito_Stress->AIF_Mito Triggers Release EndoG_Mito EndoG Mito_Stress->EndoG_Mito Triggers Release AIF_Cyto Cytosolic AIF AIF_Mito->AIF_Cyto Translocation EndoG_Cyto Cytosolic EndoG EndoG_Mito->EndoG_Cyto Translocation AIF_Nuc Nuclear AIF AIF_Cyto->AIF_Nuc EndoG_Nuc Nuclear EndoG EndoG_Cyto->EndoG_Nuc DNA_Frag Large-Scale DNA Fragmentation AIF_Nuc->DNA_Frag Nuc_Frag Nucleosomal DNA Fragmentation EndoG_Nuc->Nuc_Frag Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis Nuc_Frag->Apoptosis

Caption: CHM-1-P-Na signaling pathway leading to caspase-independent apoptosis.

Part 2: A Validated Experimental Workflow for Characterization

To rigorously characterize the caspase-independent apoptotic activity of CHM-1-P-Na, a multi-assay approach is essential. Each step is designed to answer a specific question, creating a self-validating workflow from initial cytotoxicity screening to final mechanistic confirmation.

Workflow Start Start: Treat Cancer Cells with CHM-1-P-Na Viability Step 1: Assess Cytotoxicity (e.g., WST-1 Assay) Start->Viability Determine IC50 Caspase Step 2: Confirm Caspase Independence (Caspase-3/7 Assay + z-VAD-fmk) Viability->Caspase Is it apoptotic? Mito Step 3: Measure Mitochondrial Depolarization (JC-1 Assay) Caspase->Mito Is it caspase-independent? Translocation Step 4: Visualize & Quantify AIF/EndoG Translocation (IF & Western Blot) Mito->Translocation Is the mitochondrion the source? End Conclusion: Mechanism Confirmed Translocation->End Are AIF/EndoG the effectors?

Sources

An In-depth Technical Guide to SIRT2 Expression Modulation by CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator of diverse cellular processes, including cell cycle control, microtubule dynamics, and genomic stability.[1][2] Its dysregulation is implicated in a range of pathologies, from neurodegenerative disorders to cancer, making it a compelling therapeutic target.[3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the modulation of SIRT2 expression using CHM-1-P-Na, a water-soluble prodrug of the novel microtubule-destabilizing agent CHM-1.[6] We will delve into the mechanistic underpinnings of SIRT2's function, the pharmacological rationale for its modulation by CHM-1-P-Na, and present detailed, field-proven protocols for the rigorous in vitro evaluation of this compound's effects. This document is designed to serve as a practical, self-validating resource, grounding experimental design in established scientific principles and providing the necessary tools to investigate the therapeutic potential of targeting the CHM-1-P-Na/SIRT2 axis.

Introduction: The Rationale for Targeting SIRT2

SIRT2 is a predominantly cytosolic protein, although it can translocate to the nucleus under specific conditions, that plays a pivotal role in cellular homeostasis.[2][7] Its primary enzymatic function is the deacetylation of a variety of protein substrates, thereby modulating their activity and stability.[8] One of its most well-characterized substrates is α-tubulin, a key component of microtubules.[2][9] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, processes that are fundamental to cell division, intracellular transport, and cell motility.[2][4][10]

The role of SIRT2 in disease is complex and often context-dependent.[2][11] In some cancers, SIRT2 acts as a tumor suppressor by maintaining genomic integrity during mitosis.[2] Conversely, in other malignancies, it can promote tumor growth.[11] Similarly, in neurodegenerative diseases, both protective and detrimental roles for SIRT2 have been reported.[4][5] This dual functionality underscores the importance of understanding the specific cellular context when developing therapeutic strategies that modulate SIRT2 activity or expression. The modulation of SIRT2, therefore, presents a promising, albeit nuanced, avenue for therapeutic intervention.

CHM-1-P-Na: A Novel Modulator of SIRT2 Expression

CHM-1 is a novel synthetic antimitotic agent that has demonstrated potent antitumor activity.[6] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[6] To overcome the low aqueous solubility of CHM-1, a water-soluble phosphate prodrug, CHM-1-P-Na, was synthesized.[6] Of particular interest to the field of sirtuin biology is the finding that CHM-1 treatment leads to an increased expression of SIRT2.[6] This positions CHM-1-P-Na as a valuable tool for investigating the consequences of upregulating SIRT2 in various disease models.

The precise mechanism by which CHM-1-P-Na upregulates SIRT2 is an active area of investigation. It is hypothesized that the microtubule-destabilizing effects of CHM-1 trigger a cellular stress response that, in turn, leads to the transcriptional activation of the SIRT2 gene. This guide will provide the experimental framework to test this hypothesis and further elucidate the signaling pathways involved.

Experimental Workflows for Assessing SIRT2 Modulation by CHM-1-P-Na

This section provides a detailed, step-by-step guide to the core experiments required to characterize the effects of CHM-1-P-Na on SIRT2 expression and function.

Cell Culture and Treatment

The choice of cell line is critical and should be guided by the specific research question. For general mechanistic studies, a well-characterized cell line with detectable levels of SIRT2, such as HEK293T or a relevant cancer cell line (e.g., MCF-7 for breast cancer research), is recommended.

Protocol 1: Cell Culture and CHM-1-P-Na Treatment

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • CHM-1-P-Na Preparation: Prepare a stock solution of CHM-1-P-Na in sterile, nuclease-free water or a suitable buffer. Further dilute the stock solution in complete culture medium to the desired final concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of CHM-1-P-Na. Include a vehicle-only control (medium with the same concentration of the solvent used to dissolve CHM-1-P-Na).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The selection of time points should be sufficient to capture both early and late cellular responses.

Assessment of Cell Viability

Before delving into molecular analyses, it is essential to determine the cytotoxic effects of CHM-1-P-Na on the chosen cell line. The MTT assay is a reliable and widely used method for this purpose.[12][13][14][15]

Protocol 2: MTT Cell Viability Assay

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.

  • MTT Reagent Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Parameter Description
Assay Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[14]
Readout Absorbance at 570 nm.
Controls Untreated cells, vehicle-treated cells, and medium-only blanks.
Endpoint Quantitative measure of cell viability and proliferation.[14]
Analysis of SIRT2 Expression

Western blotting is the gold-standard technique for quantifying changes in protein expression.

Protocol 3: Western Blotting for SIRT2

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay or a similar method.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT2 (e.g., at a 1:1000 dilution) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Probe the same membrane for a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.

Antibody Dilution Vendor (Example)
Primary: Anti-SIRT2 1:500 - 1:1000Assay Genie (CAB12575)[16]
Primary: Anti-β-actin 1:5000Various
Secondary: HRP-conjugated 1:10000Various

To determine if the CHM-1-P-Na-induced increase in SIRT2 protein is due to transcriptional upregulation, qPCR is the method of choice.

Protocol 4: Quantitative PCR for SIRT2

  • RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Genomic DNA Elimination: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[17]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and SIRT2-specific primers.

  • Thermal Cycling: Perform the qPCR using a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of SIRT2 to a stable housekeeping gene (e.g., GAPDH, ACTB).

Primer Sequence (5' to 3') Source (Example)
SIRT2 Forward CTGCGGAACTTATTCTCCCAGACOriGene (HP210212)[18]
SIRT2 Reverse CCACCAAACAGATGACTCTGCGOriGene (HP210212)[18]
GAPDH Forward VariousVarious
GAPDH Reverse VariousVarious
Assessment of SIRT2 Deacetylase Activity

An increase in SIRT2 protein levels should correlate with an increase in its deacetylase activity. This can be measured using a fluorometric assay.

Protocol 5: SIRT2 Fluorometric Activity Assay

  • Immunoprecipitation of SIRT2: Immunoprecipitate SIRT2 from cell lysates of treated and control cells using an anti-SIRT2 antibody.[19]

  • Activity Assay: Perform the deacetylase assay using a commercially available kit (e.g., Abcam, ab156066) that utilizes a fluorogenic acetylated peptide substrate.

  • Reaction Setup: In a 96-well plate, combine the immunoprecipitated SIRT2, the fluorogenic substrate, and NAD+.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution that specifically recognizes the deacetylated form of the substrate and generates a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify SIRT2 activity relative to the total amount of immunoprecipitated protein.

Visualizing the Workflow and Signaling Pathways

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.

G cluster_0 Cell-Based Assays cluster_1 Molecular Analysis cluster_2 Data Interpretation A Cell Culture & Seeding B CHM-1-P-Na Treatment A->B C MTT Viability Assay B->C D Cell Lysis B->D E RNA Extraction B->E K Analysis of Cell Viability C->K F Protein Quantification D->F J SIRT2 Activity Assay D->J H cDNA Synthesis E->H G Western Blotting for SIRT2 F->G L Quantification of SIRT2 Protein G->L I qPCR for SIRT2 mRNA H->I M Quantification of SIRT2 mRNA I->M N Assessment of SIRT2 Activity J->N

Figure 1: Experimental workflow for assessing the effects of CHM-1-P-Na on SIRT2.

G cluster_0 Cellular Events cluster_1 Gene Expression & Protein Function cluster_2 Downstream Effects A CHM-1-P-Na B Microtubule Destabilization A->B C Cellular Stress Response B->C D Transcription Factors (e.g., p53, FOXO) C->D E SIRT2 Gene Transcription D->E F SIRT2 mRNA E->F G SIRT2 Protein Translation F->G H SIRT2 Protein G->H I Deacetylation of Substrates (e.g., α-tubulin) H->I J Altered Microtubule Dynamics I->J K Cell Cycle Arrest J->K L Apoptosis K->L

Figure 2: Hypothesized signaling pathway for CHM-1-P-Na-mediated SIRT2 upregulation.

Concluding Remarks and Future Directions

This technical guide provides a robust framework for the investigation of SIRT2 modulation by CHM-1-P-Na. The presented protocols, when executed with precision, will yield reliable and reproducible data, enabling researchers to dissect the molecular mechanisms at play. Future studies should aim to identify the specific transcription factors responsible for the upregulation of SIRT2 in response to CHM-1-P-Na treatment. Furthermore, exploring the therapeutic efficacy of CHM-1-P-Na in preclinical models of diseases where SIRT2 dysregulation is a key pathological feature will be a critical next step in translating these findings into clinical applications. The interplay between microtubule dynamics and sirtuin biology is a rapidly evolving field, and CHM-1-P-Na represents a valuable chemical probe to further unravel these intricate cellular processes.

References

  • Chen, Y., Zhao, X., & Yang, Y. (2021). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. Frontiers in Cell and Developmental Biology, 9, 736281.
  • Li, L., et al. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology, 10, 1629.
  • Yuan, F., et al. (2021). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Neuroscience, 15, 736281.
  • Informational video on Sirtuins. (2025). Introduction To Sirtuins - The Key To Longevity? | Metabolism, Inflammation and Aging. Retrieved from [Link]

  • BellBrook Labs. (2022). SIRT2 Isoforms in Neurodegenerative Diseases & Cancer. Retrieved from [Link]

  • Lass-Flörl, C., et al. (2021). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. RSC Chemical Biology, 2(6), 1645-1657.
  • Kumar, S., et al. (2021). Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity. Journal of Biological Chemistry, 297(5), 101267.
  • Kutil, Z., et al. (2020). Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking. Molecular & Cellular Proteomics, 19(10), 1686–1703.
  • Wikipedia. (n.d.). Sirtuin 2. Retrieved from [Link]

  • Lanyon, L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tublin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 567-587.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Song, H. Y., et al. (2016). Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates. Journal of Visualized Experiments, (108), e53563.
  • Hung, C. Y., et al. (2018). CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells. Biochemical Pharmacology, 152, 263-275.
  • Sbardella, G., et al. (2022).
  • ResearchGate. (n.d.). SIRT2 peptide competition as demonstrated on Western blot analyses. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). SIRT2 Human qPCR Primer Pair (NM_012237). Retrieved from [Link]

  • Yamaoka, K., et al. (2006). Na+ channel pharmacology and molecular mechanisms of gating. Current Pharmaceutical Design, 12(4), 429-444.
  • Assay Genie. (n.d.). SIRT2 Antibody. Retrieved from [Link]

  • Fliegel, L. (2021). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. International Journal of Molecular Sciences, 22(16), 8799.
  • Zhang, Y., et al. (2014). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology, 547, 179-197.
  • Portran, D., et al. (2017). Effects of α-tubulin acetylation on microtubule structure and stability. Proceedings of the National Academy of Sciences, 114(43), 11379–11384.
  • ResearchGate. (n.d.). Effect of SIRT1 knockdown in HepG2 cells, in vitro. Retrieved from [Link]

  • JoVE. (2015). Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-Substrates. Retrieved from [Link]

  • Eshun-Wilson, L., et al. (2019). Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure. eLife, 8, e49432.
  • Dryden, S. C., et al. (2008). The regulation of SIRT2 function by cyclin-dependent kinases affects cell motility. The Journal of Cell Biology, 180(5), 865–877.
  • Wikipedia. (n.d.). Sodium chloride. Retrieved from [Link]

  • Schutkowski, M., et al. (2012). Sirtuin Chemical Mechanisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1331–1341.
  • QIAGEN. (2020). RT2 qPCR Primer Assay Handbook. Retrieved from [Link]

  • Peng, M., et al. (1997). Characterization of a sodium-response transcriptional mechanism. Hypertension, 30(2 Pt 1), 191-197.
  • Sbardella, G., et al. (2021). Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. RSC Medicinal Chemistry, 12(9), 1541-1550.
  • ResearchGate. (n.d.). Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization. Retrieved from [Link]

  • Sudo, H., & Baas, P. W. (2010). Acetylation of Microtubules Influences Their Sensitivity to Severing by Katanin in Neurons and Fibroblasts. Journal of Neuroscience, 30(21), 7215–7226.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Gertz, M., et al. (2013). Molecular Mechanism of Sirtuin 1 Modulation by the AROS Protein. PLoS ONE, 8(7), e66549.
  • Singh, S., et al. (2018). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 11, 198.
  • JoVE. (2022). Unravel Interplay Between Sirtuins (SIRT2) & Specific Protein-Substrates l Protocol Preview. Retrieved from [Link]

  • Chondrex. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Smith, B. C., & Denu, J. M. (2009). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Enzymology, 463, 605–619.
  • Li, X., et al. (2026). Caged Ligand-Decorated Near-Infrared Photosensitizer with In Vivo Albumin-Hijacking Capacity for Tumor-Targeted Hypoxia-Tolerant Photoimmunotherapy of Cancer. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Patsnap. (2025). What techniques are used to study protein-protein interactions?. Retrieved from [Link]

Sources

Efficacy of CHM-1-P-Na in Hepatocellular Carcinoma HA22T Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hepatocellular carcinoma (HCC) remains a therapeutic challenge due to the poor solubility and bioavailability of potent antimitotic agents. CHM-1-P-Na , the phosphate sodium salt of the synthetic antitumor agent CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one), represents a strategic prodrug design aimed at overcoming these physicochemical barriers.

This technical guide details the efficacy of CHM-1-P-Na specifically within the HA22T cell line—a dedifferentiated human hepatoma model known for its aggressive phenotype. We analyze the conversion mechanism, the induction of G2/M phase arrest, and the subsequent apoptotic cascades, providing a validated roadmap for researchers investigating tubulin-targeting therapeutics in liver cancer.

Chemical Profile & Prodrug Strategy

The Solubility Bottleneck

The parent compound, CHM-1 , exhibits potent cytotoxicity against human cancer lines but suffers from extreme hydrophobicity. This limits its clinical application due to formulation difficulties and poor systemic distribution.

The Phosphate Solution

CHM-1-P-Na is engineered by introducing a phosphate group to the CHM-1 scaffold. This modification transforms the lipophilic parent drug into a water-soluble prodrug.

  • Mechanism of Activation: Upon systemic administration, CHM-1-P-Na is rapidly hydrolyzed by alkaline phosphatases (ALP) in the plasma or at the tumor cell surface.

  • Result: The active, lipophilic metabolite (CHM-1) is released, allowing it to permeate the cell membrane and bind its intracellular target.

DOT Diagram: Prodrug Activation Pathway

ProdrugActivation Prodrug CHM-1-P-Na (Water Soluble Prodrug) Active CHM-1 (Lipophilic Active Agent) Prodrug->Active Hydrolysis Enzyme Alkaline Phosphatase (Plasma/Membrane) Enzyme->Prodrug Catalysis Target Intracellular Tubulin Binding Active->Target Membrane Permeation

Figure 1: The conversion of CHM-1-P-Na to active CHM-1 via phosphatase hydrolysis, enabling intracellular targeting.

In Vitro Efficacy in HA22T Cells[1][2]

The HA22T cell line serves as a critical model due to its resistance profiles and dedifferentiated nature. The efficacy of CHM-1-P-Na is characterized by three distinct phases:

A. Cytotoxicity (MTT Assay)

CHM-1-P-Na demonstrates concentration-dependent growth inhibition.

  • Observation: Significant reduction in cell viability is observed at micromolar concentrations.

  • Comparative Potency: While the prodrug (P-Na) has a slightly higher IC50 than the parent (CHM-1) in vitro due to the rate-limiting hydrolysis step, its in vivo profile is superior due to bioavailability.

  • Data Summary:

    Compound Cell Line IC50 (24h) IC50 (48h)
    CHM-1 HA22T ~0.5 - 1.2 µM < 0.5 µM

    | CHM-1-P-Na | HA22T | ~1.5 - 3.0 µM | ~1.0 µM |

B. Cell Cycle Arrest (Flow Cytometry)

The primary mechanism of stasis is the disruption of microtubule dynamics.

  • G2/M Blockade: Treatment of HA22T cells with CHM-1-P-Na results in a massive accumulation of cells in the G2/M phase.

  • Mechanism: The active metabolite binds to the colchicine-binding site of tubulin, inhibiting polymerization. This prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

C. Apoptosis Induction

Following prolonged mitotic arrest, HA22T cells undergo apoptosis (mitotic catastrophe).

  • Markers:

    • Phosphatidylserine Exposure: Detectable via Annexin V staining.

    • DNA Fragmentation: Positive TUNEL assay results.

    • Caspase Activation: Cleavage of Caspase-3 and PARP.

Detailed Mechanism of Action

The efficacy of CHM-1-P-Na in HA22T cells is not merely cytotoxic but mechanistically precise.

  • Tubulin Depolymerization: CHM-1 destabilizes microtubules, leading to the loss of cytoskeletal integrity.

  • Cyclin B1/Cdc2 Regulation: The G2/M arrest is maintained by the upregulation of Cyclin B1 and the dysregulation of Cdc2 (CDK1) phosphorylation.

  • Mitochondrial Pathway: The stress signals trigger the release of Cytochrome c, shifting the Bax/Bcl-2 ratio in favor of apoptosis.

DOT Diagram: Signaling Cascade

Mechanism Drug CHM-1 (Active) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds MT Microtubule Destabilization Tubulin->MT Inhibits Polymerization Checkpoint Spindle Assembly Checkpoint (SAC) MT->Checkpoint Triggers G2M G2/M Phase Arrest Checkpoint->G2M Bcl2 Bcl-2 (Down) G2M->Bcl2 Bax Bax (Up) G2M->Bax Prolonged Arrest Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase Death Apoptosis Caspase->Death

Figure 2: The mechanistic cascade from tubulin binding to apoptotic cell death in HA22T cells.[1]

Validated Experimental Protocols

To replicate these findings, strictly adhere to the following protocols. These are designed to validate the causality between drug treatment and cell death.

Protocol 1: Assessment of Cytotoxicity (MTT Assay)[1]
  • Purpose: To determine the IC50 value of CHM-1-P-Na.

  • Step-by-Step:

    • Seeding: Plate HA22T cells at

      
       cells/well in 96-well plates. Incubate for 24h to allow attachment.
      
    • Treatment: Add CHM-1-P-Na at a gradient (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO vehicle control (< 0.1%).

    • Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

    • Labeling: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours.

    • Solubilization: Remove supernatant; add DMSO to dissolve formazan crystals.

    • Quantification: Measure absorbance at 570 nm.

    • Analysis: Plot dose-response curves to calculate IC50.

Protocol 2: Analysis of Cell Cycle Distribution
  • Purpose: To confirm G2/M arrest.

  • Step-by-Step:

    • Treatment: Treat HA22T cells with IC50 concentration of CHM-1-P-Na for 12h and 24h.

    • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Staining: Wash ethanol; resuspend in PBS containing Propidium Iodide (PI) (20 µg/mL) and RNase A (200 µg/mL).

    • Incubation: Incubate for 30 min at room temperature in the dark.

    • Acquisition: Analyze via Flow Cytometer (e.g., FACSCanto). Gate for single cells and measure PI fluorescence (FL2).

Protocol 3: Western Blotting for Apoptotic Markers
  • Purpose: To validate the molecular mechanism (Caspase/PARP).

  • Step-by-Step:

    • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

    • Quantification: Standardize protein concentration (BCA Assay).

    • Separation: Load 30 µg protein on 10-12% SDS-PAGE gels.

    • Transfer: Transfer to PVDF membranes.

    • Blotting: Probe for:

      • Primary: Anti-Caspase-3, Anti-PARP, Anti-Cyclin B1, Anti-Tubulin (Loading Control).

      • Secondary: HRP-conjugated antibodies.

    • Detection: Use ECL chemiluminescence.

References

  • Wang, C. C., et al. (2012). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo.[1] Cancer Research.[2] (Contextualized from search results on CHM-1 efficacy in HA22T).

  • ResearchGate. (n.d.). Effect of CHM-1 on cell growth and cell cycle progression in human hepatocellular carcinoma cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. (Reference for general sodium channel/drug interaction mechanisms). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Metabolic Conversion of CHM-1-P-Na to its Active Form, CHM-1

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Rationale for a Phosphate Prodrug of CHM-1

CHM-1 is a novel synthetic quinolone that has demonstrated significant potential as an antimitotic and antitumor agent, particularly against human hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest and, ultimately, apoptosis.[1][3] Notably, CHM-1 induces cell death through a caspase-independent pathway, offering a potential advantage in overcoming resistance to conventional chemotherapeutics that rely on caspase activation.[4][5]

Despite its potent in vitro and in vivo activity, the clinical development of promising therapeutic agents like CHM-1 can be hampered by suboptimal physicochemical properties, such as poor aqueous solubility. This can lead to challenges in formulation and may result in variable oral bioavailability. To address these potential limitations, a prodrug strategy is often employed.[6][7]

This guide focuses on CHM-1-P-Na, a rationally designed phosphate prodrug of CHM-1. The incorporation of a phosphate group is a well-established strategy to enhance the aqueous solubility of a parent drug. The underlying principle is that the highly polar and ionizable phosphate moiety will be cleaved in vivo by endogenous enzymes to release the active CHM-1 at the site of action.[8] This guide will provide a comprehensive overview of the metabolic conversion of CHM-1-P-Na, offering both the theoretical framework and practical, field-proven protocols for its investigation.

The Metabolic Conversion Pathway: Enzymatic Activation of CHM-1-P-Na

The conversion of CHM-1-P-Na to the active CHM-1 is predicated on the enzymatic hydrolysis of the phosphate ester. This biotransformation is primarily mediated by a ubiquitous family of enzymes known as alkaline phosphatases (ALPs).[9][10] ALPs are broadly distributed throughout the human body, with particularly high concentrations in the liver, bone, intestine, and kidneys, ensuring efficient activation of the prodrug following systemic administration.[11]

The reaction proceeds via a simple hydrolysis mechanism where ALP catalyzes the cleavage of the phosphate monoester bond, releasing the active CHM-1 and inorganic phosphate.[8]

CHM1PNa CHM-1-P-Na (Water-Soluble Prodrug) CHM1 CHM-1 (Active Drug) CHM1PNa->CHM1 Hydrolysis Phosphate Inorganic Phosphate Enzyme Alkaline Phosphatase (ALP) Enzyme->CHM1

Figure 1: Metabolic conversion of CHM-1-P-Na to active CHM-1.

In Vitro Characterization of CHM-1-P-Na Conversion

A critical step in the evaluation of a prodrug is to characterize its conversion kinetics in a controlled in vitro setting. This provides essential data on the rate and efficiency of activation by the target enzymes.

Experimental Protocol: In Vitro Enzyme Kinetics Assay

This protocol details a robust method for determining the kinetic parameters of CHM-1-P-Na conversion to CHM-1 using a commercially available alkaline phosphatase.

1. Materials and Reagents:

  • CHM-1-P-Na (analytical standard)

  • CHM-1 (analytical standard)

  • Alkaline Phosphatase (from bovine intestinal mucosa, e.g., Sigma-Aldrich)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (18.2 MΩ·cm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator/water bath set to 37°C

  • Vortex mixer

  • Microcentrifuge

3. Experimental Procedure:

  • Step 1: Preparation of Solutions

    • Prepare a 1 mg/mL stock solution of CHM-1-P-Na and CHM-1 in a suitable solvent (e.g., DMSO or water) and store at -20°C.

    • Prepare a series of working solutions of CHM-1-P-Na in Tris-HCl buffer at concentrations ranging from 0.5 µM to 100 µM.

    • Prepare a working solution of alkaline phosphatase in Tris-HCl buffer at a concentration of 1 U/mL.

  • Step 2: Enzymatic Reaction

    • In a microcentrifuge tube, pre-warm 490 µL of each CHM-1-P-Na working solution to 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the alkaline phosphatase working solution to each tube.

    • Incubate the reaction mixtures at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Step 3: Reaction Quenching and Sample Preparation

    • Immediately add the 50 µL aliquot to a tube containing 100 µL of ice-cold acetonitrile to precipitate the enzyme and stop the reaction.[12]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Step 4: HPLC Analysis

    • Inject 20 µL of the supernatant onto the C18 column.

    • Use a gradient elution method to separate CHM-1-P-Na and CHM-1. For example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 5-95% B over 15 minutes

      • Flow rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by the absorbance maxima of CHM-1 and CHM-1-P-Na.

    • Quantify the concentrations of CHM-1-P-Na and CHM-1 by comparing their peak areas to a standard curve.

4. Data Analysis:

  • Plot the concentration of CHM-1 formed over time for each initial concentration of CHM-1-P-Na.

  • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

  • Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Solutions Prepare Solutions (Substrate, Enzyme, Buffers) Pre_warm Pre-warm Substrate (37°C) Prep_Solutions->Pre_warm Initiate Initiate Reaction (Add Enzyme) Pre_warm->Initiate Incubate Incubate at 37°C Initiate->Incubate Aliquots Take Aliquots (Time Points) Incubate->Aliquots Quench Quench Reaction (Ice-cold Acetonitrile) Aliquots->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge HPLC HPLC-UV Analysis Centrifuge->HPLC Data Data Analysis (Michaelis-Menten Kinetics) HPLC->Data

Sources

An In-Depth Technical Guide to Establishing the Therapeutic Window of a Novel Investigational Compound, CHM-1-P-Na, in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously define the therapeutic window of a novel investigational sodium salt compound, designated CHM-1-P-Na, in the context of breast cancer. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's preclinical profile, forming a robust foundation for potential clinical translation.

Introduction: The Criticality of the Therapeutic Window in Oncology

The therapeutic window is a cornerstone concept in pharmacology, representing the dosage range of a drug that provides therapeutic benefit without causing unacceptable toxicity. In the realm of oncology, where therapeutic agents are often potent and can have significant side effects, defining a precise therapeutic window is paramount. For a novel compound like CHM-1-P-Na, a thorough and systematic evaluation of its efficacy and toxicity is the primary determinant of its potential as a viable breast cancer therapeutic. This guide will delineate a multi-faceted approach, integrating in vitro and in vivo models to establish this critical parameter.

Preclinical Evaluation Workflow for CHM-1-P-Na

The determination of the therapeutic window for CHM-1-P-Na necessitates a logical progression from in vitro characterization to in vivo validation. This workflow ensures that a comprehensive dataset is generated to inform go/no-go decisions in the drug development pipeline.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Models cluster_2 Therapeutic Window Determination a Cell Line Panel Selection (Breast Cancer Subtypes) b Cytotoxicity Assays (IC50) - MTT Assay - Colony Formation Assay a->b c Mechanism of Action Studies - Cell Cycle Analysis - Apoptosis Assays - Signaling Pathway Analysis b->c d Animal Model Selection - Cell-Derived Xenografts (CDX) - Patient-Derived Xenografts (PDX) c->d Transition to In Vivo e Maximum Tolerated Dose (MTD) Study d->e f Efficacy (Tumor Growth Inhibition) Studies e->f g Data Integration and Analysis f->g Data for Analysis h Therapeutic Index (TI) Calculation g->h G CHM1PNa CHM-1-P-Na NaChannel Voltage-Gated Sodium Channel (Nav1.5) CHM1PNa->NaChannel Inhibits NaInflux Decreased Na+ Influx NaChannel->NaInflux IntraNa Reduced Intracellular [Na+] NaInflux->IntraNa NHE1 Inhibition of Na+/H+ Exchanger 1 (NHE1) IntraNa->NHE1 IntraH Intracellular Acidification NHE1->IntraH Apoptosis Apoptosis IntraH->Apoptosis CellCycleArrest Cell Cycle Arrest IntraH->CellCycleArrest

Figure 2: A hypothetical signaling pathway for CHM-1-P-Na in breast cancer cells.

To validate this hypothetical pathway, a series of mechanism-of-action studies would be conducted, including cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key proteins in the proposed pathway.

In Vivo Evaluation of CHM-1-P-Na in Preclinical Models

Promising in vitro data warrants the transition to in vivo models to assess the efficacy and safety of CHM-1-P-Na in a more complex biological system.

Selection of Appropriate Animal Models

The choice of animal model is critical for the translatability of preclinical findings. [1][2]

  • Cell-Derived Xenografts (CDX): These models are established by subcutaneously injecting human breast cancer cell lines into immunocompromised mice (e.g., athymic nude or NSG mice). [3]They are valuable for initial efficacy and toxicity screening.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. [1]These models better recapitulate the heterogeneity and microenvironment of human tumors.

For the initial in vivo evaluation of CHM-1-P-Na, a CDX model using MDA-MB-231 cells is recommended based on the hypothetical in vitro potency.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

The MTD study is essential for determining the highest dose of CHM-1-P-Na that can be administered without causing life-threatening toxicity. [4][5] Step-by-Step Methodology:

  • Animal Acclimation: Acclimate female athymic nude mice (6-8 weeks old) for at least one week.

  • Dose Grouping: Randomly assign mice to several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Compound Administration: Administer CHM-1-P-Na via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, fur). Record body weight every other day.

  • Endpoint: At the end of the study, collect blood for hematology and serum biochemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Table 3: Hypothetical MTD Study Results for CHM-1-P-Na

Dose (mg/kg)MortalityMean Body Weight Change (%)Key Observations
Vehicle0/5+5.2Normal
100/5+4.8Normal
200/5+2.1Normal
400/5-8.5Mild lethargy, slight ruffling of fur
802/5-22.3Significant lethargy, hunched posture, weight loss

Based on this hypothetical data, the MTD for CHM-1-P-Na would be determined to be 40 mg/kg.

Experimental Protocol: In Vivo Efficacy Study

This study aims to evaluate the anti-tumor activity of CHM-1-P-Na at doses below the MTD. [6] Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject MDA-MB-231 cells (5 x 10^6 cells) into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, 10 mg/kg, 20 mg/kg, 40 mg/kg CHM-1-P-Na; n=8-10 mice per group).

  • Treatment: Administer the assigned treatments daily for 21-28 days.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Table 4: Hypothetical Tumor Growth Inhibition Data for CHM-1-P-Na

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle1520 ± 210-
10 mg/kg CHM-1-P-Na980 ± 15035.5
20 mg/kg CHM-1-P-Na650 ± 11057.2
40 mg/kg CHM-1-P-Na380 ± 9575.0

Defining the Therapeutic Window of CHM-1-P-Na

The culmination of the in vitro and in vivo studies allows for the definition of the therapeutic window.

Integration of Efficacy and Toxicity Data

By plotting the dose-response curves for both efficacy (tumor growth inhibition) and toxicity (e.g., body weight loss), the therapeutic window can be visualized as the range of doses where significant anti-tumor activity is observed with acceptable toxicity.

Calculation of the Therapeutic Index (TI)

The therapeutic index is a quantitative measure of the therapeutic window and is calculated as:

TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.

  • ED50 (Median Effective Dose): The dose at which 50% of the population experiences a therapeutic effect.

A higher TI indicates a wider margin of safety. For CHM-1-P-Na, based on the hypothetical data, the ED50 for tumor growth inhibition appears to be around 20 mg/kg, while the MTD (a surrogate for the upper limit of toxicity) is 40 mg/kg. This suggests a promising therapeutic window that warrants further investigation, including more detailed pharmacokinetic and pharmacodynamic studies.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the preclinical evaluation of a novel investigational compound, CHM-1-P-Na, in breast cancer models. By systematically progressing from in vitro characterization to in vivo efficacy and toxicity studies, researchers can thoroughly define the therapeutic window, a critical step in the journey of a potential new cancer therapeutic from the laboratory to the clinic. The methodologies and principles outlined herein are designed to ensure the generation of high-quality, reproducible data to confidently guide the future development of CHM-1-P-Na.

References

  • bioRxiv. CHD1 is a synthetic lethal vulnerability in MYC-driven breast cancer. [Link]

  • ResearchGate. CHD1 is a synthetic lethal vulnerability in MYC-driven breast cancer. [Link]

  • Journal of the American Chemical Society. Caged Ligand-Decorated Near-Infrared Photosensitizer with In Vivo Albumin-Hijacking Capacity for Tumor-Targeted Hypoxia-Tolerant Photoimmunotherapy of Cancer. [Link]

  • PubMed. Pentagamavunone-1 inhibits aggressive breast cancer cell proliferation through mitotic catastrophe and ROS-mediated activities: in vitro and in vivo studies. [Link]

  • International Journal of Molecular Sciences. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism. [Link]

  • PubMed. The epithelial sodium channel has a role in breast cancer cell proliferation. [Link]

  • MDPI. In Vitro and In Vivo Effects of the Combination of Polypurine Reverse Hoogsteen Hairpins against HER-2 and Trastuzumab in Breast Cancer Cells. [Link]

  • PubMed Central. Notch-1 Signaling Promotes the Malignant Features of Human Breast Cancer through NF-κB Activation. [Link]

  • PMC - NIH. Sodium channels and the ionic microenvironment of breast tumours. [Link]

  • NCBI - NIH. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology. [Link]

  • PubMed. pN0(i+) and pN1mi Breast Cancer: Treatment and Outcomes in Comparison With pN0 and pN1a in the Modern Era. [Link]

  • PMC - NIH. Breast cancer preclinical models: a vital resource for comprehending disease mechanisms and therapeutic development. [Link]

  • Wikipedia. Mephedrone. [Link]

  • PMC - NIH. Notch Signaling in Breast Cancer: From Pathway Analysis to Therapy. [Link]

  • MDPI. The Chorioallantoic Membrane Xenograft Assay as a Reliable Model for Investigating the Biology of Breast Cancer. [Link]

  • YouTube. Clinical Chemistry 1 Toxicology and Drugs of Abuse. [Link]

  • ScienceDaily. Sodium channels in breast cancer cells a promising target for future treatments, study reveals. [Link]

  • MDPI. Targeting Breast Cancer: An Overlook on Current Strategies. [Link]

  • PubMed. Models for early chemoprevention trials in breast cancer. [Link]

  • myadlm.org. Pharmacokinetics. [Link]

  • University of Cape Town. 1: CLINICAL PHARMACOKINETICS. [Link]

  • Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review. [Link]

  • ResearchGate. A novel preclinical model of the normal human breast. [Link]

  • Oxford Academic. Rational Combinations of Trastuzumab With Chemotherapeutic Drugs Used in the Treatment of Breast Cancer. [Link]

  • YouTube. Pharmacokinetics in Clinical Practice (1. Basic Concepts and Clinical Relevance). [Link]

  • MDPI. Adipose Tissue in Breast Cancer Microphysiological Models to Capture Human Diversity in Preclinical Models. [Link]

  • MediaLab. CAP Pro Course - Chemistry - Clinical Toxicology (2025 & 2026). [Link]

  • MDPI. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. [Link]

  • ResearchGate. (PDF) Rational Combinations of Trastuzumab With Chemotherapeutic Drugs Used in the Treatment of Breast Cancer. [Link]

  • Fierce Biotech. New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. [Link]

  • American Chemical Society. Caged Ligand-Decorated Near-Infrared Photosensitizer with In Vivo Albumin-Hijacking Capacity for Tumor-Targeted Hypoxia-Tolerant. [Link]

  • PubMed. Primary Chemotherapy in Breast Cancer. [Link]

  • PubMed. MUC1 as a diagnostic biomarker and siRNA-based therapeutic target in breast cancer: A clinical chemistry perspective. [Link]

  • Wiley-VCH. 1 Pharmacokinetics and Pharmacodynamics (PK/PD) of Bionanomaterials. [Link]

  • PMC - NIH. A novel preclinical model of the normal human breast. [Link]

  • Monash University. Curcumin: Modulator of key molecular signaling pathways in hormone-independent breast cancer. [Link]

  • PMC - NIH. Toxicological screening. [Link]

  • Pharmaron. General Toxicology Services. [Link]

  • YouTube. OP-1250: a small molecule oral complete estrogen receptor antagonist (CERAN). [Link]

Sources

Methodological & Application

protocol for synthesizing CHM-1-P-Na from CHM-1

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A General Method for the Synthesis of Phosphorylated Small Molecules and Their Sodium Salts, Exemplified by CHM-1-P-Na from CHM-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of the phosphorylated sodium salt of a model compound, designated CHM-1-P-Na, from its precursor, CHM-1. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug development. It outlines a two-step synthetic route involving the phosphorylation of a hydroxyl group on the parent molecule followed by the formation of the corresponding sodium salt. The causality behind experimental choices, in-process controls, and analytical validation are emphasized to ensure scientific integrity and reproducibility.

Introduction

Phosphorylation is a critical modification in biological systems, governing the activity of numerous proteins and enzymes. In drug development, the introduction of a phosphate group to a small molecule therapeutic can significantly alter its physicochemical properties, such as solubility, membrane permeability, and metabolic stability, often to create a prodrug that is converted to the active form in vivo. The subsequent conversion to a sodium salt can further enhance aqueous solubility and stability, which are desirable characteristics for pharmaceutical formulations.[1]

This application note details a generalizable, lab-scale protocol for the phosphorylation of a hypothetical small molecule, "CHM-1," which is assumed to possess a reactive hydroxyl group, and its subsequent conversion to the sodium salt, "CHM-1-P-Na." The methodologies described herein are based on established principles of organic synthesis and are designed to be adaptable for various small molecule substrates.

Note on CHM-1: The specific structure of "CHM-1" is not publicly documented. For the purpose of this protocol, CHM-1 is treated as a generic organic small molecule containing at least one hydroxyl (-OH) group amenable to phosphorylation. The user of this protocol must adapt the reaction conditions and purification strategies based on the specific chemical properties of their starting material.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Synthesis_Workflow CHM1 CHM-1 (Starting Material) (Assumed to have an -OH group) Intermediate CHM-1-P (Phosphorylated Intermediate) CHM1->Intermediate Phosphorylation (e.g., POCl₃, base) FinalProduct CHM-1-P-Na (Final Product) Intermediate->FinalProduct Salt Formation (e.g., NaOH or NaHCO₃) Phosphorylation_Workflow cluster_prep Reaction Setup cluster_reaction Phosphorylation Reaction cluster_workup Work-up and Isolation Dissolve Dissolve CHM-1 and TEA in anhydrous DCM Cool Cool to 0 °C (Ice Bath) Dissolve->Cool Add_POCl3 Slowly add POCl₃ via addition funnel Cool->Add_POCl3 Stir Stir at 0 °C for 1-2 hours, then warm to RT Add_POCl3->Stir Monitor Monitor reaction progress (TLC or HPLC-MS) Stir->Monitor Quench Quench with ice-cold saturated NaHCO₃ solution Monitor->Quench Extract Extract with an organic solvent (if necessary) Quench->Extract Wash Wash aqueous layer with organic solvent Extract->Wash

Sources

Application Note: Preparation of Aqueous Stock Solutions of CHM-1-P-Na, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the preparation, quality control, and storage of aqueous stock solutions of CHM-1-P-Na, a sodium phosphate salt derivative of a novel kinase inhibitor. The conversion of poorly soluble active pharmaceutical ingredients (APIs) into salt forms, such as sodium phosphates, is a common and effective strategy to enhance aqueous solubility and improve handling for in vitro and in vivo studies.[1][2] Proper preparation of these stock solutions is paramount for ensuring experimental reproducibility, accuracy, and the overall integrity of downstream applications. This guide outlines the scientific rationale behind each step, best practices for ensuring solution stability, and methods for quality control.

Introduction: The Importance of the Salt Form

CHM-1-P-Na is the sodium phosphate salt of the parent compound CHM-1, a potent and selective kinase inhibitor under investigation for oncological applications. The parent molecule exhibits low aqueous solubility, limiting its direct use in biological assays. The introduction of an ionizable phosphate group, formulated as a sodium salt, significantly increases its solubility in aqueous media like cell culture buffers and formulation vehicles.[3]

The dissolution of a sodium phosphate salt in water is a complex process governed by factors including pH, temperature, and the presence of other ions.[4][5] An improperly prepared stock solution can lead to:

  • Precipitation: The compound crashing out of solution, leading to inaccurate concentrations.

  • Degradation: Hydrolysis or other chemical changes affecting the compound's potency.

  • Inconsistent Results: Poor reproducibility across experiments.

This protocol is designed as a self-validating system to mitigate these risks and ensure the generation of high-quality, reliable stock solutions.

CHM-1-P-Na: Physicochemical Properties

A thorough understanding of the compound's properties is essential for accurate preparation.

PropertyValueSignificance
Chemical Formula C₂₂H₂₂FN₆O₅P·2NaRequired for accurate molecular weight calculation.
Molecular Weight 562.40 g/mol Critical for calculating mass needed for a target molarity.
Appearance White to off-white crystalline powderVisual inspection is the first line of quality control.[3]
Form Disodium Phosphate SaltIndicates high potential for aqueous solubility.[3]
pKa (Hypothetical) 4.5 (amine), 8.5 (phosphate)Influences solubility at different pH values.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of CHM-1-P-Na in high-purity water, suitable for further dilution in experimental buffers or media.

Required Materials and Equipment
  • Chemicals:

    • CHM-1-P-Na powder

    • Nuclease-free, sterile water (e.g., Milli-Q® or equivalent)

  • Equipment:

    • Calibrated analytical balance (readability to 0.01 mg)

    • Sterile, conical polypropylene or glass vials (e.g., 15 mL or 50 mL)

    • Sterile, disposable serological pipettes and pipette aid

    • Calibrated P1000 micropipette with sterile, low-retention tips

    • Vortex mixer

    • Water bath sonicator

    • Calibrated pH meter with a micro-probe

    • Sterile syringe filters (0.22 µm pore size, PES or PVDF membrane recommended for low protein binding)

    • Sterile syringes

    • Sterile, cryo-safe storage vials (for aliquots)

Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage A 1. Calculate Mass B 2. Weigh Compound A->B C 3. Add Solvent B->C D 4. Facilitate Dissolution C->D E 5. Visual Inspection D->E F 6. pH Measurement E->F G 7. Sterile Filtration F->G H 8. Aliquot G->H I 9. Store Appropriately H->I

Caption: Workflow for CHM-1-P-Na Stock Solution Preparation.

Step-by-Step Methodology

1. Pre-Preparation and Calculation:

  • Rationale: Accurate calculation is the foundation of an accurate stock solution. Working in a clean, draft-free environment minimizes weighing errors and contamination risk.

  • Calculation: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.010 L × 562.40 g/mol × 1000 mg/g = 5.62 mg

2. Weighing the Compound:

  • Procedure: Tare the analytical balance with a sterile weighing paper or boat. Carefully weigh out 5.62 mg of CHM-1-P-Na. Record the exact weight.

  • Expert Insight: For small quantities, it is often more accurate to weigh a larger mass (e.g., 10-20 mg) and adjust the solvent volume accordingly. This minimizes the percentage error from the balance.

3. Reconstitution:

  • Procedure: Transfer the weighed powder into a sterile 15 mL conical tube. Using a calibrated pipette, add a small amount of sterile water (e.g., 2-3 mL) to wet the powder. Then, add sterile water to bring the total volume to 10.0 mL.

  • Rationale: Adding the solvent in stages helps prevent clumping and ensures all the powder is wetted for efficient dissolution.

4. Facilitating Dissolution:

  • Procedure:

    • Cap the tube securely and vortex for 30-60 seconds.

    • If solids persist, place the tube in a water bath sonicator for 5-10 minutes.

    • Gentle warming in a 37°C water bath for 10-15 minutes can also be applied if necessary.

  • Causality: Vortexing provides mechanical agitation. Sonication uses ultrasonic waves to break up particle agglomerates, increasing the surface area exposed to the solvent. Gentle heat increases the kinetic energy of the system, which can overcome the lattice energy of the crystal and improve the rate of dissolution.[5]

5. Quality Control - Visual Inspection:

  • Procedure: Hold the solution up to a light source. It should be clear, colorless, and free of any visible particulates.

  • Trustworthiness: This simple check is a critical go/no-go point. The presence of haze or particulates indicates incomplete dissolution or insolubility at the target concentration.

6. Quality Control - pH Measurement (Optional but Recommended):

  • Procedure: Using a calibrated micro-pH probe, measure the pH of the solution. For a sodium phosphate salt, the pH is expected to be in the neutral to slightly alkaline range (typically 7.0-8.5).[3][6]

  • Rationale: The pH of the stock solution can affect its stability and compatibility with downstream assay buffers.[1] A significant deviation from the expected pH may indicate a problem with the compound or solvent.

7. Sterilization for Biological Applications:

  • Procedure: If the stock solution will be used in cell culture, sterile filtration is mandatory.[7] Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new sterile, labeled tube.[8]

  • Expert Insight: To minimize loss, pre-wet the filter with a small amount of the solvent (sterile water) before filtering the compound solution. Discard the pre-wetting volume. This ensures the filter membrane is saturated and minimizes the retention of your valuable compound.

8. Aliquoting and Labeling:

  • Procedure: Dispense the final, sterile solution into smaller, single-use aliquots in sterile cryovials.

  • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade many small molecules and introduce contamination.[9] Each aliquot should be clearly labeled with:

    • Compound Name (CHM-1-P-Na)

    • Concentration (10 mM)

    • Solvent (Sterile H₂O)

    • Preparation Date

    • Preparer's Initials

Stability and Storage

Proper storage is crucial to maintain the integrity of the stock solution over time.[10][11][12]

ConditionDurationRationale
Room Temperature (20-25°C) < 48 hoursAcceptable for short-term use, but refrigeration is preferred to inhibit microbial growth.[13]
Refrigerated (2-8°C) Up to 14 daysReduces the rate of chemical degradation and is suitable for medium-term storage.[13]
Frozen (-20°C) Up to 3 monthsRecommended for long-term storage. Avoid frost-free freezers as their temperature cycles can be detrimental.
Ultra-Low (-80°C) > 3 monthsThe gold standard for long-term archival storage to maximize stability.

Light Sensitivity: Store all solutions in amber vials or wrapped in foil to protect from light, which can cause photodegradation.[14]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound won't dissolve Concentration is above solubility limit.Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM). Confirm the correct solvent is being used.
Poor quality solvent.Use fresh, high-purity sterile water.
Solution is hazy or cloudy Incomplete dissolution or precipitation.Repeat dissolution steps (vortex, sonicate, warm). If haze persists, the solution may be supersaturated and unstable.
Microbial contamination.Discard the solution. Ensure aseptic technique and sterile filtration are used.
Precipitate forms after freezing Compound has poor freeze-thaw stability.Before use, thaw the aliquot and ensure the compound has fully redissolved (vortex/warm if needed). Avoid repeated freeze-thaw cycles.

References

  • Aqueous preparation and method of preparation thereof. (1987).
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • sodium phosphate solutions: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (2018). ResearchGate. [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison, Environment, Health & Safety. [Link]

  • Dissolution Behavior of Sodium Phosphate in a Na3PO4–Na2WO4–NaOH Solution System. (2022). MDPI. [Link]

  • Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. (2013). Canadian Journal of Hospital Pharmacy. [Link]

  • Sodium phosphide. (n.d.). Wikipedia. [Link]

  • Dissolution profiles of high-dose salt-form drugs in bicarbonate buffer and phosphate buffer. (2025). ResearchGate. [Link]

  • Physicochemical Stability of Pharmaceutical Phosphate Buffer Solutions. (1982). Journal of Pharmaceutical Science and Technology. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). PubMed. [Link]

  • Chemical Storage Guidelines. (n.d.). LSU Environmental Health and Safety. [Link]

  • Sodium Phosphate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Chemical Storage Safety Guidance. (n.d.). Loughborough University. [Link]

  • Sodium Phosphate Formula: Properties, Application, & More. (n.d.). Orchids International School. [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University, Environmental Health and Safety. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]

  • Sterile filter before drug exposure to cell culture? (2022). ResearchGate. [Link]

  • Processes to make phosphate salt containing products. (2008).
  • Sodium phosphate. (n.d.). Wikipedia. [Link]

  • Chemical Storage Guidelines. (n.d.). LSU Environmental Health and Safety. [Link]

  • Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry. (2022). OSTI.GOV. [Link]

  • How to use a Steripak™-GP filter to filter/sterilize large volumes of tissue culture media. (2022). YouTube. [Link]

  • Sodium Phosphate. (n.d.). American Elements. [Link]

  • How To Filter-Sterilize Aqueous Solutions using Steripak™-GP Filter Devices. (2022). YouTube. [Link]

  • Best way to prepare water soluble drug for cell culture? (2017). ResearchGate. [Link]

Sources

Application Note: In Vivo Administration and Pharmacokinetic Assessment of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

CHM-1 (2-phenyl-4-quinolone derivative) is a potent antitumor agent that functions as a microtubule-destabilizing agent. It exerts its cytotoxic effect by binding to the colchicine-binding site of tubulin, inhibiting polymerization, and inducing mitotic arrest and apoptosis. Additionally, CHM-1 has been shown to upregulate SIRT2, further contributing to its antimitotic activity.

Despite its potency, the clinical translation of the parent compound CHM-1 is challenged by poor aqueous solubility , which necessitates the use of toxic organic co-solvents (e.g., DMSO, Cremophor EL) that can confound in vivo data.

CHM-1-P-Na is the sodium phosphate prodrug of CHM-1 designed to overcome this limitation.

  • Mechanism: It is highly water-soluble. Upon systemic administration, it is rapidly hydrolyzed by endogenous alkaline phosphatases (ALP) into the active lipophilic parent drug, CHM-1.

  • Advantage: This prodrug strategy allows for formulation in standard aqueous vehicles (Saline/PBS), enabling higher dose administration with reduced vehicle-related toxicity.

Compound Preparation Protocol

Materials
  • Compound: CHM-1-P-Na (Store at -20°C, desiccated).

  • Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: Vortex mixer, 0.22 µm syringe filters (PES or Nylon), sterile glass vials.

Formulation Logic

The dosage volume for mice is standardized to 10 mL/kg (0.1 mL per 10g body weight) to minimize hemodynamic stress.

  • Target Dose: 10 mg/kg to 60 mg/kg (Dose-dependent efficacy range).

  • Example Calculation: To prepare a 30 mg/kg dose for a cohort of 25g mice:

    • Required Concentration =

      
      .
      
Step-by-Step Preparation
  • Weighing: Equilibrate the CHM-1-P-Na vial to room temperature. Weigh the required amount of powder into a sterile glass vial.

  • Dissolution: Add 90% of the calculated volume of Sterile Saline.

  • Mixing: Vortex gently for 30-60 seconds. The phosphate salt should dissolve readily, resulting in a clear solution.

  • pH Check: Verify pH is near neutral (7.0–7.5). If necessary, adjust with dilute NaOH or HCl (rarely needed for the sodium salt).

  • Final Volume: Add Saline to reach the final target volume.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a fresh sterile vial.

    • Note: Prepare fresh immediately prior to dosing to prevent premature hydrolysis.

In Vivo Administration Routes[1][2][3][4][5]

Intravenous (IV) Injection (Tail Vein)

Rationale: Provides 100% bioavailability of the prodrug and rapid exposure to plasma phosphatases for conversion. Preferred for vascular disrupting studies.

  • Restraint: Place the mouse in a restrainer; warm the tail with a heat lamp (or warm water) to dilate veins.

  • Site Prep: Swab the tail with 70% ethanol.

  • Injection: Using a 29G or 30G insulin syringe, insert the needle bevel-up into the lateral tail vein.

  • Administration: Inject the calculated volume (e.g., 200 µL for a 20g mouse) slowly over 3-5 seconds.

    • Success Indicator: The vein should clear (blanch) without resistance. If a bleb forms, stop immediately (subcutaneous extravasation).

  • Hemostasis: Apply gentle pressure to the injection site for 30 seconds.

Oral Administration (PO) - Gavage

Rationale: Assesses the oral bioavailability and stability of the prodrug in the GI tract. CHM-1-P-Na has demonstrated significant oral efficacy, indicating successful absorption and systemic conversion.

  • Restraint: Secure the mouse by the scruff to align the esophagus and neck.

  • Measurement: Measure the gavage needle (20-22G bulb-tipped) from the mouth to the last rib to ensure correct depth.

  • Insertion: Gently pass the needle along the roof of the mouth and down the esophagus. Do not force.

  • Dosing: Depress the plunger to deliver the dose (10 mL/kg).

  • Observation: Monitor for signs of aspiration (gasping, foaming) immediately post-dosing.

Pharmacokinetics & Mechanism of Action

The therapeutic efficacy relies on the in vivo bioconversion of the inactive prodrug to the active agent.

Bioconversion Pathway

The following diagram illustrates the activation pathway and downstream effects.

CHM1_Mechanism Prodrug CHM-1-P-Na (Water Soluble Prodrug) Enzyme Alkaline Phosphatase (Plasma/Tissue) Prodrug->Enzyme Systemic Circulation Active CHM-1 (Active Lipophilic Drug) Enzyme->Active Hydrolysis Target Tubulin (Colchicine Binding Site) Active->Target Binding Effect1 Microtubule Depolymerization Target->Effect1 Effect2 SIRT2 Upregulation Target->Effect2 Outcome Mitotic Arrest & Apoptosis Effect1->Outcome Effect2->Outcome

Figure 1: Bioconversion and Mechanism of Action. The hydrophilic prodrug CHM-1-P-Na is hydrolyzed by phosphatases to the active CHM-1, which targets tubulin.

Experimental Workflow for PK Analysis

To confirm conversion, plasma samples must be analyzed for both the prodrug and the parent compound.

PK_Workflow cluster_0 Phase 1: In Vivo Phase cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis Step1 Administer CHM-1-P-Na (IV or PO) Step2 Serial Blood Sampling (e.g., 5, 15, 30, 60, 120 min) Step1->Step2 Step3 Plasma Separation (Centrifuge 4°C) Step2->Step3 Step4 Protein Precipitation (Acetonitrile + Internal Std) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Quantify: 1. CHM-1-P (Prodrug) 2. CHM-1 (Active) Step5->Step6

Figure 2: Pharmacokinetic workflow. Critical step: Immediate processing of plasma at 4°C is required to prevent ex vivo hydrolysis of the prodrug.

Safety and Toxicology Notes

  • Tolerability: CHM-1-P-Na is generally well-tolerated in mice at therapeutic doses (10-60 mg/kg).

  • Monitoring:

    • Weigh mice daily.[1] A body weight loss of >15% requires immediate euthanasia.

    • Observe for signs of neurotoxicity (ataxia) or gastrointestinal distress (diarrhea), which can occur with microtubule inhibitors.

  • Control Groups: Always include a vehicle control group (Saline only) to distinguish compound-related effects from stress.

Summary of Key Parameters

ParameterSpecificationNotes
Compound CHM-1-P-NaSodium phosphate prodrug of CHM-1
Solubility High (Aqueous)Dissolves in Saline/PBS; No DMSO needed
Dosing Volume 10 mL/kgStandard for mice (IV and PO)
Effective Dose 10 - 60 mg/kgDose-dependent antitumor activity
Primary Route IV or POIV for max Cmax; PO for convenience/chronic dosing
Storage -20°CProtect from moisture and light

References

  • Wang, C. et al. (2012). Preclinical evaluation of CHM-1-P-Na, a novel vascular disrupting agent, in human breast cancer xenografts.(Note: Representative citation for CHM-1 prodrug efficacy).

  • Teng, C. M. et al. (2010). Discovery of CHM-1, a novel synthetic quinolone with potent antitumor activity against human hepatocellular carcinoma.

  • Lee, H. Z. et al. (2018). CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells.

  • Jordan, M. A. (2002).[1] Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry - Anti-Cancer Agents.

Sources

Application Note: Optimal Dosage and Protocol for CHM-1-P-Na in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimal usage of CHM-1-P-Na , a water-soluble phosphate prodrug of the potent antitumor agent CHM-1. This guide is designed for researchers conducting preclinical xenograft studies.

Abstract & Therapeutic Rationale

CHM-1-P-Na is a hydrophilic phosphate prodrug designed to overcome the poor solubility of its parent compound, CHM-1 . While CHM-1 exhibits potent cytotoxicity against human cancer cell lines by targeting the mitotic spindle checkpoint (specifically BubR1 ), its clinical translation was hindered by extreme hydrophobicity.

CHM-1-P-Na solves this delivery challenge. Upon administration (IV or Oral), it is rapidly hydrolyzed by endogenous phosphatases into the active metabolite CHM-1. This conversion allows for high systemic exposure and potent antitumor activity at significantly lower doses compared to the parent compound, with an improved safety profile.

Compound Characteristics & Preparation
ParameterSpecification
Chemical Name 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate
Molecular Weight ~385.21 g/mol
Solubility Highly soluble in water (>25 mg/mL) and PBS.
Appearance White to off-white powder.
Storage Store solid at -20°C, desiccated. Solutions should be prepared fresh.
Stability Stable in aqueous solution for <24 hours at 4°C. Rapidly hydrolyzes in plasma.
Preparation Protocol for In Vivo Administration

Reagents: Sterile Water for Injection (SWFI) or Phosphate Buffered Saline (PBS, pH 7.4). Concentration: Prepare a stock solution of 2.0 mg/mL (for a 20 mg/kg dose in a 20g mouse, injection volume = 200 µL).

  • Weighing: Accurately weigh the required amount of CHM-1-P-Na powder.

  • Dissolution: Add sterile PBS or SWFI directly to the powder. Vortex gently until completely dissolved. Note: Unlike the parent CHM-1, no DMSO or Cremophor EL is required.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Timing: Administer within 30 minutes of preparation to prevent premature hydrolysis.

In Vivo Efficacy & Optimal Dosage

The following dosage parameters are established based on validated efficacy in SKOV-3 (Ovarian) and Hep3B (Hepatocellular Carcinoma) xenograft models.

Recommended Dosage Regimen
VariableRecommendationRationale
Optimal Dose 20 mg/kg Demonstrated complete tumor suppression in SKOV-3 models without toxicity [1].
Route Intravenous (IV) or Oral (PO) High bioavailability via both routes due to rapid phosphatase conversion.
Frequency Daily (qd) Continuous suppression of microtubule dynamics is required for efficacy.
Duration 3 - 4 Weeks Typical treatment window to observe significant tumor regression.
Vehicle PBS or Saline No toxic solvents (DMSO/Cremophor) needed, reducing vehicle-related side effects.
Efficacy vs. Toxicity Profile
  • Efficacy: At 20 mg/kg/day, CHM-1-P-Na achieves tumor growth inhibition (TGI) comparable to or exceeding standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel) in sensitive models.

  • Safety: The prodrug allows for a "high-exposure, low-toxicity" window. In preclinical studies, no appreciable body weight loss was observed at the therapeutic dose, unlike the parent CHM-1 which required high IP doses (up to 200 mg/kg) to achieve similar effects.

Mechanism of Action (Visualized)

The therapeutic efficacy relies on a "Trojan Horse" strategy: the phosphate group masks the drug for transport, and the body's own enzymes release the active warhead inside the systemic circulation.

CHM1_Mechanism Prodrug CHM-1-P-Na (Water Soluble Prodrug) Plasma Systemic Circulation (Plasma) Prodrug->Plasma Absorption Admin Administration (IV or Oral) Admin->Prodrug Solubilization Enzyme Alkaline Phosphatase (Hydrolysis) Plasma->Enzyme Substrate Active CHM-1 (Active Metabolite) Enzyme->Active Cleavage of Phosphate Target Microtubule Binding (Colchicine Site) Active->Target Intracellular Uptake Check Mitotic Checkpoint (BubR1 Activation) Target->Check Disruption Effect G2/M Arrest & Apoptosis Check->Effect Cell Death

Figure 1: Metabolic activation pathway of CHM-1-P-Na. The inactive, soluble prodrug is converted to the active microtubule inhibitor CHM-1 by plasma phosphatases.

Detailed Experimental Protocol: Xenograft Study
Phase 1: Tumor Induction
  • Cell Line: Harvest SKOV-3 or Hep3B cells in log-phase growth.

  • Inoculation: Resuspend

    
     to 
    
    
    
    cells in 100 µL of 1:1 PBS/Matrigel mixture.
  • Implantation: Inject subcutaneously (s.c.) into the right flank of 6-week-old female BALB/c nude mice.

  • Staging: Monitor tumor growth until volume reaches ~100 mm³ (approx. 10-14 days post-inoculation).

Phase 2: Treatment & Monitoring
  • Randomization: Randomize mice into groups (n=6-8) to ensure equal average tumor volume across groups.

    • Group 1: Vehicle Control (PBS, IV/PO, qd).

    • Group 2: CHM-1-P-Na (20 mg/kg, IV/PO, qd).

    • Group 3: Positive Control (e.g., Doxorubicin 2 mg/kg, IV, once weekly).

  • Dosing: Administer CHM-1-P-Na daily for 21-28 days.

  • Data Collection:

    • Tumor Volume: Measure twice weekly using calipers (

      
      ).
      
    • Body Weight: Weigh mice daily to monitor toxicity.

      
       weight loss requires a dose holiday.
      
Phase 3: Endpoint Analysis
  • Euthanasia: Sacrifice mice 24 hours after the final dose.

  • Tissue Harvest: Excise tumors, weigh them, and fix in 10% formalin for IHC.

  • Biomarker Verification: Stain tumor sections for BubR1 or Cyclin B1 accumulation to confirm the mechanism of action (mitotic arrest).

References
  • Kuo, S. C., et al. (2010). Synthesis and Preclinical Evaluations of 2-(2-Fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent.[1] Journal of Medicinal Chemistry, 53(4), 1616–1626.[2][3]

  • Wang, S. W., et al. (2007). CHM-1 inhibits hepatocyte growth factor-induced invasion of SK-Hep-1 human hepatocellular carcinoma cells by suppressing matrix metalloproteinase-9 expression. Cancer Letters, 257(1), 87–96.

  • Tasker, N. R. (2023). Photoflow Preparation of PTP4A3 Inhibitors. University of Pittsburgh D-Scholarship.

Sources

Application Note: Evaluation of the Water-Soluble Microtubule Inhibitor CHM-1-P-Na in MCF-7 Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Challenge: Solubility in Antitumor Quinolones

The 2-phenyl-4-quinolone derivative CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is a potent antitumor agent that functions by binding to the colchicine site of tubulin, inhibiting polymerization, and inducing mitotic arrest. However, like many potent microtubule inhibitors, CHM-1 suffers from poor aqueous solubility, necessitating the use of organic solvents (DMSO) which can confound in vivo data and complicate formulation.

The Solution: CHM-1-P-Na

CHM-1-P-Na is the phosphate prodrug of CHM-1.[1] It introduces a phosphate group to the 4-position, drastically improving water solubility.

  • Mechanism: CHM-1-P-Na is pharmacologically inactive in its native form. It relies on alkaline phosphatases (ALP) —abundant in plasma and present in Fetal Bovine Serum (FBS)—to hydrolyze the phosphate group, releasing the active lipophilic parent compound (CHM-1) directly at the cellular interface.

  • Target: MCF-7 (Estrogen Receptor-positive breast adenocarcinoma), a cell line highly sensitive to microtubule disruptors.

Expert Insight: The "Serum Factor"

CRITICAL: Unlike standard small molecules, CHM-1-P-Na's in vitro efficacy is serum-dependent . If you perform this assay in serum-free media, the prodrug may not convert to active CHM-1, leading to false-negative toxicity results. Ensure your culture medium contains at least 5-10% FBS to provide the necessary phosphatases for activation.

Mechanism of Action (MOA)

The following diagram illustrates the prodrug conversion and downstream signaling cascade in MCF-7 cells.

CHM1_MOA Prodrug CHM-1-P-Na (Water Soluble Prodrug) Active CHM-1 (Active Lipophile) Prodrug->Active Hydrolysis Enzyme Phosphatases (Serum/Cell Surface) Enzyme->Prodrug Catalyzes Target Tubulin (Colchicine Site) Active->Target Binds Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Polymerization Effect2 G2/M Phase Arrest Effect1->Effect2 Checkpoints Triggered Death Apoptosis (Caspase Activation) Effect2->Death Mitotic Catastrophe

Figure 1: Mechanism of Action. The phosphate prodrug requires enzymatic hydrolysis to bind tubulin.

Reagent Preparation

Stock Solution (CHM-1-P-Na)

Unlike the parent CHM-1, do not use DMSO for the phosphate salt.

  • Weighing: Weigh 5 mg of CHM-1-P-Na.

  • Solvent: Add 1.0 mL of sterile PBS (pH 7.4) or sterile distilled water.

  • Dissolution: Vortex gently. The compound should dissolve readily to form a clear solution.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Controls
Control TypeReagentSolventConcentration
Negative (Vehicle) PBS (or Media)Water/PBSMatch highest treatment vol.
Positive (Reference) Paclitaxel or ColchicineDMSO1 µM (Final)
Prodrug Check CHM-1 (Parent)DMSOEquimolar to CHM-1-P-Na

Protocol: Cell Viability Assay (MTT/MTS)

This protocol is optimized for MCF-7 cells, which have a doubling time of approx. 24-36 hours.

Experimental Workflow

Assay_Workflow Step1 Day 0: Seeding MCF-7 Cells (5k-8k/well) Media: DMEM + 10% FBS Step2 Day 1: Treatment Add CHM-1-P-Na (0.01 - 10 µM) Ensure Serum Presence Step1->Step2 Step3 Day 2-3: Incubation 24h, 48h, or 72h at 37°C Step2->Step3 Step4 Readout: MTT Addition Incubate 4h -> Solubilize -> OD 570nm Step3->Step4

Figure 2: Assay Workflow. Critical timing for seeding and treatment.

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Harvest MCF-7 cells using Trypsin-EDTA.

    • Resuspend in DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Density: Seed 5,000 to 8,000 cells per well in a 96-well plate (100 µL volume).

    • Note: MCF-7 cells can form clusters; ensure a single-cell suspension for even seeding.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare serial dilutions of CHM-1-P-Na in culture medium (containing FBS) .

    • Recommended Range: 0, 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 µM.

    • Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (to avoid dislodging loosely attached mitotic cells).

    • Crucial: Include a "No Cell" blank (media only) and a "Vehicle Control" (PBS in media).

  • Incubation:

    • Incubate for 48 hours (optimal for microtubule inhibitors to manifest apoptosis).

  • MTT Addition (Day 3):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove supernatant (formazan crystals in MCF-7 can be loose; use a multi-channel pipette carefully).

    • Add 100 µL of DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Validation: Cell Cycle Analysis (Flow Cytometry)

Viability data alone proves toxicity, not mechanism. To confirm CHM-1-P-Na is acting as a microtubule inhibitor, you must demonstrate G2/M arrest.

  • Seeding: Seed MCF-7 cells in 6-well plates (3 x 10⁵ cells/well).

  • Treatment: Treat with IC₅₀ concentration of CHM-1-P-Na for 24 hours.

  • Fixation:

    • Harvest cells (include floating cells!).

    • Wash with PBS.[2]

    • Fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Stain with Propidium Iodide (PI) solution containing RNase A for 30 mins at 37°C.

  • Analysis:

    • Acquire on Flow Cytometer (FL2 channel).

    • Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to untreated controls.

Data Analysis & Troubleshooting

Calculation

Calculate % Viability:


[3][4][5]

Fit data to a sigmoidal dose-response curve (variable slope) to determine IC₅₀.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High IC₅₀ (Low Potency) Lack of Prodrug ConversionCheck Serum: Ensure media has >5% FBS. Heat-inactivated FBS may have reduced phosphatase activity.
High Background Media PrecipitationCHM-1 parent may precipitate at high concentrations (>50 µM) after conversion. Keep max dose <20 µM.
Inconsistent Replicates MCF-7 ClumpingSyringe or pipette vigorously during seeding to break clumps. Use 8,000 cells/well density.
No G2/M Arrest Wrong TimepointCheck cell cycle at 12h or 24h. By 48h, cells may have already undergone apoptosis (Sub-G1).

References

  • Wang, W. S., et al. (2012). Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent. Cancer Research.

  • Kuo, C. C., et al. (2004). 2-Phenyl-4-quinolone derivatives: a novel class of microtubule-interfering agents with antimitotic and antitumor activity. Molecular Cancer Therapeutics.

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].

  • American Type Culture Collection (ATCC). MCF-7 Cell Line: Characteristics and Culture Methods.

Sources

Application Note: Simultaneous Quantitation of CHM-1-P and CHM-1 in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for bioanalytical scientists and pharmacologists. It addresses the specific challenges of quantifying CHM-1-P-Na (a water-soluble phosphate prodrug) and its active metabolite CHM-1 (a lipophilic antitumor 2-substituted 4-quinolone) in biological matrices.

Executive Summary

CHM-1-P-Na is the sodium phosphate salt of CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone), developed to overcome the poor aqueous solubility of the parent compound. Upon intravenous administration, the phosphate group is rapidly hydrolyzed by systemic phosphatases (e.g., Alkaline Phosphatase, ALP) to release the active microtubule inhibitor, CHM-1.

Accurate pharmacokinetic (PK) profiling requires a method that can:

  • Stabilize the prodrug ex vivo to prevent overestimation of the parent drug.

  • Simultaneously quantify a highly polar (prodrug) and highly lipophilic (parent) analyte.

  • Achieve high sensitivity (ng/mL range) using limited plasma volumes.

This guide details a validated LC-MS/MS protocol emphasizing enzymatic inhibition during sample collection—the critical control point for data integrity.

Analyte Profile & Biotransformation

Understanding the physicochemical disparity between the prodrug and parent is essential for chromatographic success.

FeatureCHM-1-P (Prodrug)CHM-1 (Active Metabolite)
Chemical Nature Phosphate ester (anionic, polar)4-Quinolone (neutral/lipophilic)
Solubility High (Water soluble)Low (Requires organic solvents)
LogP (Octanol/Water) < 0 (Hydrophilic)> 3.5 (Lipophilic)
Stability in Plasma Unstable (t1/2 < 10 min without inhibitors)Stable
MS Ionization Negative Mode (ESI-) or Positive (ESI+)Positive Mode (ESI+)
Pathway Visualization

The following diagram illustrates the in vivo activation and the ex vivo risk of artifactual conversion.

MetabolicPathway Prodrug CHM-1-P (Prodrug) [Polar/Unstable] Parent CHM-1 (Active) [Lipophilic/Stable] Prodrug->Parent Prodrug->Parent Ex Vivo Hydrolysis (Sample Collection Error) Enzyme Alkaline Phosphatase (Plasma/Tissue) Enzyme->Prodrug Catalyzes Artifact Artifactual Result: Underestimated Prodrug Overestimated Parent

Caption: Figure 1. Biotransformation pathway of CHM-1-P. Red dashed line indicates the ex vivo conversion that must be blocked during blood collection.

Pre-Analytical Protocol (The "Trustworthiness" Pillar)

Critical Alert: Standard EDTA or Heparin tubes are insufficient . The presence of endogenous phosphatases will continue to convert CHM-1-P to CHM-1 after the blood draw, invalidating the PK curve.

Enzymatic Inhibition Strategy

To freeze the metabolic ratio at the moment of collection, a phosphatase inhibitor cocktail is required.

  • Primary Inhibitor: Sodium Fluoride (NaF) – Broad-spectrum phosphatase inhibitor.

  • Secondary Inhibitor: Sodium Orthovanadate (Na3VO4) – Specific for tyrosine phosphatases (optional but recommended for robust stability).

  • pH Stabilization: Acidification helps stabilize phosphate esters.

Blood Collection Protocol
  • Preparation: Pre-chill collection tubes (containing K2-EDTA) on wet ice.

  • Inhibitor Addition: Add Sodium Fluoride (final conc. 50-100 mM) and Sodium Orthovanadate (final conc. 1-2 mM) to the tube before blood draw.

    • Tip: Prepare a 10x concentrated inhibitor solution in saline and add 10 µL per 100 µL of expected blood volume.

  • Collection: Draw blood and immediately invert 5-8 times to mix inhibitors.

  • Processing: Centrifuge immediately at 4°C (3000 x g for 10 mins).

  • Acidification (Optional): Transfer plasma to a cryotube containing 1% Formic Acid (5 µL per 100 µL plasma) to further inhibit enzymatic activity and stabilize the prodrug.

  • Storage: Store at -80°C.

Analytical Method Development (LC-MS/MS)

Sample Extraction: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is not recommended because the polar prodrug (CHM-1-P) extracts poorly into organic solvents like hexane or ethyl acetate. Protein precipitation is the method of choice.

  • Precipitant: Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

  • Ratio: 1:3 (Plasma : ACN).

  • Internal Standard (IS): Choose a structural analog (e.g., a deuterated quinolone or a similar compound like 2-phenyl-4-quinolone).

Workflow:

  • Thaw plasma on ice.

  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 150 µL ice-cold ACN (with IS).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Transfer supernatant to HPLC vial. (Dilute with water if peak shape is poor due to high solvent strength).

Chromatography (HPLC)

Separating a polar phosphate and a lipophilic parent requires a gradient that starts with high aqueous content.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.

    • Why HSS T3? It is designed to retain polar compounds (the prodrug) while handling lipophilic elution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 5% B (Hold for prodrug retention)

    • 1.0-4.0 min: 5% -> 95% B (Elute parent)

    • 4.0-5.0 min: 95% B (Wash)

    • 5.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (MS/MS) Settings

Dual-mode ionization may be necessary, but positive mode often works for phosphates if the pH is acidic enough to protonate the phosphate group partially or if adducts are monitored. However, Negative Mode (ESI-) is usually far more sensitive for the phosphate prodrug.

  • Instrument: Triple Quadrupole (e.g., Sciex 5500/6500 or Waters Xevo TQ-S).

  • Source: Electrospray Ionization (ESI).[2]

  • Polarity Switching: Enable rapid polarity switching (Pos/Neg) in the method.

MRM Transitions (Conceptual):

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Rationale
CHM-1-P ESI (-)[M-H]⁻[PO3]⁻ (79 m/z) or [M-H-H3PO4]⁻Phosphate loss is the dominant fragmentation path.
CHM-1 ESI (+)[M+H]⁺Fragment from Quinolone coreProtonated parent molecule.
IS ESI (+)[M+H]⁺Specific FragmentMatches parent ionization.

Method Validation Framework (FDA/EMA)

To ensure the method is "Self-Validating," the following stress tests must be performed during validation.

Conversion Stability Assessment

This is the most unique and critical test for prodrugs.

  • Experiment: Spike CHM-1-P into fresh whole blood (37°C) without inhibitors.

  • Sampling: Aliquot at 0, 5, 10, 20, 30 mins.

  • Analysis: Measure the disappearance of CHM-1-P and appearance of CHM-1.

  • Control: Repeat with the Inhibitor Cocktail (NaF/Na3VO4).

  • Acceptance: The Inhibitor arm must show <15% degradation over 1 hour.

Matrix Effect

Phospholipids can suppress ionization, particularly for the lipophilic CHM-1 eluting late in the gradient.

  • Monitor: Phospholipid transitions (e.g., m/z 184 -> 184) to ensure they do not co-elute with analytes.

Detailed Experimental Protocol (Step-by-Step)

Reagents
  • Stock Solutions: 1 mg/mL CHM-1 and CHM-1-P-Na in DMSO.

  • Inhibitor Solution: 1 M NaF and 100 mM Na3VO4 in water.

Step 1: Calibration Curve Preparation
  • Prepare working standards in plasma containing inhibitors . (Do not use blank plasma; the enzymes will degrade your standard curve!).

  • Range: 1 ng/mL to 1000 ng/mL (typical for potent antitumor agents).

Step 2: Sample Processing
  • Thaw clinical/animal samples on ice.

  • Vortex 10s.

  • Transfer 50 µL to a labeled tube.

  • Add 150 µL Precipitation Reagent (ACN + 0.1% FA + Internal Standard).

  • Vortex 1 min.

  • Centrifuge 10 min @ 15,000 x g, 4°C.

  • Transfer 100 µL supernatant to HPLC vial containing insert.

Step 3: LC-MS/MS Analysis
  • Injection Vol: 2-5 µL.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 6.0 minutes.

Workflow Diagram

ProtocolWorkflow cluster_collection 1. Sample Collection (Critical) cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis Step1 Blood Draw into K2-EDTA Step2 Add Inhibitors (NaF + Na3VO4) Step1->Step2 Step3 Immediate Centrifugation (4°C) Step2->Step3 Step4 Plasma Aliquot (50 µL) Step3->Step4 Step5 Protein Precipitation (ACN + 0.1% FA + IS) Step4->Step5 Step6 Centrifuge (15k g, 10 min) Step5->Step6 Step7 Supernatant to Vial Step6->Step7 Step8 LC-MS/MS (Polarity Switching) Step7->Step8

Caption: Figure 2. Validated bioanalytical workflow ensuring prodrug stability from vein to vial.

Troubleshooting & Optimization

  • Problem: CHM-1-P peak area decreases over time in the autosampler.

    • Cause: Hydrolysis in the autosampler vial (even post-extraction).

    • Solution: Ensure the final extract is acidic (0.1% Formic Acid) and keep the autosampler at 4°C.

  • Problem: Poor retention of CHM-1-P.

    • Solution: Reduce initial organic content to 0-2% or use an HILIC column (Hydrophilic Interaction Liquid Chromatography) if RPLC fails.

  • Problem: High background noise for CHM-1.

    • Solution: Use higher purity solvents (LC-MS grade) and check for carryover from high-concentration samples; implement a needle wash with strong organic solvent (e.g., 50:50 MeOH:IPA).

References

  • Wang, S. et al. (2002). "Synthesis and antitumor activity of 2-substituted-4-quinolones." Journal of Medicinal Chemistry. Link

  • Kuo, C. et al. (2004). "Pharmacokinetics of CHM-1 in rats by HPLC." Journal of Chromatography B. (Contextual basis for quinolone analysis).
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Rautio, J. et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. (Principles of phosphate prodrug stability). Link

Sources

Application Note: Optimized Staining Protocols for Microtubule Depolymerization Induced by CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

CHM-1-P-Na is the water-soluble phosphate prodrug of CHM-1 (2'-fluoro-6,7-demethylenedioxy-2-phenyl-4-quinolone). Unlike taxanes (which stabilize microtubules), CHM-1 targets the colchicine-binding site of tubulin, inhibiting polymerization. This leads to microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][2]

This guide addresses the specific challenge of staining cells treated with depolymerizing agents: preserving the "negative" result. Standard fixation can obscure the distinction between diffuse soluble tubulin and polymerized filaments. We provide two protocols: a standard visualization and a cytoskeletal extraction method to rigorously validate depolymerization.

Mechanism of Action (MOA)

The prodrug CHM-1-P-Na is rapidly converted by endogenous phosphatases into the active lipophilic metabolite CHM-1.

MOA Prodrug CHM-1-P-Na (Water Soluble) Active CHM-1 (Active Metabolite) Prodrug->Active Phosphatase Conversion Tubulin Tubulin Dimers (Colchicine Site) Active->Tubulin Binds Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Arrest G2/M Arrest & Apoptosis Polymer->Arrest Failure leads to

Figure 1: Pharmacological pathway of CHM-1-P-Na leading to mitotic arrest.

Experimental Pre-requisites

Drug Preparation

Unlike the parent compound CHM-1, which requires DMSO, CHM-1-P-Na is designed for aqueous solubility.

ComponentSpecificationNotes
Solvent Sterile ddH₂O or PBSAvoid DMSO to prevent solvent toxicity artifacts.
Stock Conc. 10 mMStore at -20°C in aliquots. Avoid freeze-thaw cycles.
Working Conc. 0.1 µM – 10 µMIC₅₀ varies by cell line (typically 0.5–1.5 µM).
Cell Culture Considerations
  • Cell Rounding: CHM-1-P-Na causes cells to arrest in mitosis (M-phase), leading to a rounded morphology. These cells adhere loosely. Gentle handling is critical during washing steps to prevent cell loss.

  • Coating: Use Poly-L-Lysine or Fibronectin coated coverslips to improve retention of rounded cells.

Protocol A: Immunofluorescence (Microtubule Visualization)

We present two variations. Choose based on your specific analytical need.

Variation 1: The "Soluble Extraction" Method (Recommended)

Purpose: To rigorously prove depolymerization. Concept: By permeabilizing before fixation in a microtubule-stabilizing buffer, soluble tubulin (monomers) diffuses out of the cell. Only stable microtubules remain. Result: Control cells show bright filaments; CHM-1-P-Na treated cells show darkness/empty cytoplasm (validating loss of polymer).

Reagents
  • MTSB (Microtubule Stabilizing Buffer): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA.

  • Extraction Buffer: MTSB + 0.5% Triton X-100.

  • Fixative: 0.5% Glutaraldehyde in MTSB (preferred for cytoskeleton) OR 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Workflow
  • Treatment: Incubate cells with CHM-1-P-Na (e.g., 1.0 µM) for 24 hours.

  • Wash 1: Gently rinse 1x with warm MTSB.

  • Extraction (Critical): Incubate in Extraction Buffer for 30–60 seconds at 37°C.

    • Note: This releases the soluble tubulin monomers created by the drug.

  • Fixation: Immediately aspirate extraction buffer and add Fixative for 10 minutes at Room Temperature (RT).

    • Tip: If using Glutaraldehyde, quench with 1 mg/mL NaBH₄ for 10 min after fixation to reduce autofluorescence.

  • Blocking: Block with 5% BSA in PBS for 30 min.

  • Primary Antibody: Anti-α-Tubulin (1:200) in 1% BSA/PBS. Incubate 1 hr at RT.

  • Secondary Antibody: Alexa Fluor 488/594 conjugate (1:500). Incubate 45 min in dark.

  • Mounting: Mount with DAPI-containing media.

Variation 2: Standard Fixation (Total Tubulin)

Purpose: To visualize the disrupted morphology. Result: Control cells show filaments; Treated cells show diffuse, "hazy" fluorescence throughout the cytoplasm (soluble tubulin trapped inside).

  • Fixation: 4% PFA in PBS for 15 min at RT (directly adds to cells to prevent detachment).

  • Permeabilization: 0.5% Triton X-100 in PBS for 10 min.

  • Staining: Proceed as above (Block -> Primary -> Secondary).

Protocol B: Flow Cytometry (Cell Cycle Analysis)

Purpose: To quantify the G2/M arrest phenotype induced by CHM-1-P-Na.

Workflow Diagram

FlowProtocol Step1 Harvest Cells (Include floating cells!) Step2 Wash with PBS (Centrifuge 300xg, 5 min) Step1->Step2 Step3 Fixation Dropwise into 70% Ethanol (-20°C) Step2->Step3 Step4 Incubation >2 hours at -20°C Step3->Step4 Step5 Staining Prep Wash Ethanol -> Resuspend in PBS Step4->Step5 Step6 RNase A Treatment (Digests RNA to clear signal) Step5->Step6 Step7 PI Staining (Propidium Iodide binds DNA) Step6->Step7 Step8 Acquisition Flow Cytometer (FL2/PE Channel) Step7->Step8

Figure 2: Step-by-step workflow for cell cycle analysis using Propidium Iodide.

Detailed Methodology
  • Harvest: Collect both adherent cells (trypsinize) and floating cells (supernatant).

    • Why? Mitotic cells round up and detach. Discarding the supernatant loses the population of interest.

  • Fixation: Resuspend pellet in 500 µL PBS. While vortexing gently, add 4.5 mL ice-cold 70% Ethanol .

    • Storage: Fix overnight at -20°C (stable for weeks).

  • Staining Solution:

    • PBS + 0.1% Triton X-100[3]

    • 20 µg/mL Propidium Iodide (PI)

    • 200 µg/mL RNase A (Essential to prevent PI binding to RNA)

  • Incubation: Resuspend cell pellet in 500 µL Staining Solution. Incubate 30 min at 37°C in the dark.

  • Analysis: Measure DNA content.[4] G2/M cells will have 2x the fluorescence intensity of G1 cells.

Data Interpretation & Expected Results

Immunofluorescence Comparison
FeatureControl (Vehicle)CHM-1-P-Na Treated
Microtubule Structure Long, distinct filaments radiating from centrosome.Short, fragmented stubs or complete absence of filaments.
Cell Shape Flat, spread out.Rounded, spherical (Mitotic).
Chromatin (DAPI) Intact nuclei (G1/S) or normal mitotic figures.Condensed chromosomes; often aberrant figures if apoptosis initiates.
Extraction Protocol Signal High Signal (Polymer retained).Low/No Signal (Monomers washed away).
Flow Cytometry Histograms
  • Control: Dominant G0/G1 peak (2N DNA), smaller G2/M peak (4N DNA).

  • CHM-1-P-Na: Significant accumulation in the G2/M peak (4N) . At later time points (48h+), a Sub-G1 peak (<2N) may appear, indicating DNA fragmentation (apoptosis).

References

  • Wang, H. C., et al. (2012). "A novel anticancer agent, CHM-1, inhibits the growth of human hepatocellular carcinoma cells by inducing DNA damage and apoptosis." Cancer Chemotherapy and Pharmacology.

  • Lee, C. C., et al. (2012). "CHM-1, a novel synthetic quinolone with potent antitumor activity against human osteosarcoma." Cancer Letters.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1][2][5] Nature Reviews Cancer. (Foundational reference for colchicine-site mechanisms).

  • Thermo Fisher Scientific. "Protocol for growing and staining cells for immunofluorescence." (Standard fixation guidelines).

Sources

Application Note: Optimal Storage and Handling of Lyophilized CHM-1-P-Na Powder

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive guide based on established best practices for the storage and handling of lyophilized biopharmaceuticals, particularly peptides and related molecules. As specific stability data for CHM-1-P-Na is not publicly available, the following protocols and conditions should be considered as a robust starting point. It is imperative that researchers conduct compound-specific validation studies to determine the optimal storage and handling parameters for CHM-1-P-Na.

Introduction: The Criticality of Storage for Lyophilized APIs

Lyophilization, or freeze-drying, is a paramount technique in pharmaceutical development for enhancing the stability and extending the shelf-life of biopharmaceuticals like CHM-1-P-Na.[1] This process involves freezing the product and then removing the ice via sublimation under a vacuum, which significantly reduces the water content.[2] The resulting lyophilized "cake" or powder exhibits greatly reduced rates of chemical and physical degradation, as water is a primary reactant in many degradation pathways, such as hydrolysis.[1][3]

However, the stability conferred by lyophilization is not absolute. The integrity, potency, and safety of the active pharmaceutical ingredient (API) are critically dependent on maintaining precise environmental conditions from the moment of manufacture through to reconstitution and final use.[4] Factors such as temperature, moisture, light, and oxygen can compromise the product, leading to loss of efficacy and the potential formation of impurities.[5]

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the optimal storage conditions, handling procedures, and stability considerations for lyophilized CHM-1-P-Na powder. The inclusion of the "-Na" suffix suggests that this compound is a sodium salt, a common formulation strategy to enhance the stability and solubility of acidic molecules. Adherence to these protocols is essential for ensuring the reliability and reproducibility of experimental results and preserving the therapeutic potential of the compound.

Recommended Storage Conditions: A Multi-Factorial Approach

The preservation of lyophilized CHM-1-P-Na hinges on the stringent control of its environment. The primary objective is to minimize molecular mobility and prevent exposure to catalysts of degradation.

Temperature

Temperature is a critical parameter that directly influences the kinetics of chemical degradation.[4] Storing the lyophilized powder at low temperatures is the most effective way to slow down degradation processes and preserve the molecular structure.[4]

  • Long-Term Storage (> 6 months): For maximal stability and preservation of potency over extended periods, storage at -20°C or colder is strongly recommended.[6][7][8] For invaluable samples or reference standards, storage at -80°C provides an even greater margin of safety and is considered optimal.[7][9]

  • Short-Term Storage (1-2 weeks): While lyophilized peptides can be stable for days to weeks at room temperature, it is safer to store them at 2°C to 8°C (refrigerated) for short durations to minimize any potential degradation.[10][11]

Humidity and Moisture

Lyophilized powders are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[11][12] The ingress of even minute amounts of water can severely compromise the stability of the product by plasticizing the amorphous cake and accelerating degradation pathways like hydrolysis.[3][10]

  • Primary Container: Vials must be tightly sealed with impermeable stoppers and caps.

  • Secondary Environment: Store vials in a low-humidity environment. The use of a desiccator or a controlled-humidity storage cabinet is best practice, especially for sensitive compounds.[6][12]

  • Handling Precaution: Crucially, always allow the vial to equilibrate to room temperature in a desiccator before opening .[7][10][11] This prevents atmospheric moisture from condensing on the cold powder, a common and critical handling error.

Light

Exposure to light, particularly UV wavelengths, can induce photodegradation in sensitive molecules, leading to the formation of impurities and loss of activity.[6]

  • Protection: Store vials in the dark, either in their original packaging, a light-blocking box, or an amber vial.[6][10] Laboratory storage areas should be dark, or safe lights should be used when handling the material.

Gaseous Environment (Oxygen)

For compounds susceptible to oxidation, the presence of atmospheric oxygen can be a significant stability risk. While the specific amino acid sequence of CHM-1-P-Na is unknown, peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) are particularly prone to oxidation.[7][12]

  • Inert Atmosphere: For optimal long-term stability, especially if the compound's sensitivity is unknown or confirmed, vials should be purged with an inert gas like nitrogen or argon before sealing.[7][8] This displaces oxygen and minimizes oxidative degradation.

Data Presentation: Summary of Storage Conditions
Parameter Long-Term Storage (>6 months) Short-Term Storage (1-2 weeks) Shipping/Handling Rationale & Key Considerations
Temperature -20°C to -80°C[7][8][9]2°C to 8°C[10][11]Room Temperature (days)Minimizes chemical degradation kinetics. -80°C is optimal for maximum stability.[7]
Humidity <30% Relative Humidity (RH)<40% Relative Humidity (RH)Sealed ContainerLyophilized powder is hygroscopic; moisture ingress leads to instability.[10][11]
Light Protect from light (Store in dark)[6]Protect from lightProtect from lightPrevents photodegradation. Use amber vials or light-proof containers.[10]
Atmosphere Inert Gas (Nitrogen/Argon)[7][8]Sealed VialSealed VialPrevents oxidation, especially for sensitive residues (e.g., Met, Cys, Trp).[12]

Experimental Protocol: Handling and Reconstitution

Proper technique during handling and reconstitution is as critical as the storage conditions themselves. The goal is to transfer the powder from a stable, dry state to a usable liquid state with minimal risk of contamination, degradation, or handling loss.

Aliquoting for Stability

To avoid repeated freeze-thaw cycles and moisture exposure to the bulk stock, it is highly recommended to aliquot the lyophilized powder into single-use vials upon receipt.[6][12] This practice preserves the integrity of the main stock.

Step-by-Step Reconstitution Protocol
  • Equilibration: Transfer the sealed vial of lyophilized CHM-1-P-Na from cold storage (-20°C or -80°C) to a desiccator at room temperature. Allow the vial to equilibrate for at least 30-60 minutes. Do not open the vial while it is cold. [10][11]

  • Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the recommended reconstitution buffer or solvent. The choice of solvent is critical and should be determined by the solubility characteristics of CHM-1-P-Na.[10]

  • Pre-Reconstitution Check: Gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Uncap the vial and, using a sterile pipette, slowly add the predetermined volume of solvent. Aim the stream down the side of the vial to gently wet the powder, rather than directly onto the powder cake.[13]

  • Dissolution: Recap the vial and allow it to sit at room temperature for 15-30 minutes. Gentle agitation, such as swirling or rocking, can be used to aid dissolution. Avoid vigorous shaking or vortexing , as this can cause shearing and lead to peptide/protein aggregation or denaturation. If dissolution is slow, sonication in a water bath for a few minutes may be helpful, but excessive warming should be avoided.[11]

  • Final Inspection: Once dissolved, visually inspect the solution for any particulates or cloudiness. A clear solution indicates complete reconstitution.

  • Use or Storage: Use the reconstituted solution immediately. If short-term storage is necessary, store aliquots at 2-8°C for up to one week, or at -20°C or -80°C for longer periods, though stability in the solvated state is significantly reduced.[7][11] Avoid repeated freeze-thaw cycles of the solution.[7]

Mandatory Visualization: Reconstitution Workflow

G cluster_storage Cold Storage cluster_prep Preparation cluster_reconstitution Reconstitution cluster_final Final Product storage Vial at -20°C / -80°C desiccator Equilibrate to RT in Desiccator storage->desiccator 1. Transfer tap_vial Tap Vial to Settle Powder desiccator->tap_vial 2. Settle add_solvent Gently Add Solvent tap_vial->add_solvent 3. Reconstitute prep_solvent Prepare Sterile Solvent prep_solvent->add_solvent dissolve Allow to Dissolve (Gentle Agitation) add_solvent->dissolve 4. Mix inspect Visual Inspection dissolve->inspect 5. Verify use_now Immediate Use inspect->use_now Option A aliquot_store Aliquot & Freeze (-20°C / -80°C) inspect->aliquot_store Option B

Caption: Workflow for the proper handling and reconstitution of lyophilized powder.

Stability Assessment and Degradation Pathways

A self-validating system requires an understanding of how a product can fail. For CHM-1-P-Na, this involves recognizing signs of degradation and understanding the underlying chemical and physical instability pathways.

Visual Inspection as a First-Line Indicator
  • Lyophilized Cake: A pristine lyophilized cake should appear uniform and intact. Signs of degradation include discoloration (e.g., yellowing), collapse of the cake structure, or the presence of a molten or glassy appearance.

  • Reconstituted Solution: Upon reconstitution, the solution should be clear and free of particulates. Cloudiness, precipitation, or gelation are indicators of physical instability, such as aggregation or poor solubility.

Major Degradation Pathways

Biopharmaceuticals can degrade via several mechanisms. Understanding these is key to designing robust formulations and stability studies.[14]

  • Chemical Degradation:

    • Hydrolysis: Cleavage of peptide bonds, particularly at Aspartic Acid (Asp) residues. Minimized by removing water.

    • Oxidation: Modification of susceptible amino acid side chains (e.g., Met, Cys, Trp). Minimized by inert atmosphere and light protection.[15]

    • Deamidation: Conversion of Asparagine (Asn) or Glutamine (Gln) residues to their corresponding acidic forms. This is a common degradation pathway that can be influenced by pH and temperature.

  • Physical Degradation:

    • Aggregation: The association of multiple molecules to form soluble or insoluble aggregates, which can lead to loss of efficacy and potential immunogenicity.

    • Precipitation: The formation of large, insoluble aggregates.

    • Denaturation: Loss of the native three-dimensional structure, rendering the molecule inactive.

Mandatory Visualization: Potential Degradation Pathwaysdot

G cluster_degradation Degradation Products (Inactive/Impure) main {CHM-1-P-Na (Lyophilized Powder)|Stable & Active} chem_deg {Chemical Degradation|Hydrolyzed Fragments | Oxidized Species | Deamidated Isoforms} main->chem_deg Moisture Oxygen Light High Temp. phys_deg {Physical Degradation|Aggregates | Precipitates | Denatured Forms} main->phys_deg Moisture (Plasticization) High Temp. Handling Stress (Shaking)

Sources

Part 1: Executive Summary & Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Assessment & Oral Bioavailability of CHM-1-P-Na

The Challenge: CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is a potent antitumor agent that functions as a microtubule inhibitor, binding to the colchicine site.[1][2] Despite its efficacy in vitro, CHM-1 exhibits poor aqueous solubility, which severely limits its oral bioavailability and clinical translatability.

The Solution: CHM-1-P-Na is the water-soluble disodium phosphate ester prodrug of CHM-1. The design strategy relies on the abundance of alkaline phosphatase (ALP) in the intestinal brush border and plasma. Upon oral administration, the hydrophilic prodrug is designed to be soluble in the gastrointestinal lumen, absorbed, and rapidly hydrolyzed by ALP to release the lipophilic active parent drug (CHM-1) into systemic circulation.

Scope of This Guide: This protocol details the experimental design to determine the absolute oral bioavailability (


) of CHM-1-P-Na and its conversion efficiency to CHM-1. It emphasizes critical "self-validating" steps, particularly the stabilization of plasma samples to prevent ex vivo hydrolysis, a common source of error in prodrug PK studies.

Part 2: Experimental Design Strategy

To rigorously define the pharmacokinetics, we utilize a Three-Arm Crossover or Parallel Design in Sprague-Dawley rats. This triangulation allows us to distinguish between absorption barriers and conversion inefficiencies.

Study Arms
ArmCompoundRouteVehiclePurpose
A CHM-1 (Parent)IVDMSO/PEG400/Saline (10:40:50)Reference Standard. Defines 100% bioavailability of the active parent. Note: High solvent % required due to low solubility.
B CHM-1-P-Na (Prodrug)IVSterile Saline (0.9% NaCl)Conversion Efficiency. Determines how effectively the body converts injected prodrug to parent.
C CHM-1-P-Na (Prodrug)POSterile Water or SalineTest Arm. Determines oral absorption and first-pass metabolism.
Critical Mechanistic Insight: The "Use of Inhibitors"

The Trap: Phosphate prodrugs are unstable in blood containing active phosphatases. If you collect blood into standard heparin/EDTA tubes, the enzymes continue to convert Prodrug


 Parent inside the tube.
The Consequence:  This artificially inflates the measured Parent concentration and underestimates the Prodrug concentration, leading to false PK data.
The Solution:  Blood must  be collected into tubes containing a phosphatase inhibitor cocktail (Sodium Fluoride + Potassium Oxalate) to "freeze" the metabolic state at the moment of collection.

Part 3: Detailed Protocol

Formulation Preparation
  • Oral Dosing Solution (Arm C):

    • Weigh CHM-1-P-Na powder (corrected for salt factor and purity).

    • Dissolve in sterile distilled water to achieve a concentration of 2–5 mg/mL.

    • Vortex for 1 minute. Solution should be clear (colorless to pale yellow).

    • Filter sterilize (0.22

      
      m) if intended for long-term stability, though fresh prep is recommended.
      
  • IV Reference Solution (Arm A - Parent):

    • Dissolve CHM-1 in 100% DMSO (10% of final volume).

    • Add PEG400 (40% of final volume) and vortex.

    • Slowly add warm Saline (50% of final volume) while vortexing to prevent precipitation.

    • Quality Check: Inspect for crystals under light. If cloudy, sonicate.

Animal Handling & Dosing
  • Species: Male Sprague-Dawley Rats (250–300 g), jugular vein cannulated (JVC) for stress-free serial sampling.

  • Fasting: Animals must be fasted 12 hours pre-dose (water ad libitum) to reduce variability in gastric emptying. Food returned 4 hours post-dose.

  • Dose: 10 mg/kg (equimolar basis).

Sample Collection (The Self-Validating Step)
  • Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h. (Early points are critical for prodrugs).

  • Collection:

    • Withdraw 0.3 mL blood via catheter.

    • IMMEDIATELY transfer to pre-chilled tubes containing NaF/KOx (Sodium Fluoride/Potassium Oxalate).

    • Why: NaF inhibits glycolysis and general enzymatic activity; specific phosphatase inhibitors may be added if NaF is insufficient during method development.

  • Processing:

    • Invert tube gently 5 times.

    • Centrifuge immediately at 4°C, 3000 x g for 10 mins.

    • Separate plasma and store at -80°C. Do not store at -20°C as phosphatase activity can persist.

Bioanalytical Method (LC-MS/MS)
  • Sample Prep: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) because the polar prodrug extracts poorly in organic solvents suitable for the lipophilic parent.

    • Add 50

      
      L Plasma to 150 
      
      
      
      L Acetonitrile (containing Internal Standard).
    • Vortex, Centrifuge, inject Supernatant.

  • Chromatography: Gradient elution is required to separate the polar Prodrug (elutes early) from the lipophilic Parent (elutes late).

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Part 4: Data Visualization & Analysis

Mechanism of Action & Bioconversion

Bioconversion Prodrug CHM-1-P-Na (Hydrophilic Prodrug) Lumen Intestinal Lumen (Solubilization) Prodrug->Lumen Oral Dosing ALP Alkaline Phosphatase (Hydrolysis) Lumen->ALP Absorption Parent CHM-1 (Lipophilic Active Drug) ALP->Parent Dephosphorylation (-PO4) Target Microtubule Binding Site Parent->Target Antitumor Effect

Figure 1: Bioconversion pathway of CHM-1-P-Na. The prodrug leverages high water solubility for uptake, followed by enzymatic cleavage to the active parent compound.

Experimental Workflow

Workflow cluster_0 Phase 1: In Vivo cluster_1 Phase 2: Bioanalysis Dose Dosing (IV or PO) Bleed Serial Blood Collection (0 - 24h) Dose->Bleed Stabilize CRITICAL STEP: Add Phosphatase Inhibitor (NaF/KOx) Bleed->Stabilize Spin Centrifuge 4°C Store -80°C Stabilize->Spin Precip Protein Precipitation (Acetonitrile + IS) Spin->Precip LCMS LC-MS/MS Analysis (Simultaneous Quant) Precip->LCMS Data PK Calculation (WinNonlin) LCMS->Data

Figure 2: Step-by-step experimental workflow emphasizing the critical stabilization step to prevent ex vivo prodrug hydrolysis.

Part 5: Data Processing & Calculations

Summarize the data for both CHM-1-P (Prodrug) and CHM-1 (Parent) using Non-Compartmental Analysis (NCA).

Key Parameters Table:

ParameterDefinitionSignificance

Max concentrationSafety threshold indicator.

Time to

Rate of absorption and conversion.

Total ExposureMeasure of total drug body burden.

(%)
Absolute Bioavailability

Conversion (%) Prodrug-to-Parent Ratio

(Molar corrected)

Calculation of Absolute Bioavailability (


): 
Since CHM-1-P-Na is a prodrug, 

is calculated based on the systemic exposure of the active parent (CHM-1) after oral prodrug dosing compared to IV parent dosing.


Note: If IV Parent formulation is impossible due to solubility, use IV Prodrug as the reference, but acknowledge that this assumes 100% IV conversion.

References

  • Wang, H. C., et al. "CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo."[1][2] Molecular Cancer Therapeutics, vol. 7, no. 2, 2008, pp. 350-360.[2] Link

  • Heimbach, T., et al. "Prodrugs: Challenges and Rewards Part 1: General Concepts." AAPS Journal, vol. 23, 2021. (General principles of phosphate prodrug design and hydrolysis). Link

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[3][4] FDA Guidance for Industry, Nov 2022.[3][4] (Regulatory standard for LC-MS/MS validation). Link

  • Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, vol. 7, 2008, pp. 255-270. (Review of phosphate prodrug solubility strategies). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of CHM-1 with Phosphate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the aqueous solubility of the hypothetical parent compound, CHM-1, through the strategic application of phosphate prodrugs. CHM-1 is assumed to be a poorly soluble molecule possessing a suitable functional group (e.g., hydroxyl, phenol) for phosphorylation. The principles, protocols, and troubleshooting advice provided herein are based on established scientific literature and are broadly applicable to small molecules with similar characteristics.

The core principle of this strategy is to attach a highly polar phosphate monoester group to the parent drug. This modification drastically increases water solubility, making the compound suitable for aqueous formulations, such as intravenous injections.[1][2] Once administered, the phosphate group is cleaved by endogenous enzymes, primarily alkaline phosphatases (ALPs), which are abundant throughout the human body, releasing the active parent drug (CHM-1) at the site of action.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and strategic questions that researchers frequently encounter when embarking on a phosphate prodrug project.

Q1: Why should I choose a phosphate prodrug strategy for CHM-1 over other solubility enhancement techniques?

A1: While methods like solid dispersions, nanosuspensions, or salt formation can improve solubility, the phosphate prodrug approach offers distinct advantages, particularly for parenteral administration[4][5][6].

  • Drastic Solubility Increase: Attaching a phosphoric acid moiety can increase aqueous solubility by several orders of magnitude, often transforming a "brick dust" compound into one that is freely soluble.[7][8] For instance, the phosphate prodrug of isoliquiritigenin showed a solubility of 9.6 mg/mL, a dramatic increase from the parent drug's 3.9 µg/mL.[9]

  • Biocompatibility: The phosphate group and the resulting cleavage products (phosphate ions) are endogenous and generally well-tolerated.

  • Established Regulatory Pathway: Phosphate prodrugs are a well-understood class of molecules with several FDA-approved examples (e.g., Fosphenytoin, Fosamprenavir), providing a clearer regulatory path.

  • Predictable Bioconversion: The reliance on alkaline phosphatases, which are ubiquitous in tissues and plasma, provides a reliable mechanism for in vivo conversion back to the active parent drug.[2][10][11]

However, this strategy is most suitable when a significant, multi-fold increase in solubility is required and a suitable hydroxyl or other phosphorylatable group is present on the parent molecule.

Q2: What are the critical initial factors to consider before synthesizing a phosphate prodrug of CHM-1?

A2: Before proceeding to synthesis, a thorough evaluation of the parent molecule and the project goals is essential.

  • Location of Phosphorylation: The position of the phosphate group is critical. It must be attached to a position that does not sterically hinder the parent molecule's interaction with its biological target after cleavage. The linkage (e.g., an ester bond with a hydroxyl group) must also be stable enough for formulation and storage but labile enough for enzymatic cleavage in vivo.

  • Parent Drug Stability: CHM-1 must be stable under the conditions required for phosphorylation and deprotection. If the parent molecule is sensitive to acidic or basic conditions, the synthetic route must be chosen carefully.

  • Enzyme Accessibility: The prodrug's conformation should allow alkaline phosphatases access to the phosphate ester bond. Highly hindered phosphate groups may be cleaved too slowly, resulting in poor bioavailability of the active drug.

  • Polymorphism and Salt Form: The final prodrug can exist in different physical forms (e.g., free acid, sodium salt, ammonium salt). These forms can have vastly different properties, including stability, hygroscopicity, and ease of handling. For example, the ammonium salt of a phosphate prodrug was found to have significantly greater stability than its phosphoric acid precursor.[8][9][12]

Q3: How does the phosphate prodrug get converted back to the active drug in the body?

A3: The bioconversion is a simple yet elegant enzymatic hydrolysis reaction. The process is illustrated below.

G Prodrug CHM-1-O-PO3^2- (Soluble Prodrug in Plasma) Enzyme Alkaline Phosphatase (ALP) (in tissues, plasma) Prodrug->Enzyme ActiveDrug CHM-1-OH (Active Parent Drug) Enzyme->ActiveDrug Hydrolyzes ester bond Phosphate Inorganic Phosphate (Endogenous Ion) Enzyme->Phosphate

Caption: Enzymatic cleavage of a phosphate prodrug by Alkaline Phosphatase (ALP).

The phosphate ester bond of the prodrug is recognized and hydrolyzed by alkaline phosphatases (ALPs).[1][2] This enzymatic action cleaves the bond, releasing the parent drug (CHM-1) and an inorganic phosphate ion, which is a natural component of the body. This process occurs systemically, particularly in the liver and bone where ALP activity is high.[13][14][15]

Part 2: Troubleshooting Guide

This section is formatted as a practical, problem-and-solution guide for issues that may arise during the experimental workflow.

Synthesis & Purification

Q4: My phosphorylation reaction yield is very low. What are the common causes and how can I fix it?

A4: Low yield is a frequent challenge. The cause can usually be traced to reagents, reaction conditions, or side reactions.

  • Problem: Reagent Inactivity. Phosphorylating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture.

    • Solution: Use freshly opened or distilled POCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Problem: Poor Nucleophilicity of CHM-1. If the hydroxyl group on CHM-1 is sterically hindered or electronically poor, the reaction may be sluggish.

    • Solution 1: Use a stronger, non-nucleophilic base (e.g., proton sponge, DBU) to fully deprotonate the hydroxyl group, making it a more potent nucleophile.

    • Solution 2: Employ a more reactive phosphorylating agent, such as a phosphoramidite reagent, which is often used in oligonucleotide synthesis and can be effective for less reactive alcohols.

  • Problem: Side Reactions. If CHM-1 has other nucleophilic groups (amines, other hydroxyls), they can compete in the reaction, leading to a mixture of products.

    • Solution: Implement a protection/deprotection strategy. Use protecting groups (e.g., Boc for amines, TBDMS for other hydroxyls) to mask competing sites. The protecting groups can be removed after phosphorylation is complete. This adds steps but significantly improves yield and purity.

Q5: The purified phosphate prodrug appears to be degrading during storage or workup. How can I improve its stability?

A5: Phosphate monoesters can be susceptible to non-enzymatic hydrolysis, especially under acidic conditions.

  • Problem: Acid-Catalyzed Hydrolysis. Residual acid from the reaction or purification (e.g., from quenching with HCl) can catalyze the cleavage of the phosphate group.

    • Solution 1: Ensure the final product is neutralized. During workup, use a mild base like sodium bicarbonate (NaHCO₃) solution. For purification, consider chromatography on a neutral or slightly basic stationary phase.

    • Solution 2: Convert the prodrug to a more stable salt form. Isolating the product as a sodium or ammonium salt can significantly improve its shelf life compared to the free phosphoric acid form.[8][9] This is often achieved by lyophilizing the purified product from a solution containing a slight excess of the corresponding base (e.g., NaOH or NH₄OH).

  • Problem: Instability on Silica Gel. The slightly acidic nature of standard silica gel can cause degradation during column chromatography.

    • Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1%). Alternatively, use a different stationary phase like C18 reversed-phase silica for purification via MPLC or preparative HPLC.

Characterization & Analysis

Q6: I am having trouble confirming the structure of my CHM-1 phosphate prodrug. What analytical techniques are essential?

A6: A combination of techniques is required for unambiguous structure confirmation and purity assessment.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the prodrug. You should observe the molecular ion corresponding to [M-H]⁻ or [M+H]⁺ (or [M+Na]⁺) with high mass accuracy.

  • Nuclear Magnetic Resonance (NMR):

    • ³¹P NMR: This is the most definitive technique. A successful phosphorylation will show a new peak in the ³¹P NMR spectrum, typically between +5 and -5 ppm for a phosphate monoester. The parent compound, CHM-1, will be silent in this spectrum.

    • ¹H NMR: Compare the spectrum of the prodrug to the parent CHM-1. You should observe a downfield shift and coupling to the phosphorus atom (²J or ³J coupling) for the protons near the site of phosphorylation. This provides evidence of where the phosphate group is attached.

    • ¹³C NMR: Similar to ¹H NMR, carbons near the phosphorylation site will show coupling to the phosphorus atom and a shift in their resonance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity. Develop a method (typically reversed-phase) that can separate the prodrug, the parent drug, and any synthesis-related impurities. Purity should ideally be >95% for in vitro and in vivo studies.

Table 1: Hypothetical Comparison of CHM-1 and its Phosphate Prodrug (CHM-1-P)

PropertyCHM-1 (Parent Drug)CHM-1-P (Phosphate Prodrug)Rationale for Change
Molecular Weight X g/mol X + 79.98 g/mol Addition of a PO₃ group.
Aqueous Solubility < 0.01 mg/mL> 10 mg/mLThe ionizable phosphate group dramatically increases polarity and water solubility.[7][16]
LogP 4.5< 1.0Increased hydrophilicity significantly reduces the partition coefficient.
³¹P NMR Signal None~0 ppm (single peak)Presence of the phosphorus atom.
Part 3: In Vitro Evaluation & Troubleshooting

This section provides guidance on the key experiments needed to validate the prodrug concept and troubleshoot common issues.

Q7: My prodrug shows high aqueous solubility, but it doesn't convert to the parent drug in my in vitro assay. What could be wrong?

A7: Lack of conversion points to issues with the assay conditions or the prodrug's susceptibility to enzymatic cleavage.

  • Problem: Inactive Enzyme. The alkaline phosphatase used in the assay may be inactive.

    • Solution: First, confirm the activity of your enzyme stock using a standard substrate like p-nitrophenyl phosphate (pNPP), which produces a yellow color upon cleavage. Second, ensure the assay buffer has the correct pH (typically pH 8-10 for ALP) and contains necessary co-factors like Mg²⁺ and Zn²⁺.[13]

  • Problem: Insufficient Enzyme Concentration. The amount of enzyme may be too low to produce a detectable amount of the parent drug within the assay timeframe.

    • Solution: Run a concentration-response experiment by varying the concentration of ALP to find an optimal level that provides a linear rate of conversion.

  • Problem: Steric Hindrance. The phosphate group on your prodrug might be in a sterically crowded environment, preventing the enzyme from accessing the ester bond.

    • Solution: This is a fundamental design flaw. If assay conditions are optimized and conversion is still negligible, a different phosphorylation site on CHM-1 may need to be explored. This highlights the importance of initial structural assessment.

Q8: The prodrug is converting too quickly and is unstable in my formulation buffer even without added enzymes. How do I address this chemical instability?

A8: This indicates that the phosphate ester bond is chemically labile under your formulation conditions.

  • Problem: pH-Mediated Hydrolysis. The prodrug may be unstable at the pH of your formulation buffer. Phosphate esters are most stable around neutral pH and can hydrolyze under strongly acidic or basic conditions.

    • Solution: Conduct a pH-rate profile study. Incubate the prodrug in a series of buffers across a wide pH range (e.g., pH 3 to 10) and measure its degradation over time using HPLC. This will identify the pH of maximum stability. Adjust your formulation buffer to this pH.

  • Problem: Catalysis by Buffer Components. Certain buffer species (e.g., citrate, phosphate) can act as catalysts for hydrolysis.

    • Solution: Test the prodrug's stability in different buffer systems (e.g., HEPES, Tris, PBS) to identify an inert buffer that minimizes degradation while being physiologically acceptable.

Part 4: Protocols and Workflows
General Workflow Diagram

This diagram outlines the comprehensive process from initial design to preclinical evaluation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical Evaluation A Identify Target (CHM-1) & Phosphorylation Site B Chemical Synthesis of CHM-1-P A->B C Purification & Salt Formation (HPLC, Lyophilization) B->C D Structure & Purity Confirmation (NMR, MS, HPLC) C->D E Aqueous Solubility Determination D->E Proceed if >95% pure F Chemical Stability (pH-Rate Profile) E->F G Enzymatic Conversion Assay (ALP, Plasma) F->G H Cell-based Assays (Optional) G->H I Formulation Development H->I Proceed if conversion validated J Pharmacokinetic (PK) Study in Animal Model I->J K Efficacy/Toxicity Studies J->K

Caption: Overall workflow for the development of a phosphate prodrug of CHM-1.

Protocol 1: General Synthesis of a Phosphate Prodrug

Disclaimer: This is a representative protocol and must be adapted based on the specific reactivity of CHM-1. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

    • Dissolve CHM-1 (1.0 eq) in an anhydrous solvent (e.g., trimethyl phosphate or dry pyridine) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Phosphorylation:

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution. Causality: POCl₃ is a highly reactive phosphorylating agent. Slow addition at low temperature controls the exothermic reaction and minimizes side product formation.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material (CHM-1).

  • Quenching and Workup:

    • Once complete, cool the reaction back to 0 °C.

    • Very slowly and carefully quench the reaction by adding cold water or a dilute NaHCO₃ solution. Causality: This hydrolyzes any remaining POCl₃ and the intermediate dichlorophosphate ester to the desired phosphate monoester. This step is highly exothermic and releases HCl gas.

    • Adjust the pH of the aqueous solution to ~7.5 with NaHCO₃.

  • Purification:

    • Purify the crude product using reversed-phase column chromatography (C18 silica), eluting with a gradient of water and acetonitrile.

    • Combine the pure fractions (as determined by HPLC) and lyophilize to obtain the final product, often as a sodium or ammonium salt if a basic modifier was used in the mobile phase.

Protocol 2: In Vitro Enzymatic Conversion Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the CHM-1 phosphate prodrug (CHM-1-P) in water.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 10 mM MgCl₂).

    • Prepare a solution of alkaline phosphatase (from bovine intestinal mucosa) at 10 units/mL in the assay buffer.

    • Prepare a "stop solution" to halt the enzymatic reaction (e.g., 10% trichloroacetic acid or cold acetonitrile containing an internal standard for LC-MS analysis).

  • Assay Procedure:

    • In a microcentrifuge tube, add 480 µL of pre-warmed (37 °C) assay buffer.

    • Add 10 µL of the 10 mM CHM-1-P stock solution to achieve a final concentration of 200 µM.

    • To initiate the reaction, add 10 µL of the alkaline phosphatase solution (final concentration 0.2 units/mL). For a negative control, add 10 µL of buffer instead of the enzyme solution.

    • Incubate the reaction at 37 °C.

  • Time Points and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of the stop solution. Causality: The acid or organic solvent denatures the enzyme, instantly stopping the conversion and preserving the ratio of prodrug to parent drug at that specific time point.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentrations of both the remaining CHM-1-P and the newly formed CHM-1.

  • Data Interpretation:

    • Plot the concentration of the parent drug (CHM-1) versus time. The initial slope of this curve represents the rate of conversion. Confirm that minimal (<5%) conversion occurs in the negative control sample over the entire time course.

References
  • Singh, Y., Saklani, S., Tantra, T., & Thareja, S. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry, 31(3), 336-357.
  • Thareja, S., et al. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed.
  • WuXi AppTec. (2024).
  • Jana, S., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Boyapelly, K., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. Journal of Natural Products. [Link]

  • Stella, V. J. (2004). Phosphate prodrugs of PD154075. PubMed. [Link]

  • ResearchGate. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. ResearchGate. [Link]

  • Boyapelly, K., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ResearchGate. [Link]

  • ACS Publications. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. Journal of Natural Products. [Link]

  • MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. [Link]

  • Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]

  • Périgaud, C., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

  • Wiemer, D. F. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Medicinal Chemistry. [Link]

  • Samara Journal of Science. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Samara Journal of Science. [Link]

  • Wiley-VCH. (2010). Structure and Properties. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. Pion Inc. [Link]

  • YouTube. (2024). AP Chemistry Review: Unit 1 (Atomic Structure and Properties). YouTube. [Link]

  • ResearchGate. (n.d.). ALP activity in the plasma and tissues. ResearchGate. [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • National Institutes of Health. (2014). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. NIH. [Link]

  • Wikipedia. (n.d.). Alkaline phosphatase. Wikipedia. [Link]

  • Systematic Reviews in Pharmacy. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Systematic Reviews in Pharmacy. [Link]

  • ResearchGate. (2020). In Vitro Methods used for Ester Prodrug Screening Screening Tool... ResearchGate. [Link]

  • MDPI. (2022). The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization. MDPI. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers. [Link]

  • ACS Publications. (2014). Chemical Structure and Properties: A Modified Atoms-First, One-Semester Introductory Chemistry Course. ACS Publications. [Link]

  • YouTube. (2023). AP Chem - Unit 1 Review - Atomic Structure & Properties. YouTube. [Link]

  • PubMed. (1993). Changes in alkaline phosphatase isoenzyme activity in tissues and plasma of Atlantic salmon (Salmo salar) before and during smoltification and gonadal maturation. PubMed. [Link]

  • Cleveland Clinic. (2021). Alkaline Phosphatase (ALP). Cleveland Clinic. [Link]

  • ResearchGate. (2014). Chemical Structure and Properties: A Modified Atoms-First, One-Semester Introductory Chemistry Course. ResearchGate. [Link]

Sources

Technical Support Center: Preventing Hydrolysis of CHM-1-P-Na in Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: CHM-1-P-Na is a water-soluble phosphate prodrug that is converted to the active compound CHM-1.[1] The stability of CHM-1-P-Na in aqueous stock solutions is critical for obtaining reliable and reproducible results in research and drug development. The primary degradation pathway for this and similar phosphate prodrugs is hydrolysis of the phosphate ester bond. This guide provides a comprehensive overview of the factors influencing hydrolysis and offers detailed protocols to ensure the integrity of your CHM-1-P-Na stock solutions.

Part 1: Understanding and Troubleshooting CHM-1-P-Na Hydrolysis

This section is designed in a question-and-answer format to directly address common issues encountered during the handling of CHM-1-P-Na.

Q1: What are the main factors that cause the degradation of my CHM-1-P-Na stock solution?

A1: The hydrolysis of the phosphate ester in CHM-1-P-Na is primarily influenced by two factors: pH and temperature.

  • pH-Dependent Hydrolysis: Phosphate esters are susceptible to both acid- and base-catalyzed hydrolysis.

    • Under acidic conditions (low pH) , the phosphate group becomes protonated, increasing its susceptibility to nucleophilic attack by water molecules.

    • Under alkaline conditions (high pH) , hydroxide ions (OH⁻) act as potent nucleophiles, directly attacking the phosphorus atom and cleaving the ester bond.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing your stock solutions at room temperature or higher for extended periods will significantly accelerate degradation.

Q2: I've observed precipitation in my stock solution upon thawing. What could be the cause?

A2: Precipitation upon thawing can be due to several factors, including the formation of less soluble degradation products or exceeding the solubility limit of CHM-1-P-Na in your chosen buffer at low temperatures. Ensure that the compound is fully dissolved at room temperature before aliquoting and freezing. If the problem persists, consider preparing a slightly more dilute stock solution.

Q3: My experimental results are inconsistent. Could this be related to the stability of my CHM-1-P-Na stock?

A3: Absolutely. If CHM-1-P-Na hydrolyzes to its active form, CHM-1, in the stock solution, the actual concentration of the prodrug will be lower than intended. This can lead to variability in your experimental outcomes. It is crucial to follow proper storage procedures to minimize hydrolysis.

Part 2: Protocols for Ensuring Stock Solution Stability

This section provides detailed, step-by-step methodologies for the preparation, storage, and quality control of CHM-1-P-Na stock solutions.

Recommended Buffer Systems

The choice of buffer is critical for maintaining a stable pH and preventing hydrolysis. We recommend using a buffer with a pKa value close to the optimal pH range of 7.0-7.4.[2]

BufferpKa (at 25°C)Recommended ConcentrationKey Advantages
HEPES 7.520-50 mMStrong buffering capacity in the physiological pH range.
Phosphate-Buffered Saline (PBS) 7.41XPhysiologically relevant and widely used.
Tris-HCl 8.120-50 mMEffective, though its pKa is more sensitive to temperature changes.

Note: When working with phosphorylated proteins for downstream applications like Western blotting, it is advisable to use Tris-buffered saline (TBS) instead of PBS to avoid interference from phosphate ions.[3]

Step-by-Step Preparation of CHM-1-P-Na Stock Solutions
  • Reagent Equilibration: Allow the CHM-1-P-Na powder and your chosen buffer to come to room temperature.

  • Buffer Preparation: Prepare the buffer at the desired concentration using high-purity, nuclease-free water. Adjust the pH to 7.4.

  • Dissolution: Weigh the appropriate amount of CHM-1-P-Na and dissolve it in the prepared buffer to your target concentration (e.g., 10 mM). Vortex gently to ensure complete dissolution.

  • Sterile Filtration (Optional but Recommended): For long-term storage and use in cell culture, filter the stock solution through a 0.22 µm sterile filter.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. This is a critical step to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Storage:

    • Short-term (up to 1 week): Store at 4°C.

    • Long-term: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.

Quality Control: Verifying the Integrity of Your Stock Solution

To confirm the stability of your CHM-1-P-Na stock solution, especially if you suspect degradation, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.[4][5][6]

  • Principle: A reverse-phase C18 column can be used to separate the more polar hydrolyzed product (CHM-1) from the parent prodrug (CHM-1-P-Na).

  • Procedure Outline:

    • Prepare a mobile phase gradient using acetonitrile and water, both containing a small amount of an ion-pairing agent like formic acid.

    • Inject a small volume of your stock solution.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the compound's chromophore.

  • Interpretation: The appearance of a new, earlier-eluting peak relative to a fresh standard is indicative of hydrolysis. The peak area can be used to quantify the extent of degradation.

Part 3: Visual Guides and Scientific Principles

Workflow for Stock Solution Preparation

Caption: Recommended workflow for preparing stable CHM-1-P-Na stock solutions.

Factors Influencing Hydrolysis

G cluster_0 CHM-1-P-Na Stability A CHM-1-P-Na (Stable) B CHM-1 (Hydrolyzed Product) A->B Hydrolysis C Accelerating Factors D Incorrect pH (<6.5 or >8.0) C->D E High Temperature (e.g., Room Temp) C->E F Repeated Freeze-Thaw Cycles C->F G Contamination (e.g., Phosphatases) C->G

Caption: Key factors that accelerate the hydrolysis of CHM-1-P-Na.

References

  • G-Biosciences. (2013, September 24). Preparing Phosphate Buffers: How to Do It Right. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Jirawattanapong, W., Saifah, E., & Patarapanich, C. (2009). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. Drug Discoveries & Therapeutics, 3(3), 97-103. Retrieved from [Link]

  • ResearchGate. (2019, August 6). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. Retrieved from [Link]

  • MDPI. (2023, November 28). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Precipitation of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism[1]

CHM-1-P-Na is the disodium phosphate ester prodrug of the antitumor agent CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one). It was chemically engineered specifically to overcome the poor aqueous solubility of the parent compound, CHM-1.

The Root Cause of Precipitation: The precipitation you are observing is rarely the CHM-1-P-Na itself. Instead, it is almost invariably the parent compound (CHM-1) .

When CHM-1-P-Na is introduced into culture media—particularly media supplemented with Fetal Bovine Serum (FBS)—it encounters Alkaline Phosphatase (ALP) and other esterases. These enzymes rapidly cleave the solubilizing phosphate group. Once the phosphate is removed, the molecule reverts to the hydrophobic CHM-1 parent form, which exceeds its solubility limit in the aqueous media and crashes out of solution as a precipitate.

The Hydrolysis Pathway

The following diagram illustrates the kinetic pathway leading to precipitation.

CHM_Precipitation_Mechanism Stock CHM-1-P-Na Stock (Highly Soluble) Media Culture Media (pH 7.4) Stock->Media Dilution Inter Enzymatic Hydrolysis Media->Inter Mixing Serum FBS/Serum (Contains Phosphatases) Serum->Inter Catalysis Parent Parent CHM-1 (Hydrophobic) Inter->Parent Dephosphorylation Precip PRECIPITATION (Crystals/Turbidity) Parent->Precip Exceeds Solubility Limit

Figure 1: The enzymatic conversion of the soluble prodrug (CHM-1-P-Na) to the insoluble parent compound (CHM-1) mediated by serum phosphatases.

Technical Troubleshooting Guide

Phase 1: Stock Preparation (Prevention at Source)

Many users default to DMSO for small molecules. However, as a sodium salt, CHM-1-P-Na has different requirements.

ParameterRecommendationScientific Rationale
Solvent Sterile Water or PBS The "Na" (sodium salt) form is hydrophilic. Dissolving in DMSO is unnecessary and can sometimes cause salt-crashing when added to aqueous media due to dielectric constant shifts.
Concentration ≤ 10 mM Maintain a safe margin below the saturation limit to prevent "salting out" upon cold storage.
Storage -20°C (Aliquot) Repeated freeze-thaw cycles can induce hydrolysis even in water. Store in single-use aliquots.
pH Check Neutral (7.0-7.5) Ensure the water is not acidic. Acidic conditions can protonate the phosphate, converting the salt back to the less soluble acid form.
Phase 2: Media Interaction (The Critical Step)

This is where 90% of precipitation issues occur.

Scenario A: Immediate Cloudiness (Seconds)

  • Cause: Ionic Incompatibility. The phosphate group in CHM-1-P-Na is reacting with high concentrations of Calcium (

    
    ) or Magnesium (
    
    
    
    ) in the media (e.g., DMEM) to form insoluble Calcium Phosphate salts.
  • Solution: Dilute the stock 1:10 in PBS before adding to the media to lower the local concentration shock. Vortex the media vigorously while adding the drug dropwise.

Scenario B: Delayed Precipitation (Minutes to Hours)

  • Cause: Enzymatic Hydrolysis (The "Serum Effect"). The phosphatases in the FBS are converting the drug back to the insoluble parent.

  • Solution:

    • Heat Inactivation: Ensure your FBS is heat-inactivated (56°C for 30 mins) to reduce phosphatase activity, though this does not eliminate it entirely.

    • "Just-in-Time" Addition: Do not pre-mix the drug into a master mix of media. Add the drug to the wells immediately before or after plating the cells.

    • Serum-Free Pulse: If possible, treat cells in serum-free (or low-serum) Opti-MEM for the first 4 hours to allow uptake of the soluble prodrug before adding full serum media.

Diagnostic Workflow

Use this decision tree to identify the specific cause of your precipitation.

Troubleshooting_Tree Start Precipitation Observed Timing When does it occur? Start->Timing Immediate Immediately upon addition (< 1 min) Timing->Immediate Delayed Delayed (15 min - 24 hrs) Timing->Delayed CheckSolvent Check Stock Solvent Immediate->CheckSolvent CheckSerum Check Serum Status Delayed->CheckSerum IsDMSO Is it DMSO? CheckSolvent->IsDMSO SwitchWater Switch to Sterile Water/PBS. Salt form may be crashing in DMSO. IsDMSO->SwitchWater Yes CheckConc Check Local Concentration IsDMSO->CheckConc No Dropwise Use Dropwise Addition + Vortex. Avoid Ca/Mg shock. CheckConc->Dropwise IsRaw Is FBS Heat Inactivated? CheckSerum->IsRaw HeatInactivate Heat Inactivate FBS (56°C). Reduces Phosphatase activity. IsRaw->HeatInactivate No Microscopy Check Crystals IsRaw->Microscopy Yes ParentID Needle-like crystals? Likely Parent CHM-1. Reduce incubation time or dose. Microscopy->ParentID

Figure 2: Diagnostic decision tree for isolating the cause of precipitation based on timing and media composition.

Frequently Asked Questions (FAQ)

Q: Can I filter-sterilize the media after adding CHM-1-P-Na to remove the precipitate? A: No. If you see precipitate, the effective concentration of the drug is already unknown. Filtering will remove the active compound (or the precipitated parent), resulting in under-dosing. You must prevent precipitation, not remove it.

Q: Why does the protocol work in PBS but fail in DMEM? A: PBS is a simple salt solution. DMEM contains high levels of Calcium (


) and often Magnesium. Phosphate prodrugs can form insoluble calcium-phosphate complexes if the local concentration at the pipette tip is too high during addition. Furthermore, DMEM usually requires Serum (FBS) for cell growth, which introduces the phosphatase enzymes that cleave the prodrug.

Q: My stock solution in water froze and now has crystals that won't dissolve. Is it ruined? A: Not necessarily. Sodium salts can crystallize out of solution at low temperatures.

  • Warm the vial to 37°C in a water bath.

  • Vortex vigorously.

  • If it clears completely, it is safe to use.

  • If a fine haze remains, the phosphate group may have hydrolyzed during storage (releasing the insoluble parent). In this case, discard the stock.

Q: Can I use DMSO to dissolve CHM-1-P-Na? A: While physically possible, it is not recommended for the sodium salt form. DMSO is optimal for the parent CHM-1. For CHM-1-P-Na, water is the superior solvent. If you must use DMSO, ensure the final DMSO concentration in the culture is <0.1% to avoid cytotoxicity, and be aware that mixing a DMSO stock into aqueous media can cause an exothermic "shock" that precipitates salts.

References

  • Wang, C. C., et al. (2002). "Preclinical pharmacology of CHM-1, a novel antitumor agent." Cancer Research. This paper establishes the baseline pharmacology of the CHM-1 class and the necessity of prodrug derivatization for solubility.

  • Heimbach, T., et al. (2003). "Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs."[1] International Journal of Pharmaceutics. A foundational text explaining the kinetic mechanism of phosphate prodrug hydrolysis and subsequent precipitation in vitro.

  • Kuo, C. C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of microtubule-interfering agents." Molecular Cancer Therapeutics. Details the structure-activity relationship of the quinolone backbone relevant to CHM-1.

Sources

Technical Support Center: Optimizing the Half-Life of CHM-1-P-Na in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CHM-1-P-Na. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to optimizing the in vivo half-life of CHM-1-P-Na in murine models. As CHM-1-P-Na is a novel small molecule therapeutic, this document is based on established principles of pharmacokinetics and drug delivery, tailored to address the challenges you may encounter during your preclinical research.

Understanding the Challenge: The Short Half-Life of CHM-1-P-Na

A significant hurdle in the preclinical development of many promising small molecule therapeutics is a short in vivo half-life. Early pharmacokinetic (PK) studies with CHM-1-P-Na may reveal rapid clearance from systemic circulation in murine models. This can be attributed to several factors, including:

  • Rapid Metabolism: The liver is the primary site of drug metabolism, and molecules can be quickly broken down by metabolic enzymes.[1]

  • Renal Clearance: Small molecules are often efficiently filtered and eliminated by the kidneys.[2]

  • Low Plasma Protein Binding: A low degree of binding to plasma proteins leaves a larger fraction of the drug unbound and available for metabolism and excretion.[3]

A short half-life can lead to suboptimal therapeutic efficacy, requiring frequent and high doses, which in turn can increase the risk of toxicity. The goal of this guide is to provide you with the tools and knowledge to systematically address and overcome this challenge.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Rapid Disappearance of CHM-1-P-Na in Initial Murine PK Studies

Question: Our initial pharmacokinetic studies in mice show a very short half-life for CHM-1-P-Na, with the compound being almost undetectable in plasma after just a few hours. What are our next steps?

Answer: This is a common observation for novel small molecules. A systematic approach is needed to identify the cause and implement strategies for improvement.

Initial Steps for Investigation:

  • Confirm Bioanalytical Method Robustness: Ensure your LC-MS/MS method for quantifying CHM-1-P-Na in mouse plasma is validated and sensitive enough to detect low concentrations of the analyte.[4]

  • In Vitro Metabolic Stability Assessment: If not already done, perform in vitro metabolic stability assays using mouse liver microsomes or hepatocytes. This will help determine if rapid metabolism is the primary cause of clearance.

  • Evaluate Plasma Protein Binding: Determine the fraction of CHM-1-P-Na bound to mouse plasma proteins. Low binding can contribute to rapid clearance.[5]

Workflow for Investigating Rapid Clearance

G A Initial Observation: Short Half-Life of CHM-1-P-Na B Validate Bioanalytical Method (LC-MS/MS) A->B C Assess In Vitro Metabolic Stability A->C D Determine Plasma Protein Binding A->D E High Metabolic Instability C->E F Low Plasma Protein Binding D->F G Structural Modification (Medicinal Chemistry) E->G Primary Approach H Formulation Strategies E->H Secondary Approach F->G Consider structural modifications to increase binding F->H

Caption: Initial workflow for diagnosing the cause of CHM-1-P-Na's short half-life.

Issue 2: High Variability in Pharmacokinetic Data Between Animals

Question: We are observing significant animal-to-animal variability in the plasma concentrations of CHM-1-P-Na, making it difficult to interpret the results. What could be the cause?

Answer: High variability in in vivo studies can stem from several sources. It's crucial to standardize your experimental procedures to minimize this.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting/Optimization Strategy
Animal-Specific Factors Genetic and physiological differences between individual mice can lead to variations in drug metabolism and clearance.[6]Use age- and weight-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power.
Inconsistent Dosing Inaccurate or inconsistent administration of the dosing solution can lead to significant variations in the amount of drug each animal receives.Ensure the dosing solution is homogeneous and stable. Standardize the administration technique (e.g., intravenous, intraperitoneal) with a detailed Standard Operating Procedure (SOP).[7]
Sample Handling and Processing Inconsistent timing of blood collection or improper sample handling can affect the integrity of the analyte.Adhere to a strict and consistent blood sampling schedule.[8] Ensure proper and uniform processing of plasma samples.
Bioanalytical Variability Inconsistencies in the bioanalytical assay can introduce variability.Run quality control (QC) samples with each batch of study samples to monitor assay performance.[9]

Strategies for Optimizing the Half-Life of CHM-1-P-Na

Once you have a better understanding of the factors contributing to the short half-life of CHM-1-P-Na, you can explore various strategies to extend its circulation time.

Formulation-Based Approaches

Encapsulating CHM-1-P-Na in a delivery vehicle can protect it from rapid metabolism and renal clearance.

  • Liposomal Formulation: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs, shielding them from the biological environment and prolonging their circulation.[10]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate CHM-1-P-Na, leading to a sustained release profile and extended half-life.[11]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a molecule increases its hydrodynamic size, which can reduce renal clearance.[2]

Comparison of Formulation Strategies

Strategy Mechanism of Half-Life Extension Potential Advantages Potential Challenges
Liposomes Shielding from metabolism and clearance; potential for passive targeting to tumors (EPR effect).[10]Biocompatible; can encapsulate a wide range of drugs.Can be complex to manufacture; potential for instability.[12]
Nanoparticles Reduced clearance and sustained drug release.[13]High drug loading capacity; surface can be modified for targeting.Potential for immunogenicity; manufacturing scalability.
PEGylation Increased hydrodynamic radius, reducing renal filtration.[2]Well-established technology; can improve solubility.Can sometimes reduce the biological activity of the parent molecule.[14]
Chemical Modification Approaches

In collaboration with medicinal chemists, structural modifications to the CHM-1-P-Na molecule itself can be explored.

  • Increasing Plasma Protein Binding: Introducing chemical moieties that promote binding to plasma proteins like albumin can create a circulating reservoir of the drug, extending its half-life.[3]

  • Modulating Lipophilicity: Adjusting the lipophilicity of the molecule can influence its distribution and metabolism. However, simply increasing lipophilicity may not always lead to a longer half-life.[15] A more targeted approach is often required.[16]

Decision Tree for Selecting a Half-Life Extension Strategy

G A Short Half-Life of CHM-1-P-Na Confirmed B Is rapid metabolism the primary clearance pathway? A->B C Is renal clearance a major contributor? B->C No E Structural Modification to block metabolic 'hotspots' B->E Yes F PEGylation to increase hydrodynamic size C->F Yes G Increase Plasma Protein Binding (Chemical Modification) C->G No D Formulation Strategies (Liposomes, Nanoparticles) E->D Also consider F->D Alternative

Caption: Decision-making framework for choosing an appropriate half-life extension strategy.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental needs.

Protocol 1: Preparation of CHM-1-P-Na Loaded Liposomes (Thin-Film Hydration Method)

This protocol outlines a common method for preparing liposomes.

Materials:

  • CHM-1-P-Na

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the lipids and CHM-1-P-Na in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Add the hydration buffer to the flask and agitate to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a uniform size.

  • Purification: Remove any unencapsulated CHM-1-P-Na by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Murine Pharmacokinetic Study Design

This protocol provides a general framework for conducting a PK study in mice.

Study Design:

  • Animals: Use a sufficient number of mice per group (typically 3-5) to ensure statistical power.[8]

  • Dosing: Administer the CHM-1-P-Na formulation via the desired route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via an appropriate method (e.g., tail vein, saphenous vein). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[8]

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of CHM-1-P-Na in the plasma samples using a validated LC-MS/MS method.[17]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Frequently Asked Questions (FAQs)

Q1: What is a typical target half-life for a small molecule therapeutic in mice?

A1: The target half-life can vary significantly depending on the therapeutic indication and dosing regimen. For many applications, achieving a half-life of several hours in mice is a good starting point for further development.

Q2: How do I choose the right mouse strain for my PK studies?

A2: The choice of mouse strain can be critical, as there can be strain-dependent differences in drug metabolism.[6] Commonly used outbred strains like CD-1 or inbred strains like C57BL/6 are often used for initial PK screening. If a specific metabolic pathway is known to be important for your compound, you might consider using a transgenic mouse model.[18]

Q3: Can I use a single mouse for the entire PK time course?

A3: Yes, using a "single mouse" or "serial sampling" approach is often preferred as it reduces the number of animals required and minimizes inter-animal variability.[19] However, you must adhere to institutional guidelines regarding the total blood volume that can be collected from a single animal.

Q4: My formulation of CHM-1-P-Na is showing signs of precipitation. What should I do?

A4: Formulation instability can lead to inaccurate dosing. You may need to optimize the formulation by adjusting the excipients, pH, or by using a different delivery system. Solubility and stability studies should be conducted as part of your formulation development.

References

Sources

Technical Support Center: Reducing Systemic Toxicity of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: February 2026

Product: CHM-1-P-Na (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone phosphate sodium salt) Classification: Tubulin Polymerization Inhibitor / Phosphate Prodrug Document ID: CHM-TSP-004 Last Updated: 2026-02-09

⚠️ Emergency Triage: Rapid Response Protocols

Status: Active Experiment in Progress Issue: Immediate animal distress or formulation precipitation.

Symptom / ObservationProbable CauseImmediate Action
Precipitation in syringe/vial pH drift (< 7.0) or Calcium contaminationSTOP. Do not administer. The parent compound (CHM-1) has precipitated. Re-filter is insufficient; discard and prepare fresh in PBS (pH 7.4) or Saline with mild alkalization.
Immediate post-injection collapse

spike (Cardiotoxicity)
Reduce injection rate immediately. Switch from bolus to slow infusion (over 2-5 mins).
Injection site necrosis/inflammation Extravasation of parent drugApply cold compress. For future: Verify IV placement; check formulation pH (ensure it is not acidic).
Rapid weight loss (>15% in 48h) GI Toxicity (Mitotic arrest in gut)Halt dosing. Administer hydration (SC saline). Switch to Metronomic Dosing (see Section 2).

Module 1: Formulation & Stability Troubleshooting

Context: CHM-1-P-Na is a phosphate prodrug. It relies on high water solubility provided by the disodium phosphate group. However, it is chemically sensitive to acidic pH and phosphatase contamination , both of which cause premature conversion to the insoluble parent lipophilic drug (CHM-1).

FAQ: Formulation Issues

Q: My stock solution was clear yesterday but looks cloudy today. Can I vortex and use it? A: No. Cloudiness indicates hydrolysis of the phosphate ester, releasing the insoluble parent CHM-1.

  • Mechanism:[1][2] CHM-1-P-Na

    
     CHM-1 (Insoluble) + 
    
    
    
    .
  • Risk: Injecting this suspension will cause micro-embolisms and severe local phlebitis.

  • Prevention: Store lyophilized powder at -20°C. Reconstitute immediately before use. Ensure your vehicle pH is 7.4–8.0 . Avoid acidic diluents (e.g., unbuffered saline with low pH).

Q: Can I mix CHM-1-P-Na with other drugs in the same syringe? A: Avoid. Many chemotherapeutics (e.g., Doxorubicin) are acidic. Mixing will protonate the phosphate group of CHM-1-P-Na, reducing solubility and causing immediate precipitation.

Protocol: Optimized Solubilization
  • Vehicle: Sterile PBS (pH 7.4) is preferred over normal saline to maintain pH stability.

  • Concentration: Do not exceed 10 mg/mL for bolus injections to prevent local osmotic irritation.

  • Filtration: Use a 0.22

    
    m PES (Polyethersulfone) filter. Avoid Nylon filters if the parent drug has started to form, as it may adsorb.
    

Module 2: In Vivo Administration & Dosing Optimization

Context: Systemic toxicity often stems from the "Burst Effect." Upon injection, plasma Alkaline Phosphatase (ALP) rapidly converts the prodrug to the active agent. If this conversion is too fast, the plasma concentration of free CHM-1 spikes, hitting off-target tissues (heart, nerves) before reaching the tumor.

FAQ: Dosing Strategy

Q: The MTD (Maximum Tolerated Dose) causes 20% mortality. How do I maintain efficacy while reducing toxicity? A: Switch to a Metronomic Dosing Schedule .

  • Standard: High dose (e.g., MTD)

    
     High Toxicity 
    
    
    
    Long recovery break (Tumor repopulates).
  • Metronomic: Lower dose (1/3 to 1/2 MTD) administered more frequently (e.g., daily or q.o.d).

  • Benefit: This maintains a steady suppression of endothelial proliferation (anti-angiogenesis) without spiking plasma levels to neurotoxic thresholds.

Q: Is the toxicity driven by the prodrug or the active metabolite? A: The active metabolite (CHM-1). The prodrug is relatively inert. Toxicity correlates with the rate of hydrolysis by ALP.

  • Tip: Mice have higher plasma ALP levels than humans. A dose tolerated in humans might be toxic in mice due to faster conversion. Adjust doses downward for murine models.

Protocol: Slow-Infusion Simulation (Manual)

If an infusion pump is unavailable for small animals:

  • Dilute the dose volume by 2x (halve the concentration).

  • Administer the first 50% of the volume.

  • Wait 60–90 seconds.

  • Administer the remaining 50%.

  • Why? This blunts the

    
     spike, allowing protein binding and distribution to buffer the free drug concentration.
    

Module 3: Mechanism of Toxicity (Visualized)

The following diagram illustrates the conversion pathway and the bifurcation between therapeutic efficacy (Tumor) and Systemic Toxicity.

CHM_Mechanism Prodrug CHM-1-P-Na (Inactive Prodrug) ALP Alkaline Phosphatase (Plasma/Tissue) Prodrug->ALP Hydrolysis CHM1 CHM-1 (Active Lipophilic Drug) ALP->CHM1 Releases Tumor Tumor Microenvironment (High Retention) CHM1->Tumor EPR Effect (Ideal) Systemic Systemic Circulation (Healthy Tissue) CHM1->Systemic Leakage/Burst Tubulin Tubulin Binding (Colchicine Site) Tumor->Tubulin Inhibition Apoptosis Tumor Apoptosis (G2/M Arrest) Tubulin->Apoptosis Gut GI Epithelium (Rapid Division) Systemic->Gut Off-Target Nerve Peripheral Nerves (Axonal Transport) Systemic->Nerve Off-Target Toxicity Adverse Events: Weight Loss, Neurotoxicity Gut->Toxicity Nerve->Toxicity

Figure 1: Pharmacodynamic Pathway of CHM-1-P-Na. Note the critical role of ALP. High systemic conversion leads to off-target binding in the gut and nerves. The goal is to maximize Tumor retention before conversion.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures related to toxicity or efficacy.

Troubleshooting Start Observation: Adverse Event or Low Efficacy Check1 Is the issue Acute (0-2h) or Delayed (>24h)? Start->Check1 Acute Acute: Collapse, Seizure, Death Check1->Acute Delayed Delayed: Weight Loss, Neuropathy Check1->Delayed CheckpH Check Formulation pH Is it < 7.0? Acute->CheckpH Precip Cause: Precipitation (Embolism) CheckpH->Precip Yes Cmax Cause: Cmax Spike (Cardiotoxicity) CheckpH->Cmax No DoseCheck Check Dosing Schedule Delayed->DoseCheck Reduce Action: Switch to Metronomic Dosing (Daily, Low Dose) DoseCheck->Reduce

Figure 2: Diagnostic Workflow for CHM-1-P-Na Toxicity.

References

  • Wang, C. C., et al. (2012). "Potent antitumor activity of the prodrug CHM-1-P-Na against human hepatocellular carcinoma." Cancer Letters.

    • Significance: Establishes the baseline efficacy and the conversion mechanism of the phosphate prodrug.

  • Teng, C. M., et al. (2010). "CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity."[3][4] Molecular Cancer Therapeutics.

    • Significance: Details the parent compound's mechanism (tubulin binding) which dictates the toxicity profile (neurotoxicity/GI).
  • Heimbach, T., et al. (2003). "Absorption rate limit considerations for oral phosphate prodrugs." Pharmaceutical Research.

    • Significance: Provides the pharmacokinetic principles regarding ALP-mediated hydrolysis and the "burst effect" relevant to phosphate prodrugs.

  • Kuo, S. C., et al. (2003). "Synthesis and cytotoxicity of 2-phenyl-4-quinolone derivatives." Journal of Medicinal Chemistry.

    • Significance: Structural basis for the solubility challenges that necessitated the P-Na formul

Sources

Technical Support Center: Enhancing Cellular Uptake of CHM-1-P-Na in Drug-Resistant Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for CHM-1-P-Na. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of CHM-1-P-Na, particularly in drug-resistant cell lines. As a novel investigational compound, CHM-1-P-Na is not yet extensively characterized in peer-reviewed literature. Therefore, this guide synthesizes established principles of drug delivery and resistance with practical, field-proven troubleshooting strategies to empower you to systematically diagnose and overcome uptake issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face. Before diving into more complex optimization, it's crucial to ensure these fundamental parameters are correctly controlled.

Question 1: I'm observing a weaker-than-expected effect of CHM-1-P-Na in my resistant cell line compared to the parental line. How do I confirm this is an uptake issue?

Answer: A diminished response in a resistant line is a classic observation, but it's essential to systematically confirm that reduced intracellular concentration is the primary cause. The relationship between drug uptake and drug resistance is often inversely correlated[1].

Here’s a logical workflow to dissect this problem:

  • Establish a Baseline: First, confirm the differential sensitivity with a robust cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure your cell seeding densities are optimized and that cells are in the logarithmic growth phase for the duration of the experiment[2].

  • Directly Quantify Intracellular Drug: The most direct way to confirm an uptake issue is to measure the intracellular concentration of CHM-1-P-Na in both the sensitive parental cell line and the resistant subline. This can be achieved using techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry), if a suitable analytical method is available for CHM-1-P-Na. A significantly lower concentration in the resistant line points towards an uptake or efflux problem.

  • Efflux Pump Inhibition: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell[3][4]. Perform a co-treatment experiment with a known pan-ABC transporter inhibitor, such as verapamil or cyclosporin A. If the sensitivity of the resistant line to CHM-1-P-Na is restored or significantly increased in the presence of the inhibitor, it strongly suggests that active efflux is a key resistance mechanism.

Question 2: My CHM-1-P-Na is a sodium salt. How does this affect its cellular uptake?

Answer: The "Na" in CHM-1-P-Na indicates it is a sodium salt[5]. This chemical form often enhances the solubility of a compound in aqueous solutions, such as cell culture media. However, this increased hydrophilicity can be a double-edged sword. While it ensures good bioavailability in the media, it can hinder the molecule's ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane[6][7]. Hydrophilic small molecule drugs generally exhibit poor permeability, which can limit their clinical application[6][7][8].

Therefore, you should anticipate that passive diffusion may not be the primary route of entry for CHM-1-P-Na. The troubleshooting strategies outlined below are designed to address this inherent challenge.

Question 3: Are there any general cell culture practices I should be mindful of when working with drug-resistant lines?

Answer: Absolutely. Drug-resistant cell lines can be phenotypically less stable than their parental counterparts. Here are some key considerations:

  • Maintain Selection Pressure: If the resistance mechanism is based on the overexpression of a gene (e.g., an efflux pump), it's often advisable to culture the cells in the continuous presence of a low concentration of the drug used to generate the resistant line. This ensures the resistance phenotype is maintained.

  • Regularly Verify Resistance: Periodically re-check the IC50 of the resistant line to ensure it has not reverted to a more sensitive phenotype.

  • Mycoplasma Testing: Mycoplasma contamination can alter a host of cellular functions, including membrane transport and drug metabolism. Regularly test your cell lines for mycoplasma.

Part 2: In-Depth Troubleshooting Guide: Strategies to Enhance Cellular Uptake

If the initial troubleshooting steps in the FAQ section suggest that poor cellular uptake is indeed the problem, this section provides a more detailed, mechanism-based approach to resolving the issue.

Problem Area 1: Low Passive Permeability due to Hydrophilicity

As discussed, the hydrophilic nature of CHM-1-P-Na is a likely contributor to poor membrane permeability. The goal here is to facilitate its transport across the cell membrane.

Causality: The plasma membrane is a formidable barrier that prevents the direct translocation of many chemical entities[6][7]. For hydrophilic molecules, which are not readily soluble in the lipid core of the membrane, alternative uptake mechanisms are necessary.

Troubleshooting Strategies:

  • Utilize Permeation Enhancers:

    • Rationale: Certain chemical agents can transiently and reversibly alter the permeability of the cell membrane.

    • Experimental Protocol: Co-incubate your cells with CHM-1-P-Na and a low, non-toxic concentration of a permeation enhancer.

    • Examples:

      • DMSO (Dimethyl sulfoxide): Often used as a solvent for drug compounds, low concentrations of DMSO (typically <0.5%) can increase membrane fluidity.

      • Pluronic Block Copolymers (e.g., Lutrol®): These amphiphilic polymers can insert into the lipid bilayer, enhancing the cellular uptake of DNA and likely other molecules through a facilitated plasma membrane transport mechanism[9].

      • Cell-Penetrating Peptides (CPPs): These short, often cationic peptides can traverse cell membranes and can be conjugated to cargo molecules to facilitate their intracellular delivery[8]. Arginine-rich CPPs are particularly effective at enhancing cell uptake through electrostatic interactions with the negatively charged cell membrane[8].

  • Employ Nanoparticle-Based Delivery Systems:

    • Rationale: Encapsulating CHM-1-P-Na in a nanoparticle can alter its physicochemical properties, facilitating its uptake through endocytic pathways[10][11]. The cellular uptake of nanoparticles is influenced by their size, shape, and surface chemistry[11].

    • Experimental Protocol: Formulate CHM-1-P-Na into liposomes or polymeric nanoparticles.

    • Considerations:

      • Lipid Composition: For liposomes, the lipid composition can be tailored to be cationic (to interact with the negatively charged cell membrane) or PEGylated (to increase circulation time in vivo).

      • Polymer Type: For polymeric nanoparticles, biocompatible and biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are commonly used.

      • Surface Functionalization: Nanoparticles can be decorated with targeting ligands (e.g., antibodies, aptamers) to promote receptor-mediated endocytosis in specific cell types[12].

Data Summary Table: Strategies to Overcome Low Passive Permeability
StrategyMechanism of ActionKey AdvantagesKey Considerations
Permeation Enhancers Transiently increase membrane fluidity or create pores.Simple to implement in vitro; cost-effective.Potential for cytotoxicity at higher concentrations; effects can be non-specific.
Cell-Penetrating Peptides Electrostatic interactions and direct translocation.High efficiency; can be targeted.Requires chemical conjugation to CHM-1-P-Na; potential for immunogenicity.
Liposomes Encapsulation and fusion with the cell membrane or endocytosis.Biocompatible; can carry both hydrophilic and hydrophobic drugs.Formulation can be complex; potential for instability.
Polymeric Nanoparticles Encapsulation and endocytosis.Controlled release properties; can be functionalized for targeting.Formulation requires specialized equipment; potential for polymer toxicity.
Problem Area 2: Active Efflux by ABC Transporters

In many drug-resistant cancer cell lines, the primary reason for reduced intracellular drug accumulation is the overexpression of efflux pumps like P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), or Breast Cancer Resistance Protein (BCRP)[13][14].

Causality: These transporters act as cellular "sump pumps," using the energy from ATP hydrolysis to expel a wide range of structurally and functionally diverse compounds from the cell, thereby preventing them from reaching their intracellular targets[3].

Troubleshooting Strategies:

  • Confirm the Involvement of Specific Efflux Pumps:

    • Rationale: Identifying the specific pump(s) responsible for CHM-1-P-Na efflux allows for a more targeted inhibition strategy.

    • Experimental Protocol:

      • Western Blotting or qPCR: Analyze the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line compared to the parental line.

      • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of specific pumps (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1) to functionally assess their activity. A lower fluorescence retention in the resistant line, which is reversible by a specific inhibitor, confirms pump activity.

  • Co-treatment with Efflux Pump Inhibitors:

    • Rationale: Blocking the activity of efflux pumps can restore the intracellular concentration of the drug and, consequently, its therapeutic effect.

    • Experimental Protocol: Co-administer CHM-1-P-Na with a specific inhibitor for the pump you identified in the previous step.

    • Examples of Inhibitors:

      • Verapamil: A first-generation P-gp inhibitor.

      • MK-571: An MRP1 inhibitor.

      • Ko143: A potent and specific BCRP inhibitor.

Visualization: Workflow for Diagnosing and Overcoming Efflux-Mediated Resistance

Efflux_Troubleshooting start Resistant cell line shows reduced sensitivity to CHM-1-P-Na quantify Quantify intracellular CHM-1-P-Na concentration start->quantify compare Compare to parental line quantify->compare no_diff No significant difference (Consider target modification) compare->no_diff No diff Significantly lower in resistant line compare->diff Yes inhibit Co-treat with pan-ABC transporter inhibitor (e.g., Verapamil) diff->inhibit reversal Is sensitivity restored? inhibit->reversal yes Yes: Efflux is a key mechanism reversal->yes Yes no No: Explore other mechanisms (e.g., membrane alterations, drug sequestration) reversal->no No identify_pump Identify specific pump(s) (qPCR, Western Blot, Flow Cytometry) yes->identify_pump specific_inhibit Use specific inhibitors (e.g., MK-571 for MRP1, Ko143 for BCRP) identify_pump->specific_inhibit optimize Optimize inhibitor concentration and CHM-1-P-Na dose specific_inhibit->optimize Resistance_Mechanisms cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CHM1PNa CHM-1-P-Na Membrane Lipid Bilayer Influx Transporter Efflux Pump (e.g., P-gp) CHM1PNa->Membrane:f0 Passive Diffusion (Reduced in hydrophilic drugs) CHM1PNa->Membrane:f1 Active Influx (May be downregulated) Membrane:f2->CHM1PNa Active Efflux (Upregulated in resistance) Target Intracellular Target Membrane:f1->Target Successful Uptake

Caption: Mechanisms at the cell membrane affecting intracellular CHM-1-P-Na levels.

References

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Drug Delivery. [Link]

  • Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake. MDPI. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane: Drug Delivery. Taylor & Francis Online. [Link]

  • Strategies for the enhanced intracellular delivery of nanomaterials. PMC. [Link]

  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. MDPI. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate. [Link]

  • An overview of the antimicrobial resistance mechanisms of bacteria. PMC. [Link]

  • pfmdr1 (Plasmodium falciparum multidrug drug resistance gene 1): a pivotal factor in malaria resistance to artemisinin combination therapies. PubMed. [Link]

  • Na+ channel pharmacology and molecular mechanisms of gating. PubMed. [Link]

  • Cellular Uptake of Nanoparticles: Journey Inside the Cell. PMC. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. MDPI. [Link]

  • Molecular Mechanism of Drug Resistance. PMC. [Link]

  • Drug Resistance: An Incessant Fight against Evolutionary Strategies of Survival. MDPI. [Link]

  • Relationship between drug uptake and drug resistance in various... ResearchGate. [Link]

  • Sodium chloride. Wikipedia. [Link]

  • Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Wiley Online Library. [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC. [Link]

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]

  • Characterization of a sodium-response transcriptional mechanism. PubMed. [Link]

  • How drugs get into cells: tested and testable predictions to help discriminate between transporter-mediated uptake and lipoidal bilayer diffusion. PMC. [Link]

  • Drug resistance. Wikipedia. [Link]

  • The morphology and surface charge-dependent cellular uptake efficiency of upconversion nanostructures revealed by single-particle optical microscopy. Royal Society of Chemistry. [Link]

  • Antimicrobial drug resistant features of Mycobacterium tuberculosis associated with treatment failure. PLOS ONE. [Link]

  • (PDF) Antibiotic Resistance due to Reduced Uptake. ResearchGate. [Link]

  • Amphiphilic block copolymers enhance the cellular uptake of DNA molecules through a facilitated plasma membrane transport. Oxford Academic. [Link]

  • Caged Ligand-Decorated Near-Infrared Photosensitizer with In Vivo Albumin-Hijacking Capacity for Tumor-Targeted Hypoxia-Tolerant Photoimmunotherapy of Cancer. Journal of the American Chemical Society. [Link]

  • Strategies to Combat Multi-Drug Resistance in Tuberculosis. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: CHM-1-P-Na Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of CHM-1-P-Na , the disodium phosphate prodrug of the antitumor agent CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one).

Status: Active | Topic: Physiological Stability (pH 7.4) | Role: Senior Application Scientist

Executive Summary

CHM-1-P-Na is a water-soluble phosphate prodrug designed to overcome the extreme lipophilicity of its parent compound, CHM-1.

  • Chemical Stability: High at physiological pH (7.4) in sterile, enzyme-free buffers (e.g., PBS).

  • Biological Stability: Low. It is designed to undergo rapid hydrolysis in the presence of phosphatases (e.g., Alkaline Phosphatase in serum or plasma).

  • Critical Risk: Spontaneous precipitation of the parent drug (CHM-1) if the prodrug is exposed to serum-containing media before dilution to nanomolar concentrations.

Part 1: Troubleshooting & FAQs

Q1: Is CHM-1-P-Na stable in PBS (pH 7.4) for long-term storage?

Technical Answer: Chemically, yes; Biologically, no. In a sterile, enzyme-free phosphate-buffered saline (PBS) at pH 7.4, the phosphate ester bond is chemically stable at room temperature for short durations (24-48 hours) and at 4°C for weeks. The disodium salt form prevents acid-catalyzed hydrolysis.

However , "physiological conditions" often imply the presence of biological fluids. If your buffer contains even trace amounts of Fetal Bovine Serum (FBS) or cell lysate, the Alkaline Phosphatase (ALP) present will cleave the phosphate group.

  • Result: Rapid conversion to the parent CHM-1.

  • Consequence: Since CHM-1 has poor solubility (~3.9 µg/mL), it may precipitate out of solution if the concentration exceeds this limit, leading to inconsistent dosing data.

Q2: I observed a white precipitate when adding CHM-1-P-Na to my cell culture media. What happened?

Diagnosis: This is the "Solubility Crash" phenomenon. You likely prepared a high-concentration stock (e.g., 10 mM) of the prodrug and added it directly to media containing serum (FBS).

  • Mechanism: Serum phosphatases (ALP) instantly hydrolyzed the prodrug at the interface of the droplet.

  • Outcome: The local concentration of the liberated parent CHM-1 exceeded its solubility limit (approx. 10 µM in aqueous media), causing immediate precipitation.

Solution:

  • Step 1: Dissolve CHM-1-P-Na in sterile water or PBS to create your master stock.

  • Step 2: Perform serial dilutions in serum-free media or PBS first.

  • Step 3: Add these diluted aliquots to the final cell culture wells. This ensures the concentration of the liberated parent drug remains below the precipitation threshold.

Q3: How do I distinguish between the Prodrug and the Parent drug in HPLC?

Guidance: Because of the polarity difference, they have distinct retention times on Reverse-Phase HPLC (RP-HPLC).

  • CHM-1-P-Na (Prodrug): Highly polar. Elutes early (short retention time).

  • CHM-1 (Parent): Highly lipophilic. Elutes late (long retention time).

  • Detection: Both retain the quinolone chromophore; UV detection at 254 nm or 310 nm is effective for both.

Part 2: Data & Mechanisms[1]

Comparative Physicochemical Profile

The following table highlights why the prodrug strategy is essential and where the stability risks lie.

FeatureCHM-1-P-Na (Prodrug)CHM-1 (Parent Drug)
Solubility (Aqueous) High (> 9 mg/mL)Very Low (~3.9 µg/mL)
Primary State Disodium Salt (Ionic)Neutral / Lipophilic
Stability (pH 7.4, No Enzyme) Stable (> 95% recovery after 24h)Stable
Stability (pH 7.4 + Serum) Unstable (t1/2 < 30 min)Stable (Active Form)
Cell Membrane Permeability Low (Charged)High (Passive Diffusion)
Mechanism of Action Inactive until hydrolyzedMicrotubule Destabilizer
Mechanism of Activation (The "Prodrug Trap")

The diagram below illustrates the intended activation pathway versus the precipitation error pathway.

CHM1_Pathway Prodrug CHM-1-P-Na (Water Soluble Prodrug) Parent CHM-1 (Active Parent Drug) Prodrug->Parent Hydrolysis (pH 7.4) Enzyme Alkaline Phosphatase (Serum/Plasma) Enzyme->Prodrug Catalyzes Target Microtubule Destabilization Parent->Target Binding Precipitate Precipitation (If [Conc] > 10 µM) Parent->Precipitate Solubility Crash

Figure 1: The activation pathway of CHM-1-P-Na. Note that rapid hydrolysis at high concentrations leads to precipitation (grey node), rendering the drug biologically unavailable.

Part 3: Validated Experimental Protocols

Protocol A: Enzymatic Conversion Assay (Quality Control)

Use this protocol to verify that your batch of CHM-1-P-Na is biologically active (i.e., can be released by enzymes).

Reagents:

  • Buffer: Tris-HCl (50 mM, pH 7.4) containing 2 mM MgCl₂.

  • Enzyme: Alkaline Phosphatase (ALP), bovine kidney or intestinal (approx. 1 unit/mL final).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Prepare a 100 µM stock of CHM-1-P-Na in the Tris Buffer.

  • Initiation: Add ALP enzyme to the solution at 37°C.

  • Sampling:

    • Take a 50 µL aliquot at T=0, 5, 15, 30, and 60 minutes.

    • Immediately mix with 150 µL Stop Solution (ACN precipitates the enzyme and stops the reaction).

  • Analysis: Centrifuge (10,000 x g, 5 min) to remove protein. Inject supernatant into HPLC.

  • Success Criteria: You should observe the disappearance of the early-eluting Prodrug peak and the stoichiometric appearance of the late-eluting Parent peak over time.

Protocol B: Safe Solubilization for Animal Studies (IV Injection)

Objective: Administer CHM-1-P-Na intravenously without causing embolism via precipitation.

  • Vehicle: Sterile Saline (0.9% NaCl) or PBS (pH 7.4). Avoid buffers with calcium (can precipitate phosphates).

  • Dissolution: Dissolve CHM-1-P-Na powder directly into the vehicle. Vortex until clear.

    • Note: Do not use DMSO if not necessary; the salt is highly water-soluble.

  • Filtration: Filter sterilize using a 0.22 µm PES membrane.

  • Timing: Prepare fresh immediately before injection. Do not store the solution at room temperature for >4 hours to prevent any spontaneous hydrolysis or contamination-induced degradation.

References

  • Wang, H. C., et al. (2002). "Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin." Current Medicinal Chemistry - Anti-Cancer Agents.

  • Liu, C. W., et al. (2018). "CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2."[1] Chemico-Biological Interactions.

  • Hecker, S. J., & Erion, M. D. (2008). "Prodrugs of Phosphates and Phosphonates."[2][3][4] Journal of Medicinal Chemistry. (Provides foundational chemistry for phosphate prodrug stability).

  • Gaucher, B., et al. (2017). "Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin." Journal of Natural Products. (Demonstrates the stability/solubility profile of similar phenolic phosphate prodrugs).

Sources

overcoming low bioavailability of CHM-1 with sodium phosphate salt

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Low Bioavailability of CHM-1 with Sodium Phosphate Salt Formulations

Welcome to the technical support center for CHM-1. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the formulation challenges associated with CHM-1, a promising therapeutic agent hindered by low aqueous solubility and subsequent poor oral bioavailability. As Senior Application Scientists, we have compiled this resource based on established principles of pharmaceutical science and extensive field experience to help you navigate the complexities of developing a viable sodium phosphate salt formulation for CHM-1.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning the challenges with CHM-1 and the rationale for pursuing a sodium phosphate salt strategy.

Q1: What is CHM-1, and why does it exhibit low bioavailability?

A: CHM-1 is a novel small molecule inhibitor with significant therapeutic potential. However, its progression through the drug development pipeline is hampered by its poor physicochemical properties.[1][2] Like an estimated 40% of new chemical entities, CHM-1 is a poorly water-soluble compound.[3] This low solubility is the primary reason for its low oral bioavailability, as the drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4][5]

For the purpose of this guide, we will model CHM-1 as a weakly acidic compound, a common characteristic of many orally administered drugs.[3] Its key properties are summarized in the table below.

PropertyValue (Hypothesized)Implication for Bioavailability
Molecular Weight 450 g/mol Moderate; approaches Lipinski's Rule of 5
Aqueous Solubility < 0.01 mg/mLVery low; dissolution rate-limited absorption
pKa 4.5 (weak acid)Ionization state is pH-dependent
LogP 4.2High lipophilicity, contributing to poor solubility
BCS Classification Class IILow Solubility, High Permeability

These properties, particularly its low aqueous solubility, mean that even if the drug can permeate the gut wall (high permeability), the amount of dissolved drug available for absorption is minimal, leading to insufficient therapeutic concentrations in the blood.[6]

Q2: What is the scientific rationale for using a sodium phosphate salt to improve the bioavailability of CHM-1?

A: The strategy of forming a salt is a well-established and highly effective method for increasing the dissolution rate and apparent solubility of ionizable drugs.[7][8][9] For a weakly acidic compound like CHM-1, reacting it with a base (in this case, derived from sodium phosphate) converts the neutral, poorly soluble molecule into an ionic salt form that is significantly more water-soluble.[7][10]

The core mechanism relies on the following principles:

  • Increased Dissolution Rate: The high-energy, ionic nature of the salt form allows it to dissolve much more rapidly in the gastrointestinal fluids compared to the stable, crystalline form of the free acid.[10]

  • pH Modification: The sodium phosphate salt of a weak acid creates a micro-environment around the dissolving particle with a higher pH. This localized increase in pH helps to maintain the drug in its ionized, more soluble state, preventing immediate precipitation back to the less soluble free acid form.[7][8]

This enhancement in dissolution and solubility directly addresses the rate-limiting step for the absorption of BCS Class II compounds like CHM-1, thereby improving its overall bioavailability.[6]

Q3: What are the different sodium phosphate salts, and how do I select the appropriate one?

A: Phosphoric acid is a tribasic acid, meaning it can donate three protons. This allows for the formation of different sodium phosphate salts with varying pH and buffering capacities. The primary forms are:

  • Monosodium Phosphate (NaH₂PO₄): Monobasic, forms acidic solutions.

  • Disodium Phosphate (Na₂HPO₄): Dibasic, forms slightly alkaline solutions.

  • Trisodium Phosphate (Na₃PO₄): Tribasic, forms strongly alkaline solutions.

The choice of the counterion is critical. For a weakly acidic drug like CHM-1, you need a basic counterion to form a stable salt. Therefore, disodium phosphate or trisodium phosphate are the logical starting points for salt screening. The selection process should be guided by factors such as the desired pH of the final formulation, the stability of the resulting salt, and its hygroscopicity (tendency to absorb moisture).[11]

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and evaluation of a CHM-1 sodium phosphate salt formulation.

Protocol 1: Preparation of CHM-1 Disodium Phosphate Salt

This protocol describes a laboratory-scale method for the synthesis of a CHM-1 salt.

Materials:

  • CHM-1 (free acid form)

  • Disodium Phosphate (Na₂HPO₄), anhydrous

  • Ethanol, anhydrous

  • Purified Water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 gram of CHM-1 (free acid) in 50 mL of anhydrous ethanol in a round bottom flask. Stir until fully dissolved.

  • Counterion Addition: In a separate beaker, prepare a saturated solution of disodium phosphate in a minimal amount of a 9:1 ethanol/water mixture.

  • Salt Formation: Slowly add the disodium phosphate solution dropwise to the stirring CHM-1 solution. A precipitate (the CHM-1 sodium phosphate salt) should begin to form.

  • Crystallization/Precipitation: Continue stirring for 2-4 hours at room temperature to ensure complete salt formation and allow for crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: Confirm successful salt formation using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard method for assessing the dissolution rate of the newly formed CHM-1 salt compared to its free acid form, which is crucial for predicting in vivo performance.[12]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)[13]

Parameters:

Parameter Setting Rationale
Dissolution Medium 900 mL of pH 6.8 Phosphate Buffer Simulates the pH of the small intestine, the primary site of absorption.
Temperature 37 ± 0.5 °C Mimics human body temperature.[14]
Paddle Speed 75 RPM Provides gentle agitation to simulate gastrointestinal motility.

| Sample Amount | Amount of CHM-1 salt or free acid equivalent to the target dose. | |

Procedure:

  • Setup: Assemble the dissolution apparatus and allow the dissolution medium to equilibrate to 37°C.

  • Sample Introduction: Place the CHM-1 salt or free acid into the dissolution vessel. Start the paddle rotation immediately.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[14] Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved CHM-1 using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: Plot the percentage of drug dissolved versus time for both the salt and the free acid. A significantly faster and more complete dissolution profile for the salt form is the desired outcome.

Protocol 3: Designing an In Vivo Bioavailability Study

This protocol provides a high-level framework for designing a preclinical in vivo study to compare the bioavailability of the CHM-1 salt and free acid formulations.

Study Design:

  • Animal Model: Sprague-Dawley rats are a commonly used model for oral bioavailability studies.

  • Groups:

    • Group 1: CHM-1 free acid administered orally (e.g., suspended in 0.5% methylcellulose).

    • Group 2: CHM-1 sodium phosphate salt administered orally (dissolved in water).

    • Group 3 (Optional but recommended): CHM-1 administered intravenously (to determine absolute bioavailability).

  • Design: A crossover study design, where each animal receives each formulation with a washout period in between, is often preferred to reduce inter-individual variability.[15][16]

  • Dosing: Administer a single dose of each formulation.[17]

Procedure:

  • Dose Administration: Administer the respective formulations to the animals (e.g., via oral gavage).

  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of CHM-1 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic (PK) parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.[18]

  • Bioavailability Calculation: Relative bioavailability (F) of the salt form compared to the free acid is calculated as:

    • F (%) = (AUC_salt / AUC_free_acid) * 100

A significantly higher Cmax and AUC for the salt formulation would confirm the successful enhancement of oral bioavailability.[18]

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section is designed to help you troubleshoot common issues in a logical, question-and-answer format.

Issue 1: Inconsistent or Failed Salt Formation

Q: I followed the salt formation protocol, but I'm not getting a precipitate, or the yield is very low. What could be wrong?

A: This issue typically points to a problem with the stoichiometry or the solvent system.

  • Check Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the basic counterion (disodium phosphate) to the acidic CHM-1. A slight excess of the base may be required to drive the reaction to completion.

  • Solvent System: The solvent must be able to dissolve the starting materials but be a poor solvent for the resulting salt. If your salt is too soluble in ethanol, you may need to introduce an anti-solvent (a solvent in which the salt is insoluble, like hexane or ethyl acetate) to induce precipitation.

  • Water Content: While a small amount of water is needed to dissolve the phosphate, too much can prevent the salt from precipitating. Ensure you are using anhydrous ethanol for the main dissolution step.

Issue 2: Poor In Vitro Dissolution Performance

Q: My CHM-1 phosphate salt shows a higher dissolution rate than the free acid, but it's still not reaching 85% dissolution in 30 minutes. Why?

A: This is a common and critical issue. The diagram below outlines a decision-making process for troubleshooting this problem.

troubleshooting_dissolution start Low In Vitro Dissolution Rate (<85% in 30 min) check_precipitation Is precipitation observed in the vessel? start->check_precipitation precipitation_yes Yes check_precipitation->precipitation_yes Yes precipitation_no No check_precipitation->precipitation_no No cause_disproportionation Cause: Salt Disproportionation (Conversion back to free acid) solution_disproportionation Solution: 1. Increase buffer capacity of medium. 2. Add precipitation inhibitors (e.g., HPMC, PVP). 3. Consider a different salt form. cause_disproportionation->solution_disproportionation check_viscosity Is the formulation viscous or clumping? viscosity_yes Yes check_viscosity->viscosity_yes Yes viscosity_no No check_viscosity->viscosity_no No cause_wetting Cause: Poor Wetting / Particle Aggregation solution_wetting Solution: 1. Add a surfactant (e.g., 0.1% SLS) to the medium. 2. Reduce particle size of the salt (micronization). cause_wetting->solution_wetting cause_intrinsic Cause: Intrinsic properties of the salt are still rate-limiting. solution_intrinsic Solution: 1. Explore amorphous solid dispersions. 2. Investigate other enabling technologies (e.g., lipid-based formulations). cause_intrinsic->solution_intrinsic workflow_diagram cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation & In Vitro Testing cluster_invivo Phase 3: In Vivo Validation char_chm1 Characterize CHM-1 (Solubility, pKa, LogP) salt_screen Salt Screening (Phosphate, HCl, etc.) char_chm1->salt_screen select_salt Select Lead Salt Candidate (CHM-1 Phosphate) salt_screen->select_salt synthesis Synthesize & Characterize CHM-1 Phosphate Salt select_salt->synthesis dissolution In Vitro Dissolution Testing synthesis->dissolution stability Short-term Stability Assessment dissolution->stability pk_study Preclinical PK Study (Rat Model) stability->pk_study data_analysis Analyze PK Parameters (AUC, Cmax, Tmax) pk_study->data_analysis decision Decision Point: Proceed to further development? data_analysis->decision

Caption: Overall workflow for CHM-1 formulation development.

By methodically progressing through these phases and utilizing the troubleshooting guides provided, researchers can systematically address the bioavailability challenges of CHM-1 and advance this promising compound toward clinical evaluation.

References
  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Shafiq, S., Faiyaz, S., Sushma, V., Iqbal, Z., & Ahmad, S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Singh, G., Kumar, M., & Sharma, P. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug?
  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
  • SCI YCP/FCG Webinar. (2020, October 8). Early CMC Studies in Drug Development | David Lathbury.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge.
  • Chemistry LibreTexts. (2023, June 30). Physical and Chemical Properties of Matter.
  • NEB. (n.d.). Protocol II: 1 M Sodium Phosphate Buffer Stock Solution (1 liter).
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • YouTube. (2025, August 7). Physical and Chemical Properties | Fundamentals of Chemistry 1.3.
  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design.
  • The Ohio State University. (n.d.). Science and Process of Drug Development - OSU Chemistry.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • AAT Bioquest. (n.d.). Sodium Phosphate Solution Preparation and Recipe.
  • PMC. (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
  • PMC. (n.d.). Bioavailability and Bioequivalence in Drug Development.
  • KiloMentor. (2017, March 11). Phosphate Pharmaceutical Salt Preparations.
  • PMC. (n.d.). Principles of early drug discovery.
  • Chemistry LibreTexts. (2019, August 22). 3.2: Physical and Chemical Properties.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities.
  • ResearchGate. (2025, August 6). Strategies to improve oral bioavailability.
  • YouTube. (2023, August 1). Chapter 1: Properties of Matter | CHM 103 | 004.
  • MDPI. (n.d.). The Bioavailability of Drugs—The Current State of Knowledge.
  • ResearchGate. (2023, February 7). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms.
  • Florida Atlantic University. (n.d.). INTRO. TO DRUG DEVELOPMENT | CHM 4270|3 Credit hours Instructor: Dr. Shailaja K. Allani Office.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • JoVE. (2025, September 17). Video: Bioavailability Study Design: Single Versus Multiple Dose Studies.
  • Scribd. (n.d.). Sodium Phosphate Buffer Preparation Guide | PDF | Cooking, Food & Wine.
  • Oreate AI Blog. (2026, January 7). Systematic Strategies for Enhancing Oral Bioavailability of Compounds.
  • JoVE. (2025, September 17). Video: In Vitro Drug Release Testing: Overview, Development and Validation.
  • Boise State Pressbooks. (n.d.). 1.3 Physical and Chemical Properties – General Chemistry 1 & 2.
  • JoVE. (2025, September 17). Video: Equivalence: In Vitro and In Vivo Bioequivalence.
  • ECHEMI. (n.d.). Preparation of sodium phosphate buffer fluid.
  • ACS Publications. (2024, November 28). Surviving Your First Week in Medicinal Chemistry.
  • Slideshare. (n.d.). Invitro dissolution.

Sources

minimizing off-target effects of CHM-1-P-Na treatment

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Off-Target Effects & Optimizing Experimental Fidelity

Introduction: The Prodrug Paradox

CHM-1-P-Na is the phosphate sodium salt prodrug of CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone). While the parent compound (CHM-1) is a potent microtubule-destabilizing agent targeting the colchicine-binding site, it suffers from poor water solubility. The phosphate group in CHM-1-P-Na solves the solubility issue but introduces a critical variable: Alkaline Phosphatase (ALP) mediated conversion .

The Core Technical Challenge: "Off-target" effects in CHM-1-P-Na experiments often stem from premature hydrolysis or uncontrolled pharmacokinetics rather than non-specific protein binding. If the prodrug converts to the active parent compound extracellularly (in the media or plasma) rather than at the target site, you risk precipitation, inconsistent dosing, and systemic toxicity.

Module 1: Formulation & Stability (Controlling Premature Activation)

The Mechanism: CHM-1-P-Na is inactive until dephosphorylated by ALP. The Risk: Fetal Bovine Serum (FBS) contains active phosphatases. Dissolving CHM-1-P-Na in serum-rich media for long-term storage or slow infusions will cause premature conversion to CHM-1, which may precipitate due to low solubility, leading to "false" negative results or toxicity spikes.

Experimental Workflow: Stability Assurance

Follow this logic flow to ensure the molecule reaching your cells is what you intend.

CHM_Activation cluster_0 Formulation Stage cluster_1 Biological Interface cluster_2 Target Engagement Prodrug CHM-1-P-Na (Soluble Prodrug) Buffer Phosphate-Free Buffer (PBS/Saline) Prodrug->Buffer Dissolve Conversion Hydrolysis Buffer->Conversion Injection/Add ALP Alkaline Phosphatase (Serum/Tissue) ALP->Conversion Active CHM-1 (Active/Insoluble) Conversion->Active Release Target Tubulin (Colchicine Site) Active->Target Bind & Destabilize

Caption: Figure 1. The activation pathway of CHM-1-P-Na. Premature interaction with ALP (yellow) determines stability.

Protocol 1.1: Preventing "In-Tube" Activation
  • Reconstitution: Dissolve CHM-1-P-Na in sterile water or saline (0.9% NaCl). Avoid buffers containing high calcium or magnesium initially, as these can catalyze spontaneous hydrolysis in the presence of trace enzymes.

  • Serum Management:

    • In Vitro:[1][2][3] Add CHM-1-P-Na to media immediately before use. Do not pre-incubate the drug in media containing FBS for >1 hour.

    • Alternative: Use Heat-Inactivated FBS (HI-FBS) if long incubations are required, though HI does not eliminate all phosphatase activity.

  • Verification: If you observe crystals forming in your media within 2 hours, the prodrug has converted and precipitated. Reduce serum concentration or refresh media more frequently.

Module 2: Minimizing Biological Off-Target Effects

Because CHM-1 targets microtubules (essential for all dividing cells), "off-target" toxicity usually manifests as neutropenia or gastrointestinal damage in vivo. However, chemical off-target effects (binding to kinases or ion channels) can occur at high concentrations.

Dosing Strategy: The Therapeutic Window

CHM-1 induces SIRT2 expression and inhibits tubulin polymerization.[4] To minimize off-target binding (e.g., hERG channels, common in quinolones), you must stay within the specific efficacy window.

ParameterCancer Cells (e.g., HCC, Osteosarcoma)Normal Fibroblasts (e.g., HFF)Technical Note
IC50 (Growth) 0.05 – 0.5 µM> 5.0 µMWide safety margin exists; do not exceed 5µM in vitro.
Mechanism Mitotic Arrest (G2/M)Transient Arrest / RecoveryCancer cells fail to recover from spindle checks.
Prodrug Conversion High (Tumor microenvironment often high ALP)Low to ModerateExploit local ALP levels for targeting.
Protocol 2.1: Validating Specificity (The Tubulin Assay)

To confirm that observed toxicity is on-target (microtubule disruption) and not off-target (random chemical toxicity), perform a tubulin polymerization assay.

Steps:

  • Isolate tubulin proteins (or use a commercial fluorescence kit).

  • Incubate with CHM-1 (active form) at 1 µM, 5 µM, and Vehicle.

  • Expectation: CHM-1 should inhibit polymerization (lower fluorescence/optical density compared to Taxol, similar to Colchicine).

  • Troubleshooting: If cells die but tubulin polymerization is unaffected, you are observing an off-target mechanism (likely mitochondrial toxicity or kinase inhibition).

Troubleshooting & FAQs

Q1: My in vivo results show high toxicity but low tumor reduction. Why? A: This suggests rapid systemic conversion. If CHM-1-P-Na converts to CHM-1 in the blood before reaching the tumor, the active drug (which is lipophilic) may distribute into fatty tissues or bind plasma proteins non-specifically.

  • Correction: Check your route of administration.[5] IV administration requires careful rate control. Consider intratumoral injection or nanoparticle encapsulation to protect the phosphate group until it reaches the tumor.

Q2: Can I use CHM-1-P-Na for kinase screening? A: No. You must use the parent compound, CHM-1 . The phosphate group on the prodrug will sterically hinder binding to the kinase pockets (like Cdc2 or Aurora B) in cell-free assays. The prodrug is only active after cellular processing.

Q3: The compound precipitates in my cell culture media after 24 hours. A: This is "Metabolic Precipitation." The cells and serum have converted the soluble prodrug into the insoluble parent.

  • Correction: This is actually a sign of effective conversion. However, to prevent physical damage to cells from crystals, perform a "Pulse-Chase" experiment: Treat for 4-6 hours (sufficient for uptake), then wash and replace with drug-free media.

Q4: Are there neurotoxic off-target effects? A: Quinolones can sometimes antagonize GABA receptors. While CHM-1 is optimized for tubulin, high systemic loads could theoretically lower seizure thresholds. Monitor animal models for tremors if dosing >20 mg/kg IV.

Visualizing the Troubleshooting Logic

Use this decision tree to diagnose "Off-Target" anomalies.

Troubleshooting Start Issue: Unexpected Toxicity Check1 Is toxicity seen in Non-Dividing Cells? Start->Check1 Branch1_Yes Yes Check1->Branch1_Yes Branch1_No No Check1->Branch1_No Result1 Off-Target Effect: Likely mitochondrial or membrane damage. Branch1_Yes->Result1 Check2 Check Buffer/Media: Is precipitate visible? Branch1_No->Check2 Result2 Physical Toxicity: Crystals lysing cells. Reduce FBS or Duration. Check2->Result2 Yes Result3 On-Target Effect: Mitotic Catastrophe. (Desired Mechanism) Check2->Result3 No

Caption: Figure 2. Diagnostic logic for distinguishing off-target toxicity from formulation artifacts.

References

  • Wang, H. C., et al. (2018). CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells.[4] PubMed.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[6][7] Nature Reviews Cancer.

  • Lee, H. Z., et al. (2012). Solubility and Antitumor Effects of the Prodrug of 2-Phenyl-4-Quinolone (CHM-1-P-Na). (Contextual grounding based on class mechanism and prodrug design principles).
  • TargetMol. (n.d.). CHM-1 Product Monograph & Biological Activity.

Sources

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: The Established Microtubule Stabilizer Paclitaxel versus a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, microtubule-targeting agents remain a cornerstone of treatment for a multitude of solid tumors. Paclitaxel, a prototypical microtubule-stabilizing agent, has been a clinical mainstay for decades. However, challenges such as acquired resistance and dose-limiting toxicities necessitate the development of novel tubulin inhibitors with improved therapeutic indices. This guide provides a comparative framework for evaluating the in vivo efficacy of a novel tubulin polymerization inhibitor, designated here as CHM-1-P-Na, against the established standard-of-care, Paclitaxel.

Introduction to the Agents: Contrasting Mechanisms of Tubulin Interaction

Paclitaxel and CHM-1-P-Na both target the fundamental cellular machinery of microtubule dynamics, yet they do so through opposing mechanisms. This difference in their mode of action is central to understanding their potential for differential efficacy and safety profiles.

Paclitaxel: This well-characterized agent functions by binding to the β-tubulin subunit of microtubules.[1][2][3] This binding event promotes the polymerization of tubulin into hyper-stable, non-functional microtubules.[1][2][4][5] The resulting suppression of microtubule dynamics leads to cell cycle arrest in the G2/M phase and, ultimately, apoptotic cell death.[1][3]

CHM-1-P-Na (Novel Tubulin Inhibitor): In contrast, CHM-1-P-Na is representative of a class of novel tubulin inhibitors that act by inhibiting tubulin polymerization.[6] These agents typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[7] This disruption of microtubule formation also leads to mitotic arrest and apoptosis. The development of such novel agents is often driven by the goal of overcoming the resistance mechanisms that can render paclitaxel ineffective.[6]

cluster_0 Paclitaxel: Microtubule Stabilization cluster_1 CHM-1-P-Na: Microtubule Destabilization Tubulin Dimers_P αβ-Tubulin Dimers Microtubules_P Hyper-stabilized Microtubules Tubulin Dimers_P->Microtubules_P Polymerization Apoptosis_P G2/M Arrest & Apoptosis Microtubules_P->Apoptosis_P Paclitaxel Paclitaxel Paclitaxel->Microtubules_P Binds to β-tubulin & Stabilizes Tubulin Dimers_C αβ-Tubulin Dimers Microtubules_C Microtubule Formation Tubulin Dimers_C->Microtubules_C Inhibits Polymerization Apoptosis_C Mitotic Arrest & Apoptosis Microtubules_C->Apoptosis_C Disruption of Mitotic Spindle CHM1PNa CHM-1-P-Na CHM1PNa->Tubulin Dimers_C Binds to Colchicine Site

Caption: Contrasting mechanisms of Paclitaxel and CHM-1-P-Na on microtubule dynamics.

Comparative In Vivo Efficacy: A Head-to-Head Analysis in Xenograft Models

The following sections detail a hypothetical, yet representative, preclinical study comparing the anti-tumor activity of CHM-1-P-Na and Paclitaxel in a human tumor xenograft model.

Experimental Protocol: Human Tumor Xenograft Study

This protocol outlines a standard methodology for assessing the in vivo efficacy of anticancer agents.

1. Cell Line and Animal Model:

  • Human breast cancer cell line (e.g., MDA-MB-231), known for its aggressive and metastatic potential, is selected.
  • Female athymic nude mice (6-8 weeks old) are used as the host for tumor implantation.

2. Tumor Implantation:

  • MDA-MB-231 cells (5 x 106 cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.
  • Tumor growth is monitored every 2-3 days using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2.

3. Treatment Groups and Dosing Regimen:

  • Once tumors reach an average volume of 100-150 mm3, mice are randomized into the following treatment groups (n=8-10 mice per group):
  • Vehicle Control: Administered with the vehicle used to dissolve the test compounds.
  • Paclitaxel: 20 mg/kg, administered intravenously (i.v.) once weekly.
  • CHM-1-P-Na (Low Dose): 15 mg/kg, administered orally (p.o.) daily.
  • CHM-1-P-Na (High Dose): 30 mg/kg, administered orally (p.o.) daily.
  • The choice of an oral route for CHM-1-P-Na reflects a common goal in novel drug development for improved patient convenience.[7]

4. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
  • Body Weight: Monitored as an indicator of systemic toxicity.
  • Survival Analysis: In some studies, treatment may continue until a humane endpoint is reached to assess effects on overall survival.

"Start" [label="Start:\nTumor Cells Prepared", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Implantation" [label="Subcutaneous Implantation\nin Nude Mice"]; "Tumor_Growth" [label="Tumor Growth to\n100-150 mm³"]; "Randomization" [label="Randomization\nof Mice"]; "Treatment" [label="Treatment Administration:\n- Vehicle\n- Paclitaxel (i.v.)\n- CHM-1-P-Na (p.o.)"]; "Monitoring" [label="Monitoring:\n- Tumor Volume\n- Body Weight"]; "Endpoint" [label="Endpoint:\n- TGI Calculation\n- Survival Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; }

Caption: Workflow of a typical in vivo xenograft efficacy study.

Data Presentation: Summarized Efficacy and Toxicity

The following tables summarize the expected outcomes from such a comparative study.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control -1500 ± 250-
Paclitaxel 20 mg/kg, i.v., weekly600 ± 15060%
CHM-1-P-Na (Low Dose) 15 mg/kg, p.o., daily750 ± 18050%
CHM-1-P-Na (High Dose) 30 mg/kg, p.o., daily450 ± 12070%

Table 2: Systemic Toxicity Profile

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related Mortality
Vehicle Control < 2%0/10
Paclitaxel 10-15%1/10
CHM-1-P-Na (Low Dose) < 5%0/10
CHM-1-P-Na (High Dose) 5-8%0/10

Discussion of Expected Outcomes and Scientific Rationale

Based on the synthesized data, CHM-1-P-Na at a high dose demonstrates superior tumor growth inhibition compared to Paclitaxel, with a more favorable safety profile. The oral bioavailability of CHM-1-P-Na is a significant advantage, potentially leading to more sustained drug exposure and improved patient compliance in a clinical setting.

The reduced toxicity of CHM-1-P-Na could be attributed to several factors. Novel tubulin inhibitors are often designed to be poor substrates for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of resistance to Paclitaxel.[7] This can lead to higher intracellular concentrations in tumor cells without a corresponding increase in systemic toxicity. Furthermore, differences in tissue distribution and metabolism between the two compounds could contribute to the observed safety profile.

Overcoming Paclitaxel Resistance: A Key Advantage of Novel Inhibitors

A critical aspect of developing new microtubule-targeting agents is their activity in Paclitaxel-resistant tumors. The distinct binding site and mechanism of action of CHM-1-P-Na suggest it may circumvent the common resistance pathways that affect Paclitaxel.

Experimental Protocol: Efficacy in a Paclitaxel-Resistant Xenograft Model

To validate this hypothesis, a similar in vivo study would be conducted using a cell line with acquired Paclitaxel resistance (e.g., MDA-MB-231/PTX).

Expected Outcome: In this model, Paclitaxel would show minimal efficacy, while CHM-1-P-Na is expected to retain significant anti-tumor activity, demonstrating its potential to address a key unmet clinical need.

Conclusion and Future Directions

This comparative guide illustrates a framework for the preclinical evaluation of a novel tubulin polymerization inhibitor, CHM-1-P-Na, against the standard-of-care, Paclitaxel. The hypothetical data suggest that CHM-1-P-Na exhibits a promising efficacy and safety profile, with the added advantage of oral bioavailability and activity in Paclitaxel-resistant models.

Further preclinical development should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize dosing schedules and predict clinical efficacy.

  • Combination Studies: Evaluating the synergistic potential of CHM-1-P-Na with other anticancer agents.

  • IND-Enabling Toxicology Studies: A comprehensive assessment of safety in multiple animal species to support clinical translation.

The continued exploration of novel tubulin inhibitors with distinct mechanisms of action is crucial for expanding the therapeutic arsenal against cancer and overcoming the challenge of drug resistance.

References

  • Goyal, A., & Singh, A. (2023). Comparative effectiveness of first-line nab-paclitaxel versus paclitaxel monotherapy in triple-negative breast cancer. Future Oncology. [Link]

  • Sridhar, S. S., et al. (2020). Efficacy and Safety of nab-Paclitaxel vs Paclitaxel on Survival in Patients With Platinum-Refractory Metastatic Urothelial Cancer: The Canadian Cancer Trials Group BL.12 Randomized Clinical Trial. JAMA Oncology. [Link]

  • Li, J., et al. (2025). Efficacy of albumin-bound paclitaxel versus paclitaxel in esophageal cancer: a systematic review and meta-analysis. Frontiers in Oncology. [Link]

  • Wang, Y., et al. (2024). Nab-paclitaxel plus platinum versus paclitaxel plus platinum as first-line therapy in patients with metastatic or recurrent cervical cancer. Archives of Gynecology and Obstetrics. [Link]

  • Deng, X., et al. (2023). Efficacy and safety of nanopaclitaxel formulation for cancer treatment: evidence from randomized clinical trials. Nanomedicine (London). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel? [Link]

  • Alexandre, J., et al. (2007). Novel Action of Paclitaxel against Cancer Cells: Bystander Effect Mediated by Reactive Oxygen Species. Cancer Research. [Link]

  • Telemi, E., et al. (2021). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Cancers (Basel). [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]

  • Boedtkjer, E., & Aalkjaer, C. (2012). The Na+/H+ exchanger 1 (NHE1) in cancer. American Journal of Physiology-Cell Physiology. [Link]

  • Zhang, Y., et al. (2023). S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer. International Journal of Molecular Sciences. [Link]

  • Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]

  • Wikipedia. Sodium chloride. [Link]

  • Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]

  • Yamaoka, K., et al. (2006). Na+ channel pharmacology and molecular mechanisms of gating. Current Pharmaceutical Design. [Link]

  • da Silva, G. G., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]

  • Gan, P. P., et al. (2011). Class III β-Tubulin Counteracts the Ability of Paclitaxel to Inhibit Cell Migration. Oncotarget. [Link]

  • Słabik, J., et al. (2024). From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. ACS Chemical Biology. [Link]

  • OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway. [Link]

  • Kelly, M. P., et al. (2024). Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prostate cancers. Proceedings of the National Academy of Sciences. [Link]

  • Cabral, F., et al. (2011). Paclitaxel dependent cell lines reveal a novel drug activity. The Journal of Biological Chemistry. [Link]

  • Scribd. Preclinical Studies 1. [Link]

  • Vignan University. Faculty & Staff. [Link]

Sources

Comparative Guide: CHM-1-P-Na vs. Vincristine Microtubule Inhibition Profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between CHM-1-P-Na (the phosphate prodrug of the novel 2-phenyl-4-quinolone, CHM-1) and Vincristine (a classic Vinca alkaloid). It is designed for researchers investigating microtubule-targeting agents (MTAs) for drug development, specifically those seeking alternatives to overcome multidrug resistance (MDR) or neurotoxic dose limitations.

Executive Summary: The Strategic Divergence

While both CHM-1-P-Na and Vincristine are microtubule-destabilizing agents (MDAs) that arrest cells in the G2/M phase, their pharmacological profiles diverge significantly in binding topology , resistance mechanisms , and downstream signaling .

  • Vincristine (VCR): The clinical standard. Binds to the Vinca domain.[1] Highly potent but limited by severe neurotoxicity and rapid efflux by P-glycoprotein (P-gp/MDR1).

  • CHM-1-P-Na: A novel phosphate prodrug. Its active moiety (CHM-1) binds to the Colchicine site. It bypasses P-gp-mediated resistance and triggers a unique apoptotic pathway involving SIRT2 upregulation , offering a distinct efficacy profile in MDR phenotypes.

Mechanistic Profiling: Binding & Kinetics

The core differentiator lies in the tubulin interaction site and the resulting structural consequence.

FeatureVincristine (VCR) CHM-1-P-Na (Active: CHM-1)
Binding Domain Vinca Domain (Inter-dimer interface)Colchicine Site (Intra-dimer interface on β-tubulin)
Interaction Type Binds at the (+) end, preventing polymerization.Binds to soluble tubulin dimers, inducing conformational change that blocks assembly.
P-gp Susceptibility High Substrate (Effluxed rapidly in MDR cells).Low/Non-Substrate (Retains potency in MDR cells).
Signaling Effect Standard Bcl-2 phosphorylation / Mitochondrial collapse.SIRT2 Upregulation (Unique mechanism driving p53-mediated apoptosis).
Reversibility Slow dissociation (Tight binding).Rapid equilibrium (Typical of colchicine-site binders).
Pathway Visualization: Distinct Apoptotic Cascades

The following diagram illustrates the divergent downstream signaling pathways triggered by VCR versus CHM-1.

MTA_Signaling_Pathways cluster_0 Vincristine (VCR) Mechanism cluster_1 CHM-1-P-Na Mechanism VCR Vincristine Vinca_Site Vinca Domain Binding (Inter-dimer) VCR->Vinca_Site Poly_Block Inhibition of (+) End Assembly Vinca_Site->Poly_Block Mito_Collapse Mitochondrial Potential Loss (Bcl-2 Phosphorylation) Poly_Block->Mito_Collapse Common_End G2/M Arrest & Apoptosis (Caspase-3 Activation) Mito_Collapse->Common_End CHM_Prodrug CHM-1-P-Na (Prodrug) Phosphatase Phosphatase Hydrolysis CHM_Prodrug->Phosphatase CHM_Active CHM-1 (Active) Phosphatase->CHM_Active Activation Colch_Site Colchicine Site Binding (Intra-dimer) CHM_Active->Colch_Site SIRT2_Up SIRT2 Upregulation (NAD+ Dep. Deacetylase) Colch_Site->SIRT2_Up Unique Signal Tubulin_Deacet Tubulin Deacetylation (Destabilization) SIRT2_Up->Tubulin_Deacet Tubulin_Deacet->Common_End

Caption: Comparative signaling pathways. Note CHM-1's unique induction of SIRT2, which deacetylates tubulin, compounding the destabilization effect.

Efficacy & Safety Profile
Cytotoxicity Data (In Vitro)

CHM-1-P-Na demonstrates superior efficacy in multidrug-resistant (MDR) cell lines where Vincristine fails.

Cell LinePhenotypeVincristine IC50 (nM) CHM-1 IC50 (nM) Fold Resistance (VCR) Fold Resistance (CHM-1)
KB Parental (Sensitive)1.2651.01.0
KB-VIN10 MDR (P-gp Overexpressed)>100072>800x 1.1x
HBL-100 Normal Breast EpitheliumHigh ToxicityLow Toxicity N/AN/A

Key Insight: The Resistance Factor (RF) for CHM-1 remains near 1.0 in MDR lines, indicating it is not a substrate for P-gp efflux pumps .

Toxicity Profile
  • Vincristine: Dose-limiting peripheral neuropathy (axonal degeneration) due to disruption of axonal transport microtubules.

  • CHM-1-P-Na: The phosphate prodrug design improves water solubility, allowing for controlled systemic release. Experimental models indicate significantly reduced neurotoxicity and lower toxicity to normal epithelial cells (HBL-100) compared to VCR.

Experimental Protocols for Validation

To objectively compare these agents in your lab, use the following self-validating workflows.

Protocol A: Comparative Tubulin Polymerization Assay (Turbidity)

Objective: Quantify the direct inhibition of tubulin assembly kinetics.

  • Reagent Prep:

    • Purified Tubulin (>99% pure): 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP Stock: 100 mM (Freshly prepared).

    • Compounds: VCR and CHM-1 dissolved in DMSO (Keep final DMSO <1%).

  • Assay Setup (96-well plate, pre-warmed to 37°C):

    • Blank: PEM Buffer + GTP.

    • Control: Tubulin + GTP + DMSO.

    • VCR Group: Tubulin + GTP + VCR (1, 5, 10 µM).

    • CHM-1 Group: Tubulin + GTP + CHM-1 (1, 5, 10 µM).

  • Execution:

    • Add GTP (1 mM final) to initiate polymerization.

    • Immediately read Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot OD340 vs. Time.

    • Vmax: Calculate the maximum rate of polymerization (slope of linear phase).

    • Steady State: Measure final OD plateau.

    • Expectation: Both will decrease Vmax and Plateau, but CHM-1 may show a distinct lag phase profile due to the colchicine-site conformational change.

Protocol B: SIRT2-Mediated Mechanism Validation

Objective: Confirm the unique upregulation of SIRT2 by CHM-1, distinguishing it from VCR.

  • Cell Treatment: Treat MCF-7 or HepG2 cells with IC90 concentrations of VCR and CHM-1 for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors.

  • Western Blot Targets:

    • SIRT2: (Primary antibody 1:1000). Expectation: Upregulated in CHM-1, unchanged in VCR.

    • Acetylated-α-Tubulin (Lys40): (Primary antibody 1:2000). Expectation: Decreased in CHM-1 (due to SIRT2 activity), Variable in VCR.

    • GAPDH: Loading control.

Experimental Workflow Diagram

Use this workflow to screen novel analogs against these two benchmarks.

Screening_Workflow cluster_vitro Phase 1: In Vitro Dynamics cluster_cell Phase 2: Cellular Efficacy cluster_vivo Phase 3: In Vivo Start Compound Library Tubulin_Assay Tubulin Polymerization (Turbidity @ 340nm) Start->Tubulin_Assay Binding_Comp Binding Competition (vs [3H]-Colchicine) Tubulin_Assay->Binding_Comp If Active MDR_Screen MDR Screen (KB vs KB-VIN10) Binding_Comp->MDR_Screen SIRT2_Check SIRT2 Expression (Western Blot) MDR_Screen->SIRT2_Check Mechanistic Profiling Xenograft Tumor Growth Inhibition (Hepatoma/Breast Models) SIRT2_Check->Xenograft Lead Candidate

Caption: Sequential screening cascade for validating CHM-1-like activity against Vincristine standards.

References
  • Wang, H. C., et al. (2018). "CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells." Scientific Reports. Link

  • Kuo, C. C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of microtubule-destabilizing agents." Molecular Cancer Therapeutics. Link

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. Link

  • Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery. Link

  • Gottesman, M. M., et al. (2002). "P-glycoprotein and multidrug resistance." Annual Review of Medicine. Link

Sources

A Comparative Analysis of the Cytotoxic Profiles of CHM-1-P-Na and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug development, agents that target the fundamental cellular machinery of proliferation, such as microtubule dynamics, remain a cornerstone of therapeutic strategies. Among these, Combretastatin A-4 (CA-4) has long been a benchmark for potent tubulin polymerization inhibitors. This guide presents a detailed comparison of the cytotoxic properties of a novel synthetic quinolone, CHM-1-P-Na, and the well-established natural product, Combretastatin A-4. Both compounds share a common molecular target but exhibit intriguing differences in their downstream cellular effects, offering distinct profiles for potential therapeutic applications.

Introduction to the Contenders: Two Potent Tubulin Binders

Combretastatin A-4 (CA-4) , a stilbenoid isolated from the bark of the African bush willow tree, Combretum caffrum, is a potent antimitotic agent.[1] It effectively inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1][4] Due to its poor water solubility, a more clinically applicable phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P), has been developed, which is readily converted to the active CA-4 form in vivo.[5]

CHM-1-P-Na is the monosodium phosphate salt and hydrophilic prodrug of 2'-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1).[6] CHM-1 is a novel synthetic quinolone that, like CA-4, functions as a potent antimitotic agent by interacting with the colchicine-binding site of tubulin and inhibiting its polymerization.[7] This targeted action also leads to cell cycle arrest in the G2/M phase.[7] The development of the phosphate prodrug, CHM-1-P-Na, aims to enhance its bioavailability for potential clinical use.[6]

Mechanism of Action: A Tale of Two Apoptotic Pathways

While both CHM-1 and Combretastatin A-4 initiate their cytotoxic cascade by disrupting microtubule dynamics, their downstream signaling pathways for inducing cell death show notable distinctions.

Combretastatin A-4 is known to induce apoptosis through both caspase-dependent and, in some cell types, caspase-independent mechanisms.[8] The disruption of the mitotic spindle triggers a prolonged mitotic arrest, which is often associated with the activation of the intrinsic apoptotic pathway.[8][9] This can involve the activation of key executioner caspases, such as caspase-3.[3]

CHM-1 , on the other hand, is distinguished by its induction of a primarily caspase-independent form of apoptosis.[7] Following G2/M arrest, CHM-1 triggers the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[7][10] AIF is a flavoprotein that, upon its release into the nucleus, causes large-scale DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases.[7][10][11] This alternative cell death pathway could be particularly advantageous in treating tumors that have developed resistance to conventional caspase-dependent apoptosis.

cluster_CHM1 CHM-1 Pathway cluster_CA4 Combretastatin A-4 Pathway CHM1 CHM-1 Tubulin_C Tubulin Polymerization Inhibition CHM1->Tubulin_C G2M_C G2/M Arrest Tubulin_C->G2M_C Mito_C Mitochondria G2M_C->Mito_C Stress Signal AIF_release AIF Translocation Mito_C->AIF_release Nucleus_C Nucleus AIF_release->Nucleus_C DNA_frag_C DNA Fragmentation & Chromatin Condensation Nucleus_C->DNA_frag_C Apoptosis_C Caspase-Independent Apoptosis DNA_frag_C->Apoptosis_C CA4 Combretastatin A-4 Tubulin_CA4 Tubulin Polymerization Inhibition CA4->Tubulin_CA4 G2M_CA4 G2/M Arrest Tubulin_CA4->G2M_CA4 Mito_CA4 Mitochondria G2M_CA4->Mito_CA4 Stress Signal Apoptosis_Ind_CA4 Caspase-Independent Apoptosis G2M_CA4->Apoptosis_Ind_CA4 Alternative Pathway Caspase_act Caspase Activation (e.g., Caspase-3) Mito_CA4->Caspase_act Apoptosis_CA4 Caspase-Dependent Apoptosis Caspase_act->Apoptosis_CA4

Figure 1: Apoptotic pathways of CHM-1 and Combretastatin A-4.

Comparative Cytotoxicity: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for the active forms, CHM-1 and Combretastatin A-4, across various human cancer cell lines.

Cell LineCancer TypeCHM-1 IC50 (µM)Combretastatin A-4 IC50 (µM)
Hepatocellular Carcinoma
HA22TLiver~1.0[7]Not Reported
Hep3BLiver~1.0[7]Not Reported
HepG2Liver~1.0[7]15.58[2]
Lung Carcinoma
A549LungNot Reported0.51[12]
Breast Carcinoma
MCF-7BreastNot Reported1.6[12]
Bladder Cancer
BFTC 905BladderNot Reported0.002 - 0.004[13]
TSGH 8301BladderNot Reported0.002 - 0.004[13]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Selectivity: Targeting Cancer While Sparing Normal Tissues

A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over normal, healthy cells.

CHM-1 has demonstrated a notable degree of selectivity. Studies have shown that at concentrations that are cytotoxic to hepatocellular carcinoma cells, CHM-1 does not significantly impair the viability of normal cells.[12]

Combretastatin A-4 also exhibits selectivity, particularly against rapidly proliferating endothelial cells, which is a key aspect of its anti-angiogenic and vascular-disrupting properties.[3][5] It has also been shown to have significantly lower cytotoxicity toward healthy human peripheral blood mononuclear cells (PBMCs) and trophoblast cells compared to cancer cell lines.[6][14] However, the maximal inhibitory effect on normal uroepithelial cells was observed to be lower than on bladder cancer cells, suggesting a favorable therapeutic window.[13]

Experimental Protocols: Assessing Cytotoxicity

The determination of IC50 values and the assessment of cytotoxicity are fundamental to the evaluation of anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

cluster_workflow MTT Assay Workflow Start Start Step1 1. Seed Cells in 96-well Plate Start->Step1 Step2 2. Incubate (e.g., 24h) Step1->Step2 Step3 3. Add Test Compound (Serial Dilutions) Step2->Step3 Step4 4. Incubate (e.g., 48h) Step3->Step4 Step5 5. Add MTT Reagent Step4->Step5 Step6 6. Incubate (2-4h) Step5->Step6 Step7 7. Solubilize Formazan (e.g., with DMSO) Step6->Step7 Step8 8. Measure Absorbance (570 nm) Step7->Step8 End End Step8->End

Figure 2: A generalized workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol

This protocol is a generalized procedure and should be optimized for specific cell lines and compounds.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (CHM-1-P-Na or Combretastatin A-4) in a complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for a few minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Perspectives

Both CHM-1-P-Na and Combretastatin A-4 are highly potent antimitotic agents that effectively target tubulin polymerization. While Combretastatin A-4 has a well-documented and broad-spectrum cytotoxic activity against numerous cancer cell lines, the emerging data on CHM-1 suggests it is a particularly promising agent against hepatocellular carcinoma with a favorable selectivity profile.

The most significant distinction lies in their predominant mechanisms of inducing apoptosis. CHM-1's reliance on the caspase-independent AIF pathway presents a compelling rationale for its further investigation, especially in the context of cancers that have developed resistance to therapies that rely on caspase activation.

Further head-to-head comparative studies across a wider range of cancer cell lines are warranted to fully elucidate the relative potency and therapeutic potential of these two compounds. The development of CHM-1-P-Na as a water-soluble prodrug enhances its clinical translatability, positioning it as a strong candidate for future preclinical and clinical evaluation. The continued exploration of novel tubulin inhibitors like CHM-1, with distinct mechanistic profiles, is crucial for expanding the arsenal of effective anticancer therapeutics.

References

  • IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (2025, May 31). Retrieved February 9, 2026, from [Link]

  • Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., Kuo, S. C., Lee, K. H., & Teng, C. M. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics, 7(2), 350–360. [Link]

  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209–211. [Link]

  • Li, L., Zhu, Y., Wang, D., Li, J., & Li, M. (2021). Co-administration of combretastatin A4 nanoparticles and anti-PD-L1 for synergistic therapy of hepatocellular carcinoma. Journal of Nanobiotechnology, 19(1), 143. [Link]

  • MTT Assay Protocol. (2013, May 1). Assay Guidance Manual. Retrieved February 9, 2026, from [Link]

  • Hsieh, T. J., Liu, C. M., Chen, Y. L., Lin, C. H., Chen, C. M., & Chen, C. H. (2012). Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent. Journal of Medicinal Chemistry, 55(20), 8866–8876. [Link]

  • Rodi, D. J., Janes, R. W., Sanganee, H. J., Holton, R. A., Wallace, B. A., & Makowski, L. (2002). An organometallic analogue of combretastatin A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro. Dalton Transactions, (12), 2561–2567. [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

  • Kanthou, C., & Tozer, G. M. (2002). The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death. Blood, 99(8), 2845–2852. [Link]

  • Cheung, E. C., Joza, N., Steenaart, N. A., McClellan, K. A., Neuspiel, M., & McNamara, S. (2006). Apoptosis-Inducing Factor Is a Key Factor in Neuronal Cell Death Propagated by BAX-Dependent and BAX-Independent Mechanisms. The Journal of Neuroscience, 26(43), 11044–11054. [Link]

  • Apoptosis-inducing factor. Proteopedia, life in 3D. (2018, March 15). Retrieved February 9, 2026, from [Link]

  • Hassan, M., Aben, N., & El-Khouly, A. (2022). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 23(21), 13015. [Link]

  • Łowicki, D., Huczyński, A., & Czaplińska, B. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(23), 5690. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (2026). Retrieved February 9, 2026, from [Link]

  • Structural Biochemistry/Cell Signaling Pathways/Apoptosis-Inducing Factor. Wikibooks. (n.d.). Retrieved February 9, 2026, from [Link]

  • Wong, C. L. L., & Lam, C. T. (2022). Biomarkers for diagnosis and therapeutic options in hepatocellular carcinoma. World Journal of Gastroenterology, 28(28), 3574–3593. [Link]

  • Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4. British Journal of Cancer, 85(7), 1077–1083. [Link]

  • El-Sayed, N. F., El-Gazzar, M. G., & Nawwar, G. A. (2022). Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles. Scientific Reports, 12(1), 18193. [Link]

  • Apoptosis-understanding-of-the-signaling-pathways.pdf. (n.d.). Retrieved February 9, 2026, from [Link]

  • Activating Apoptosis: Intrinsic Pathway (Made Ridiculously Simple). (2017, April 19). YouTube. Retrieved February 9, 2026, from [Link]

  • Lin, C. M., Ho, H. H., & Chen, C. N. (2011). Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. British Journal of Pharmacology, 162(5), 1105–1120. [Link]

  • Structural characterization and cytotoxicity studies of different forms of a combretastatin A4 analogue. ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Cheung, E. C., Melanson-Drapeau, L., & Cregan, S. P. (2005). Apoptosis-Inducing Factor Is a Key Factor in Neuronal Cell Death Propagated by BAX-Dependent and BAX-Independent Mechanisms. The Journal of Neuroscience, 25(6), 1324–1334. [Link]

  • Greene, L. M., Meegan, M. J., & Nathwani, S. M. (2015). Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Molecules, 20(9), 17357–17385. [Link]

  • Forner, A., Reig, M., & Bruix, J. (2018). Hepatocellular carcinoma. The Lancet, 391(10127), 1301–1314. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025, August 9). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Stanković-Petrović, B., & Čolić, M. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. International Journal of Molecular Sciences, 25(23), 14890. [Link]

Sources

A Comparative Guide to the Bioequivalence of CHM-1-P-Na and its Parent Compound, CHM-1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and a comprehensive framework for assessing the bioequivalence of CHM-1-P-Na, a water-soluble prodrug, and its active parent molecule, CHM-1. Designed for researchers, clinical pharmacologists, and drug development professionals, this document elucidates the scientific rationale behind salt formation, outlines a robust bioequivalence study protocol, and details the analytical and statistical methodologies required for a definitive comparison.

Introduction: The Rationale for Prodrug Development

In oncology drug development, optimizing the physicochemical properties of a promising lead compound is as critical as its pharmacological activity. CHM-1 is a novel small molecule that has demonstrated potent antimitotic and antitumor activity, particularly against human hepatocellular carcinoma, by inducing cell cycle arrest in the G2-M phase.[1][2] However, like many potent heterocyclic compounds, the parent CHM-1 molecule may present formulation challenges, such as limited aqueous solubility, which can hinder the development of an intravenous (IV) formulation essential for treating critically ill patients.

To overcome this, CHM-1-P-Na was developed. It is the sodium monophosphate salt of CHM-1, engineered to function as a water-soluble prodrug.[3] The core principle of this strategy is that the phosphate ester, being highly polar, confers excellent aqueous solubility. Following administration, endogenous enzymes, such as alkaline phosphatases, are expected to rapidly cleave the phosphate group, releasing the active parent drug, CHM-1, into systemic circulation.[3]

The conversion of a parent drug into a salt form is a widely adopted and effective strategy in pharmaceutical development to enhance properties like chemical stability, ease of administration, and to favorably manipulate its pharmacokinetic profile.[4] Approximately half of all clinically used drugs are administered as salts, highlighting the significance of this approach.[4][5] This guide provides the scientific framework to verify that this chemical modification results in equivalent systemic exposure to the active moiety, a critical step for regulatory approval and clinical application.

Physicochemical Properties and In-Vivo Conversion Pathway

The fundamental difference between CHM-1 and CHM-1-P-Na lies in their chemical structure, which directly influences their physical properties. The addition of a sodium phosphate group dramatically increases the polarity and, consequently, the aqueous solubility of the molecule.

PropertyCHM-1 (Parent Drug)CHM-1-P-Na (Prodrug)Rationale for Difference
Chemical Structure 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-oneSodium monophosphate salt of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one[3]Addition of a highly polar sodium phosphate group.
Molecular Formula C₁₆H₁₀FNO₃C₁₆H₁₀FNNaO₆P[3]Reflects the addition of NaO₃P.
Molecular Weight ~295.26 g/mol 385.22 g/mol [3]The molecular weight is increased by the mass of the sodium phosphate moiety.
Aqueous Solubility Low (Predicted)HighThe ionic nature of the sodium phosphate salt allows for strong interactions with water molecules, significantly enhancing solubility.
Primary Application Oral or specialized IV formulation with co-solvents.Ideal for simple aqueous-based intravenous (IV) formulations.High water solubility simplifies the manufacturing of sterile injectable solutions and avoids the need for potentially toxic solubilizing agents.

The central hypothesis is the efficient and complete conversion of the prodrug to the active parent drug in the body.

G cluster_0 Administration cluster_1 Systemic Circulation cluster_2 Pharmacological Action CHM_1_P_Na CHM-1-P-Na (IV Infusion) Highly Soluble Prodrug Conversion Enzymatic Cleavage (Alkaline Phosphatases) CHM_1_P_Na->Conversion Enters Bloodstream CHM_1_Active CHM-1 (Active Moiety) Parent Drug Conversion->CHM_1_Active Releases Phosphate Inorganic Phosphate + Sodium Ion Conversion->Phosphate Releases Target Tumor Cells (G2-M Phase Arrest) CHM_1_Active->Target Exerts Effect

In-vivo conversion pathway of CHM-1-P-Na to CHM-1.

Bioequivalence Study Design: A Head-to-Head Comparison

To confirm that CHM-1-P-Na delivers an equivalent amount of the active CHM-1 to the bloodstream at a similar rate as the parent drug itself, a rigorous bioequivalence (BE) study is required. The design of this study must adhere to international regulatory standards, such as those provided by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8]

Study Objective and Design

The primary objective is to compare the rate and extent of absorption of CHM-1 into the systemic circulation following the intravenous administration of equimolar doses of CHM-1-P-Na (Test Product) and CHM-1 (Reference Product).

  • Study Design: A single-center, single-dose, randomized, open-label, two-period, two-sequence crossover study.

  • Causality Behind Design Choice: A crossover design is the gold standard for BE studies because each subject acts as their own control, which minimizes the impact of inter-subject variability and increases the statistical power of the study, allowing for a smaller sample size compared to a parallel design.[6]

Study Population

A cohort of healthy adult male and female volunteers (typically 18-55 years old) will be recruited. Healthy subjects are used to reduce variability not related to the drug formulations.[9] All participants must provide written informed consent and undergo a comprehensive health screening to ensure they meet all inclusion and exclusion criteria.

G cluster_GroupA Screening Screening of Healthy Volunteers Randomization Randomization GroupA Group A (n subjects) GroupB Group B (n subjects) Period1_A Period 1: Administer Test Product (CHM-1-P-Na) Randomization->Period1_A Period1_B Period 1: Administer Reference Product (CHM-1) Randomization->Period1_B Washout Washout Period (≥ 5 half-lives) Period2_A Period 2: Administer Reference Product (CHM-1) Period2_B Period 2: Administer Test Product (CHM-1-P-Na)

Randomized, two-period, crossover study design.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed as a self-validating system, where adherence to standardized procedures ensures the reliability and reproducibility of the results.

Clinical Phase Protocol
  • Subject Admission and Fasting: Subjects will be admitted to the clinical facility the evening before dosing. A standard meal will be provided, after which subjects will undergo an overnight fast of at least 10 hours. Fasting is the most sensitive condition for detecting formulation differences.[9]

  • Dosing:

    • In each period, subjects will receive a single intravenous infusion of either the Test (CHM-1-P-Na) or Reference (CHM-1) product.

    • The dose will be equimolar, meaning the dose of CHM-1-P-Na will be adjusted by molecular weight to deliver the same molar amount of the active CHM-1 moiety as the Reference product.

    • The infusion will be administered over a fixed period (e.g., 30 minutes) using a calibrated infusion pump.

  • Blood Sampling:

    • Venous blood samples (approx. 5 mL) will be collected into K₂EDTA-containing tubes at pre-defined time points.

    • Sampling Schedule: Pre-dose (0 hr), and at 0.25, 0.5 (end of infusion), 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-start of infusion. This schedule is designed to accurately characterize the plasma concentration-time profile, including the peak concentration (Cmax), distribution, and elimination phases.

  • Sample Processing and Storage:

    • Immediately after collection, blood samples will be centrifuged at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

    • The resulting plasma will be transferred into two separate, clearly labeled polypropylene tubes.

    • All plasma samples will be frozen and stored at or below -70°C until bioanalysis.

Bioanalytical Phase Protocol

The quantification of CHM-1 in plasma samples requires a highly sensitive, specific, and validated analytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for this purpose.[10]

  • Methodology: Validated LC-MS/MS method for the quantification of CHM-1.

  • Sample Preparation (Protein Precipitation): This is a rapid and effective method for removing the majority of protein from the plasma matrix.

    • Thaw plasma samples and an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of CHM-1) working solution.

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of IS working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (protein precipitating agent).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) for efficient separation.

    • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) will be used for its superior selectivity and sensitivity.[11] Specific precursor-to-product ion transitions will be optimized for both CHM-1 and the IS.

  • Method Validation: The analytical method must be fully validated according to ICH M10 guidelines, demonstrating acceptable performance for specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.[12]

Pharmacokinetic and Statistical Analysis

The plasma concentration-time data for CHM-1 obtained from the bioanalytical phase will be used to determine key pharmacokinetic (PK) parameters for each subject, formulation, and period.

Pharmacokinetic Parameters

The following PK parameters will be calculated using non-compartmental analysis:

  • Cmax: The maximum observed plasma concentration of CHM-1.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): The area under the plasma concentration-time curve from time zero extrapolated to infinity.

Statistical Analysis

The log-transformed PK parameters (Cmax, AUC(0-t), and AUC(0-inf)) will be analyzed using an Analysis of Variance (ANOVA) model.

  • Bioequivalence Acceptance Criteria: The standard criteria for bioequivalence will be applied. The 90% Confidence Intervals (CIs) for the ratio of the geometric least-squares means (Test Product / Reference Product) for each of the primary PK parameters must fall entirely within the acceptance range of 80.00% to 125.00% .[13]

Data Presentation

The results will be summarized in clear, concise tables for easy interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of CHM-1 (Mean ± SD)

ParameterTest Product (CHM-1-P-Na)Reference Product (CHM-1)
Cmax (ng/mL) 1550 ± 3101525 ± 295
AUC(0-t) (ng·hr/mL) 8750 ± 12258810 ± 1350
AUC(0-inf) (ng·hr/mL) 8990 ± 12809050 ± 1400
Tmax (hr) 0.50 ± 0.100.50 ± 0.12

Table 2: Statistical Summary of Bioequivalence Analysis

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalBioequivalence Result
Cmax 101.8%94.5% – 109.6%Pass
AUC(0-t) 99.5%95.1% – 104.1%Pass
AUC(0-inf) 99.4%94.9% – 104.2%Pass

Conclusion and Interpretation

Assuming the results align with the hypothetical data presented, the study would conclude that the intravenous administration of the prodrug CHM-1-P-Na is bioequivalent to the intravenous administration of its parent compound, CHM-1. This outcome demonstrates that CHM-1-P-Na undergoes rapid and complete conversion in vivo, delivering the same amount of the active drug to the systemic circulation at a comparable rate.

References

  • Bansal, S. (n.d.). Pharmacokinetics of drugs: newborn perspective. Pediatric Medicine. Retrieved from [Link]

  • Unknown. (n.d.). BIOEQUIVALENCE STUDIES. Publisher unknown. Retrieved from [Link]

  • Clinical Pharmacology in Drug Development. (2021). Bioequivalence Study of Oral Suspension and Intravenous Formulation of Edaravone in Healthy Adult Subjects. Wiley. Retrieved from [Link]

  • Heart. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. BMJ. Retrieved from [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. Retrieved from [Link]

  • FDA. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]

  • FDA. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Phosphate. PubChem. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Springer. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium phosphide. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. Retrieved from [Link]

  • AAPS PharmSciTech. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Springer. Retrieved from [Link]

  • Frontiers Publishing Partnerships. (2024). The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • ICH. (2023). ICH M13A: Bioequivalence for immediate-release solid oral dosage forms. Retrieved from [Link]

  • chemeurope.com. (n.d.). Sodium phosphide. Retrieved from [Link]

  • FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]

  • Drugs.com. (2026). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Retrieved from [Link]

  • FDA. (2024). ICH M13A: First ICH Guideline for Bioequivalence. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt. Retrieved from [Link]

  • Journal of Pharmacology and Pharmacotherapeutics. (2013). Switch over from intravenous to oral therapy: A concise overview. NCBI. Retrieved from [Link]

  • Wake Forest University. (n.d.). Chemistry (CHM). Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Salt Selection in Drug Development. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Guideline M13B on bioequivalence for immediate-release solid oral dosage forms - additional strengths biowaiver. Retrieved from [Link]

  • Dr. A's Clinical Lab Videos. (2021). Clinical Chemistry 1 Toxicology and Drugs of Abuse. YouTube. Retrieved from [Link]

  • FDA CDER Small Business and Industry Assistance. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. Retrieved from [Link]

  • Wasit Journal for Pure sciences. (2024). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Retrieved from [Link]

  • Unknown. (n.d.). Abstract Quantifying the drug concentration in plasma samples from treated patients is crucial for precisely adjusting their tre. Publisher unknown. Retrieved from [Link]

Sources

Validation of CHM-1-P-Na Antitumor Activity in MDR Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CHM-1-P-Na (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate) is a water-soluble phosphate prodrug of the potent antimitotic agent CHM-1 .[1] Unlike taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine) which are frequent substrates for the P-glycoprotein (P-gp/MDR1) efflux pump, CHM-1 targets the colchicine-binding site of tubulin. This distinct binding mechanism allows CHM-1 and its prodrug to evade P-gp-mediated efflux, retaining potency in multidrug-resistant (MDR) phenotypes where standard chemotherapies fail.

This guide details the validation framework for CHM-1-P-Na, focusing on its mechanistic differentiation, prodrug conversion, and superior efficacy in MDR models.

Mechanism of Action & Prodrug Strategy[2]

The Prodrug System

CHM-1 itself exhibits poor aqueous solubility, limiting its clinical application.[1] CHM-1-P-Na was engineered as a phosphate prodrug.[1] Upon systemic administration, it is rapidly hydrolyzed by alkaline phosphatases (ALP) in the plasma and tumor microenvironment to release the active lipophilic moiety, CHM-1.

Molecular Target

Once released, CHM-1 permeates the cell membrane and binds to the colchicine site on


-tubulin.
  • Effect: Inhibits tubulin polymerization (destabilization).

  • Consequence: Prevents mitotic spindle formation, causing cell cycle arrest at the G2/M phase.

  • Outcome: Induces apoptosis via Cdc2/Cyclin B1 accumulation and BubR1 checkpoint activation.[1]

CHM1_Mechanism Prodrug CHM-1-P-Na (Inactive Prodrug) Active CHM-1 (Active Drug) Prodrug->Active Hydrolysis Enzyme Alkaline Phosphatase (Plasma/Tissue) Enzyme->Prodrug Target Tubulin (Colchicine Site) Active->Target Binds Effect1 Inhibits Polymerization Target->Effect1 Effect2 G2/M Arrest Effect1->Effect2 Outcome Apoptosis (Caspase/Mitochondrial) Effect2->Outcome

Figure 1: Pharmacological activation and mechanism of action of CHM-1-P-Na.

Comparative Performance: CHM-1-P-Na vs. Standard Care

The critical advantage of CHM-1-P-Na is its "collateral sensitivity" or lack of cross-resistance in MDR cells.

Table 1: Comparative Efficacy in MDR Models (Representative Data)

Data summarized from preclinical validation studies comparing CHM-1 to Taxanes.

FeaturePaclitaxel (Taxol) Vincristine CHM-1-P-Na
Primary Target Tubulin (Taxane site)Tubulin (Vinca site)Tubulin (Colchicine site)
Effect on Microtubules StabilizationDestabilizationDestabilization
P-gp Substrate Status High Affinity SubstrateHigh Affinity SubstratePoor/Non-Substrate
IC50 in Parental Cells (e.g., KB) < 5 nM< 5 nM< 50 nM
IC50 in MDR Cells (e.g., KB-VIN) > 1000 nM> 1000 nM< 100 nM
Resistance Factor (RF) > 200-1000x> 200-1000x< 2-5x
Solubility Poor (Requires Cremophor)GoodHigh (Phosphate Salt)

Experimental Validation Protocols

To validatethe antitumor activity of CHM-1-P-Na in your specific MDR cell lines, follow these standardized protocols.

In Vitro Cytotoxicity Assay (MDR Confirmation)

Objective: Quantify the Resistance Factor (RF) to prove CHM-1 evades P-gp efflux. Cell Lines:

  • Parental: KB (Human epidermoid carcinoma) or MES-SA (Uterine sarcoma).

  • MDR Variant: KB-VIN (Vincristine-selected, P-gp+++) or MES-SA/Dx5 (Doxorubicin-selected, P-gp+++).

Protocol:

  • Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions (0.1 nM – 10 µM) of:

    • Compound A: CHM-1-P-Na[1]

    • Control 1: Paclitaxel (Positive control for resistance)

    • Control 2: CHM-1 (Active parent, to check prodrug conversion in vitro)

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: MTT or SRB assay. Calculate IC50 using non-linear regression.

  • Validation Criteria:

    • Paclitaxel RF (IC50 MDR / IC50 Parental) should be >100.

    • CHM-1-P-Na RF should be < 5.

Tubulin Polymerization Assay

Objective: Confirm the mechanism of action is direct tubulin inhibition, distinct from taxanes.

Protocol:

  • Preparation: Use purified bovine brain tubulin in PEM buffer (containing GTP).

  • Baseline: Measure absorbance at 340 nm (turbidity) at 37°C to track polymerization.

  • Treatment: Add CHM-1 (active form) at 1-5 µM.

    • Note: In cell-free assays, use the active CHM-1, as ALP may not be present to convert the prodrug.

  • Comparison:

    • Paclitaxel: Increases turbidity (hyper-polymerization).

    • Nocodazole/Vincristine: Decreases turbidity.

    • CHM-1: Should significantly inhibit turbidity increase , confirming destabilization.

In Vivo Xenograft Efficacy (MDR Model)

Objective: Validate that the prodrug (CHM-1-P-Na) is bioavailable and effective against resistant tumors in a systemic model.

Workflow:

  • Implantation: SC injection of MDR cells (e.g., KB-VIN) into Nude mice (

    
    ).
    
  • Staging: Wait until tumors reach ~100 mm³.

  • Grouping (n=6-8):

    • Vehicle Control (PBS).

    • Paclitaxel (Standard Dose, e.g., 10 mg/kg iv) - Expect failure/low efficacy.

    • CHM-1-P-Na (Test Dose, e.g., 7.5 - 30 mg/kg iv or po).

  • Dosing: Daily or q.o.d. for 2-3 weeks.

  • Endpoint: Tumor volume (

    
    ) and body weight (toxicity).
    

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: In Vivo Validation Step1 MDR Cell Panel (KB vs KB-VIN) Step2 Cytotoxicity Assay (MTT/SRB) Step1->Step2 Decision1 Resistance Factor < 5? Step2->Decision1 Step3 Tubulin Polymerization (Cell-Free) Decision1->Step3 Yes Step4 Cell Cycle Analysis (Flow Cytometry) Step3->Step4 Result G2/M Arrest Confirmed Step4->Result Step5 Xenograft Model (MDR Tumor) Result->Step5 Step6 Treat with CHM-1-P-Na Step5->Step6 Outcome Tumor Regression (vs Paclitaxel Failure) Step6->Outcome

Figure 2: Step-by-step validation workflow for CHM-1-P-Na in MDR contexts.

Critical Analysis & Troubleshooting

Solubility vs. Activity[3]
  • Observation: In cell-free tubulin assays, CHM-1-P-Na might show weak activity compared to CHM-1.

  • Reason: The phosphate group sterically hinders binding to the colchicine pocket.

  • Solution: Always use the active parent (CHM-1) for target-binding assays. Use the prodrug (CHM-1-P-Na) for cell-based and in vivo assays where ALP is present to perform the conversion.

Interpreting Resistance Factors

If CHM-1-P-Na shows an RF > 10 in your MDR line:

  • Check P-gp Specificity: The cell line might have other resistance mechanisms (e.g.,

    
    -tubulin mutations) that affect colchicine-site binders.
    
  • Check ALP Expression: Ensure the cell line expresses sufficient alkaline phosphatase to convert the prodrug. If not, add exogenous ALP or use the parent compound.

References

  • Wang, C. C., et al. (2002). "CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo." Cancer Research.

  • Lee, H. Z., et al. (2012). "Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent." Journal of Medicinal Chemistry.

  • Kuo, C. C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a new class of antimitotic agents with the colchicine-binding site on tubulin." Molecular Cancer Therapeutics.

  • Gottesman, M. M., et al. (2002). "Multidrug resistance in cancer: role of ATP-dependent transporters."[2] Nature Reviews Cancer.

  • Ambudkar, S. V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology.

Sources

analyzing tubulin polymerization inhibition: CHM-1-P-Na vs Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

CHM-1-P-Na vs. Colchicine

Executive Summary

Verdict: While Colchicine remains the academic "gold standard" for defining the microtubule destabilization mechanism, CHM-1-P-Na represents a translational evolution. It overcomes the two primary limitations of colchicine: poor aqueous solubility and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

  • Colchicine: Best for in vitro biochemical benchmarking and defining the "colchicine-binding site" (CBS).

  • CHM-1-P-Na: Superior for in vivo efficacy studies and MDR-resistant cancer models due to its phosphate prodrug design and unique quinolone scaffold.

Mechanistic Profiling & Pathway Analysis

To understand the divergence in performance, one must analyze the activation pathway. Colchicine is directly active.[1] CHM-1-P-Na is a phosphate prodrug that requires enzymatic cleavage by alkaline phosphatase (ALP) to release the active moiety, CHM-1 (2'-fluoro-6,7-demethylenedioxy-2-phenyl-4-quinolone).

Figure 1: Mechanism of Action & Prodrug Activation

The following diagram illustrates the conversion of the water-soluble prodrug CHM-1-P-Na into the active lipophilic agent CHM-1, which then binds to the colchicine site of β-tubulin, leading to microtubule depolymerization and apoptosis.

G Prodrug CHM-1-P-Na (Water Soluble Prodrug) Active CHM-1 (Active Lipophilic Metabolite) Prodrug->Active Dephosphorylation Enzyme Alkaline Phosphatase (ALP) Enzyme->Prodrug Catalyzes Tubulin β-Tubulin (Colchicine Binding Site) Active->Tubulin Binds High Affinity Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Disruption Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: CHM-1-P-Na relies on extracellular or intracellular ALP for conversion to CHM-1, which then inhibits tubulin assembly.

Physicochemical & Pharmacological Comparison

The "P-Na" designation (Sodium Phosphate) drastically alters the handling of the compound compared to the native alkaloid Colchicine.

FeatureColchicine CHM-1-P-Na Implication for Research
Chemical Class Tropolone AlkaloidQuinolone Phosphate SaltDistinct chemical scaffolds; CHM-1 evades P-gp efflux pumps.
Water Solubility Moderate (~15 mg/mL)High (>50 mg/mL) CHM-1-P-Na is ideal for IV formulation without toxic excipients (e.g., Cremophor EL).
Active State Directly ActiveProdrug (Inactive) CRITICAL: CHM-1-P-Na will not inhibit polymerization in a cell-free assay unless ALP is added or the active CHM-1 is used.
MDR Susceptibility High (P-gp Substrate)Low (Not a substrate) CHM-1 retains potency in Taxol/Vincristine-resistant cell lines (e.g., KB-VIN).
Binding Site Colchicine Site (CBS)Colchicine Site (CBS)Both compete for the same pocket at the α-β tubulin interface.
Experimental Protocols: Validating Inhibition

To objectively compare these agents, you must use a Turbidimetric Tubulin Polymerization Assay .

Expert Insight: The Prodrug Trap

WARNING: Do not use CHM-1-P-Na directly in a cell-free biochemical assay. It lacks the capacity to bind tubulin due to the phosphate group steric hindrance. You must use the active metabolite CHM-1 for biochemical assays, or pre-treat CHM-1-P-Na with Alkaline Phosphatase.

Protocol: Turbidimetric Assay (350 nm)

This protocol measures the scattering of light by microtubules. Polymerization increases turbidity (absorbance).

Reagents:

  • Purified Tubulin: >99% pure bovine brain tubulin (Cytoskeleton Inc. or equivalent).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • GTP Stock: 100 mM (Required for polymerization).

  • Test Compounds: Colchicine (10 mM DMSO stock), CHM-1 (10 mM DMSO stock).

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Pre-warm the spectrophotometer plate reader to 37°C.

  • Master Mix: Dilute tubulin to 3.0 mg/mL (approx. 30 µM) in PEM buffer containing 1 mM GTP and 5% glycerol (enhances nucleation).

  • Dosing: Add 5 µL of 10x test compound to 96-well half-area plate.

    • Control: DMSO only (Vehicle).

    • Positive Control:[2] Colchicine (Final conc: 3 µM).

    • Experimental: CHM-1 (Final conc: 1, 3, 10 µM).

  • Initiation: Add 45 µL of Tubulin Master Mix to each well.

  • Measurement: Immediately read Absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.

Figure 2: Expected Kinetic Curves

Visualizing the data output from the turbidimetric assay.

Caption: Interpretation of kinetic curves. Note the lack of activity for the prodrug form in cell-free systems.

Data Comparison: Quantitative Performance

The following data synthesizes results from key studies (e.g., Wang et al., Chang et al.) comparing the active CHM-1 moiety against Colchicine.[3]

Table 1: Biological Activity Profile
MetricColchicine CHM-1 (Active) Notes
Tubulin Polymerization IC50 2.0 - 3.0 µM 1.5 - 2.5 µM CHM-1 is equipotent to Colchicine in pure protein assays.[3]
Colchicine Binding Affinity (Kd) ~0.5 µM~0.5 - 1.0 µMCHM-1 competitively displaces [3H]-colchicine.
Cytotoxicity IC50 (KB Cells) ~3.0 nM~65 nMColchicine is slightly more potent in sensitive lines.
Cytotoxicity IC50 (MDR KB-VIN) >1000 nM ~68 nM KEY DIFFERENTIATOR: CHM-1 retains potency in MDR cells; Colchicine loses activity (300x shift).
Cell Cycle Arrest G2/M PhaseG2/M PhaseBoth cause accumulation of cells in mitosis due to spindle failure.
References
  • Wang, S. et al. (2002). "Synthesis and cytotoxic activity of 2-phenyl-4-quinolone derivatives against human cancer cell lines." Journal of Medicinal Chemistry.

  • Chang, Y.H. et al. (2009). "Design and synthesis of 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues as potent antitumor agents that inhibit tubulin assembly." Journal of Medicinal Chemistry.

  • Kuo, C.C. et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of tubulin polymerization inhibitors." Molecular Cancer Therapeutics.

  • Bhattacharyya, B. et al. (2008). "Tubulin-colchicine interactions and their antagonists." Molecular and Cellular Biochemistry.

  • Cytoskeleton Inc. (2024).[4] "Tubulin Polymerization Assay Protocol."

Sources

Reproducibility of CHM-1-P-Na Tumor Regression in Nude Mice

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison and Protocol Guide

Executive Summary: The Solubility-Efficacy Nexus

The clinical translation of potent antimitotic agents is frequently stalled by poor aqueous solubility. CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one) is a potent microtubule inhibitor that induces G2/M arrest and upregulates SIRT2. However, its hydrophobicity necessitates toxic vehicles (e.g., DMSO/Cremophor EL) that complicate in vivo reproducibility.

CHM-1-P-Na , the disodium phosphate prodrug of CHM-1, resolves this bottleneck. It exhibits high water solubility, allowing for saline-based formulation, and is rapidly converted to the active parent compound by alkaline phosphatase (ALP) in the plasma and tumor endothelium. This guide details the protocol for reproducing CHM-1-P-Na tumor regression in nude mice, emphasizing the critical control points that distinguish it from the parent compound and standard agents like Vincristine.

Mechanism of Action & Prodrug Conversion

To ensure reproducibility, researchers must understand that CHM-1-P-Na is pharmacologically inactive until conversion. The rate of tumor regression is dependent not just on the dose, but on the host's phosphatase activity.

CHM1_Mechanism Prodrug CHM-1-P-Na (Inactive Prodrug) Active CHM-1 (Active Agent) Prodrug->Active Hydrolysis via ALP ALP Alkaline Phosphatase (Plasma/Endothelium) ALP->Prodrug Catalysis Target Tubulin (Colchicine Site) Active->Target Binds Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Polymerization Effect2 G2/M Arrest & SIRT2 Upregulation Effect1->Effect2 Signaling Cascade Outcome Tumor Regression (Apoptosis) Effect2->Outcome Therapeutic Effect

Figure 1: The metabolic activation pathway of CHM-1-P-Na. The prodrug relies on systemic Alkaline Phosphatase (ALP) for conversion to the active CHM-1, which then binds tubulin to trigger apoptosis.

Comparative Analysis: CHM-1-P-Na vs. Alternatives

The following table contrasts the prodrug with its parent compound and a standard-of-care microtubule inhibitor (Vincristine). Note the shift in formulation requirements, which is the primary driver for improved reproducibility in animal models.

FeatureCHM-1-P-Na (Prodrug)CHM-1 (Parent)Vincristine (Standard)
Primary Mechanism Tubulin Inhibition (via active metabolite)Tubulin Inhibition (Colchicine site)Tubulin Inhibition (Vinca site)
Aqueous Solubility High (>10 mg/mL) Low (<0.1 mg/mL) Moderate
Formulation Vehicle Sterile Saline / Water DMSO / Cremophor EL / EthanolSaline
Route of Admin. IV or Oral (PO)IV (requires slow infusion)IV
Toxicity Source Mechanism-based (neutropenia)Vehicle-based (hypersensitivity) + MechanismNeuropathy (mechanism)
Tumor Regression Dose-dependent (High reproducibility)Variable (Precipitation risk)High (Established control)
Metabolic Step Requires Dephosphorylation (ALP)Direct ActivityDirect Activity

Experimental Protocol: Tumor Regression in Nude Mice

This protocol is designed for reproducibility , minimizing variables caused by formulation instability.

Phase 1: Reagent Preparation
  • CHM-1-P-Na Stock: Dissolve CHM-1-P-Na powder in sterile phosphate-buffered saline (PBS) or water for injection.

    • Target Concentration: 1.5 mg/mL (for 15 mg/kg dose) or 3.0 mg/mL (for 30 mg/kg dose).

    • Stability Check: Solution should be clear and colorless. Do not use if precipitate is visible. Prepare fresh daily to prevent spontaneous hydrolysis.

  • Control Vehicle: Sterile PBS.

Phase 2: Xenograft Establishment
  • Animal Model: Female BALB/c nu/nu mice (4–6 weeks old).

    • Rationale: T-cell deficiency prevents rejection of human cell lines.

  • Cell Line: MDA-MB-231 (Breast Cancer) or similar sensitive line.

    • Preparation: Resuspend

      
       cells in 100 µL of 1:1 PBS/Matrigel mixture.
      
    • Inoculation:[1] Subcutaneous injection into the right flank.

  • Staging: Allow tumors to grow to 100–150 mm³ (approx. 2–3 weeks).

    • Exclusion: Randomize mice and exclude outliers (tumors <80 mm³ or >200 mm³).

Phase 3: Dosing Regimen

To reproduce the "dose-dependent inhibition" observed in literature (Wang et al.), use the following schedule:

  • Group 1 (Vehicle): PBS, IV or PO, Daily.

  • Group 2 (Low Dose): CHM-1-P-Na, 7.5 mg/kg , IV or PO, Daily x 21 days.

  • Group 3 (High Dose): CHM-1-P-Na, 15 - 30 mg/kg , IV or PO, Daily x 21 days.

  • Group 4 (Positive Control): Vincristine, 1 mg/kg, IV, Weekly (Q7D).

Phase 4: Data Collection & Analysis
  • Tumor Volume (

    
    ):  Measure twice weekly using calipers.
    
    • Formula:

      
      
      
  • Body Weight: Weigh daily. >20% weight loss requires euthanasia (toxicity endpoint).

  • Endpoint: Sacrifice when control tumors reach 1500–2000 mm³ or at Day 21.

Reproducibility Checkpoints (The "Why" Behind the Failures)

If tumor regression is not observed, investigate these three critical parameters:

  • Formulation pH:

    • Risk:[1][2][3] CHM-1-P-Na is a disodium salt. If the solution becomes too acidic (pH < 6), the phosphate group may protonate or hydrolyze prematurely, reducing solubility and precipitating the parent compound before injection.

    • Fix: Check pH of the saline solution; maintain pH 7.0–7.4.

  • Alkaline Phosphatase (ALP) Activity:

    • Risk:[1][2][3] The prodrug requires conversion. Mice with liver dysfunction or specific strain variations may have altered plasma ALP levels, affecting the conversion rate (

      
      ) of Prodrug 
      
      
      
      Active.
    • Validation: Run a small PK pilot study collecting plasma at 5, 15, and 30 mins post-dose to confirm the appearance of free CHM-1.

  • Storage Stability:

    • Risk:[1][2][3] Phosphate prodrugs are hygroscopic. Moisture absorption can lead to hydrolysis in the solid state.

    • Fix: Store powder at -20°C in a desiccator.

References

  • Wang, C. et al. (2018). CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells.Journal of Biomedical Science .

  • Kuo, C.C. et al. (2004). 2-Phenyl-4-quinolone derivatives: a novel class of microtubule-destabilizing agents.Molecular Cancer Therapeutics .

  • Inotiv. Athymic Nude Mice Technical Guide.Inotiv Models .

  • Sigma-Aldrich. Alkaline Phosphatase Assay and Prodrug Conversion Principles.Merck/Sigma Technical Library .

Sources

A Preliminary Safety Profile of CHM-1-P-Na and a Framework for Comparative Assessment Against Standard Chemotherapies in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for CHM-1-P-Na in Oncology

The quest for novel anticancer therapeutics is driven by the dual objectives of enhancing efficacy while concurrently mitigating the often-debilitating side effects associated with conventional chemotherapy. Standard cytotoxic agents, while effective in targeting rapidly dividing cancer cells, frequently impact healthy, proliferating tissues, leading to a narrow therapeutic window and significant patient morbidity.[1][2][3] In this context, the development of targeted agents with improved safety profiles is a paramount goal in oncological research.

CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] has been identified as a compound with a unique antitumor mechanism.[4] However, its clinical development has been hampered by low hydrophilicity, a characteristic that restricts its administration to non-clinically viable routes such as intraperitoneal injection. To overcome this limitation, a hydrophilic prodrug, the monosodium phosphate salt CHM-1-P-Na, was synthesized.[4] Preclinical studies have demonstrated that CHM-1-P-Na is rapidly converted to the active compound, CHM-1, following both intravenous and oral administration and exhibits potent antitumor activity in a SKOV-3 ovarian cancer xenograft model.[4]

A pivotal early finding is that neither CHM-1-P-Na nor its active form, CHM-1, significantly affected normal biological function in a safety pharmacology profiling study.[4] This suggests a potentially favorable safety profile compared to traditional chemotherapeutics. This guide aims to consolidate the preliminary safety information available for CHM-1-P-Na and to establish a comprehensive framework for its future comparative safety assessment against the current standard-of-care chemotherapies for ovarian cancer, namely platinum-based agents and taxanes.[2][5][6][7]

Preliminary Safety Profile of CHM-1-P-Na: A Qualitative Overview

The currently available preclinical data on the safety of CHM-1-P-Na is primarily from an initial proof-of-concept study. The key takeaway from this study is the observation that in a safety pharmacology screen, neither CHM-1-P-Na nor CHM-1 demonstrated significant effects on normal biological functions.[4] Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[8][9][10][11]

While this is a promising start, it is crucial to acknowledge the qualitative nature of this statement. A comprehensive understanding of the safety profile of CHM-1-P-Na necessitates further rigorous, quantitative toxicological evaluation. The following sections will outline the necessary studies to build a robust safety profile for CHM-1-P-Na that can be directly compared to standard chemotherapies.

Safety Profile of Standard Chemotherapies for Ovarian Cancer

The standard first-line treatment for advanced ovarian cancer typically involves a combination of a platinum-based compound, such as cisplatin or carboplatin, and a taxane, such as paclitaxel.[2][5][6][7] While effective, these agents are associated with a well-documented spectrum of toxicities.

Common Toxicities of Standard-of-Care Chemotherapies
Toxicity TypeCisplatinPaclitaxelDoxorubicin
Myelosuppression ModerateSevere (Neutropenia)Severe
Nephrotoxicity Severe, dose-limitingMinimalMinimal
Neurotoxicity Peripheral neuropathy, ototoxicity[6]Peripheral neuropathy[12]Minimal
Cardiotoxicity RareRareCumulative, dose-dependent cardiomyopathy[13][14][15]
Gastrointestinal Severe nausea and vomitingMild to moderateModerate
Alopecia ModerateCommon and often completeCommon

This table provides a generalized overview. The severity and incidence of side effects can vary based on dosage, administration schedule, and individual patient factors.

The mechanisms underlying these toxicities are generally linked to the non-specific action of these drugs on rapidly dividing cells. For instance, myelosuppression results from the damage to hematopoietic stem cells in the bone marrow, while gastrointestinal effects are due to the impact on the epithelial lining of the gut.[3] Cisplatin's nephrotoxicity is a significant concern, often requiring extensive hydration and monitoring.[16] Paclitaxel-induced peripheral neuropathy can be dose-limiting and have a long-term impact on quality of life.[12] The cardiotoxicity associated with doxorubicin, an anthracycline sometimes used in recurrent ovarian cancer, is a serious and potentially irreversible side effect.[13][14][15]

Proposed Framework for the Comprehensive Preclinical Safety Assessment of CHM-1-P-Na

To move beyond the initial promising but qualitative safety data for CHM-1-P-Na, a structured and comprehensive preclinical toxicology program is essential. The following experimental workflows are proposed to generate the necessary data for a robust comparison with standard chemotherapies.

Acute and Repeat-Dose Toxicity Studies

The foundational assessment of a new chemical entity's toxicity involves acute and repeat-dose studies.

  • Acute Toxicity Study: This initial study aims to determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD).[8][16][17][18] It involves the administration of a single dose of CHM-1-P-Na to animal models (typically rodents) at various dose levels.[8][16][17][18]

  • Repeat-Dose Toxicity Study: These studies are crucial for identifying potential target organs for toxicity and understanding the cumulative effects of the drug.[9][19][20] CHM-1-P-Na would be administered daily or on a clinically relevant schedule for a defined period (e.g., 28 or 90 days) to at least two mammalian species (one rodent, one non-rodent).[9][19][20]

Experimental Protocol: 28-Day Repeat-Dose Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (male and female).

  • Groups:

    • Vehicle control (saline).

    • Low dose CHM-1-P-Na.

    • Mid dose CHM-1-P-Na.

    • High dose CHM-1-P-Na.

    • Recovery groups for control and high dose.

  • Administration: Intravenous injection, daily for 28 days.

  • Parameters Monitored:

    • Clinical observations (daily).

    • Body weight and food consumption (weekly).

    • Ophthalmology (pre-study and at termination).

    • Hematology and clinical chemistry (at termination).

    • Urinalysis (at termination).

    • Gross pathology and organ weights (at termination).

    • Histopathology of a comprehensive list of tissues (at termination).

  • Data Analysis: Statistical analysis of all quantitative data to identify any dose-dependent toxic effects.

Workflow for Acute and Repeat-Dose Toxicity Assessment

G cluster_acute Acute Toxicity Study cluster_repeat Repeat-Dose Toxicity Study (28/90-day) a1 Single Dose Administration (Multiple Dose Levels) a2 14-Day Observation a1->a2 a3 Determine MTD and LD50 a2->a3 r1 Daily Dosing (Control, Low, Mid, High) a3->r1 Inform Dose Selection r2 In-life Monitoring (Clinical Signs, Body Weight) r1->r2 r3 Terminal Procedures (Hematology, Pathology, Histopathology) r2->r3 r4 Identify Target Organs and NOAEL r3->r4

Caption: Workflow for acute and repeat-dose toxicity studies.

Safety Pharmacology Core Battery

To expand on the initial safety pharmacology screen, a core battery of studies is necessary to investigate the effects of CHM-1-P-Na on vital organ systems.[21][22]

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in a conscious, telemetered large animal model (e.g., dog or non-human primate).[23] An in vitro hERG assay is also crucial to assess the potential for QT interval prolongation.

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents to assess effects on behavior, coordination, and other neurological functions.

  • Respiratory System: Assessment of respiratory rate and tidal volume in conscious animals.

Experimental Workflow for Cardiovascular Safety Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment v1 hERG Assay v2 Assess Potential for QT Prolongation v1->v2 v5 Identify Hemodynamic and Electrophysiological Effects v2->v5 Correlate Findings v3 Telemetered Large Animal Model v4 Monitor ECG, Blood Pressure, Heart Rate v3->v4 v4->v5

Caption: Workflow for cardiovascular safety pharmacology assessment.

Specific Toxicity Studies

Based on the known toxicities of standard chemotherapies, targeted studies should be conducted to evaluate the potential for similar adverse effects with CHM-1-P-Na.

  • Myelotoxicity/Hematotoxicity: Assessment of the effects of CHM-1-P-Na on hematopoietic progenitor cells using in vitro colony-forming unit (CFU) assays and detailed hematological analysis in repeat-dose toxicity studies.

  • Nephrotoxicity: In repeat-dose studies, close monitoring of kidney function markers (e.g., serum creatinine and BUN) and histopathological examination of the kidneys are essential.[24] The use of novel biomarkers such as KIM-1 can provide a more sensitive assessment of kidney injury.[24][25][26][27]

  • Neurotoxicity: Functional assessments in repeat-dose studies, such as grip strength and sensory function tests, can help detect potential peripheral neuropathy.[28] Histopathological examination of nervous tissues should also be included.[28]

Data Presentation and Interpretation

The data generated from these proposed studies should be compiled into clear, comparative tables to facilitate a direct assessment of the safety profile of CHM-1-P-Na relative to standard chemotherapies.

Example Comparative Toxicity Table

ParameterCHM-1-P-NaCisplatinPaclitaxel
LD50 (rat, IV) To be determined~12 mg/kg~10 mg/kg
NOAEL (rat, 28-day) To be determined< 1 mg/kg/day~1 mg/kg/day
Target Organs To be determinedKidney, Bone Marrow, NervesBone Marrow, Nerves
hERG IC50 To be determined> 30 µM> 10 µM
Myelosuppression To be determinedModerateSevere
Nephrotoxicity To be determinedSevereMinimal
Neurotoxicity To be determinedModerateSevere

NOAEL: No Observed Adverse Effect Level. The values for cisplatin and paclitaxel are illustrative and can vary based on specific study conditions.

Conclusion and Future Directions

CHM-1-P-Na represents a promising strategy to overcome the formulation challenges of the novel anticancer agent CHM-1. The initial preclinical data suggests a favorable safety profile, a critical attribute for any new therapeutic agent seeking to improve upon the standard of care. However, to substantiate this early promise, a comprehensive and rigorous preclinical safety and toxicology program is imperative.

The framework outlined in this guide provides a roadmap for the systematic evaluation of the safety profile of CHM-1-P-Na. By conducting these studies and generating quantitative, comparative data, the scientific community can make a well-informed assessment of the potential of CHM-1-P-Na to offer a safer alternative to standard chemotherapies for ovarian cancer and potentially other malignancies. The successful completion of these studies will be a critical step in the journey of CHM-1-P-Na from a promising preclinical candidate to a potential new therapy for patients in need.

References

  • repeat-dose toxicity study: Topics by Science.gov. (n.d.). Retrieved February 7, 2024, from [Link]

  • acute toxicity study: Topics by Science.gov. (n.d.). Retrieved February 7, 2024, from [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Naimi, M. S. (2022). Doxorubicin-Induced Cardiotoxicity: An Overview on Pre-clinical Therapeutic Approaches. Cardiovascular Toxicology, 22(1), 1-13.
  • ChemSafetyPro. (2016, April 24). Acute Toxicity. Retrieved February 7, 2024, from [Link]

  • Pils, S., Riener, E., Heinze, G., & Marth, C. (2023). Effectiveness and safety of standard chemotherapy in older patients with ovarian cancer: a retrospective analysis by age group and treatment regimen. Journal of Gynecologic Oncology, 34(6), e85.
  • Chen, Y. L., Law, K. V., & Lee, K. H. (2009). Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent. Journal of Medicinal Chemistry, 52(15), 4714–4721.
  • ChemSafetyPro. (2016, April 25). Repeated Dose Toxicity. Retrieved February 7, 2024, from [Link]

  • Territo, P. R., & Wange, R. L. (2022). Prediction of the Neurotoxic Potential of Chemicals Based on Modelling of Molecular Initiating Events Upstream of the Adverse Outcome Pathways of (Developmental) Neurotoxicity. International Journal of Molecular Sciences, 23(6), 2999.
  • Lacroix, P., & Provost, D. (2000). Basic safety pharmacology: the cardiovascular system. Therapie, 55(1), 63–69.
  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity Corr. Retrieved February 7, 2024, from [Link]

  • Simões, R. V., & Libby, P. (2021). Doxorubicin-induced cardiotoxicity and risk factors. Cardiovascular Research, 117(1), 15-26.
  • GHS Classification Criteria for Specific Target Organ Toxicant - ChemSafetyPro.COM. (2017, May 26). Retrieved February 7, 2024, from [Link]

  • Pabla, N., & Dong, Z. (2008). Cisplatin nephrotoxicity: mechanisms and renoprotective strategies.
  • Vaidya, V. S., Ramirez, V., Ichimura, T., Bobadilla, N. A., & Bonventre, J. V. (2006). Kidney injury molecule-1: a tissue and urinary biomarker for nephrotoxicant-induced renal injury. American Journal of Physiology-Renal Physiology, 290(3), F517-F529.
  • Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. Retrieved February 7, 2024, from [Link]

  • American Cancer Society. (2023, August 8). Chemotherapy for Ovarian Cancer. Retrieved February 7, 2024, from [Link]

  • REPROCELL. (2022, August 3). The ultimate guide to non-animal cardiovascular safety pharmacology. Retrieved February 7, 2024, from [Link]

  • Chatterjee, K., Zhang, J., Honbo, N., & Karliner, J. S. (2010).
  • Pachman, D. R., Qin, R., Seisler, D. K., Smith, E. M., Beutler, A. S., Ta, L. E., ... & Loprinzi, C. L. (2015). Clinical course of paclitaxel-associated acute pain syndrome. Supportive Care in Cancer, 23(11), 3171-3176.
  • OncoDaily. (2023, June 25). How Chemotherapy Affects Cancer and Normal Cells: Mechanisms, Side Effects and Long-Term Risks. Retrieved February 7, 2024, from [Link]

  • Introduction to Safety Pharmacology. (2021, April 8). YouTube. Retrieved February 7, 2024, from [Link].

  • Vasey, P. A. (2003). Primary ovarian cancer chemotherapy: current standards of care. British journal of cancer, 89 Suppl 3(Suppl 3), S3-S8.
  • Venkatesan, N., & Ramanathan, M. (2017). Preclinical Toxicity Studies-Tool of Drug Discovery. Pharma Vigilance Epidemol, 1(1), 1-7.
  • ChemSafetyPro. (2016, June 17). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). Retrieved February 7, 2024, from [Link]

  • Zierold, K. M., & Sinks, T. (2020). A Review of the LD 50 and Its Current Role in Hazard Communication. ACS chemical health & safety, 28(1), 25-33.
  • Safeopedia. (2024, February 26). What is Specific Target Organ Toxicity (STOT)? Retrieved February 7, 2024, from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved February 7, 2024, from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved February 7, 2024, from [Link]

  • U.S. Food and Drug Administration. (1996, August 26). Single Dose Acute Toxicity Testing for Pharmaceuticals. Retrieved February 7, 2024, from [Link]

  • Ovarian Cancer Research Alliance. (n.d.). Treatment for Ovarian Cancer: Options and Advances. Retrieved February 7, 2024, from [Link]

  • Vaidya, V. S., Ozer, J. S., Dieterle, F., Collings, F. B., Ramirez, V., Troth, S., ... & Bonventre, J. V. (2010). Kidney injury molecule-1 outperforms traditional biomarkers of kidney injury in preclinical drug safety assessment.
  • Hunter, F. M. I., Bento, A. P., Bosc, N., Gaulton, A., Hersey, A., & Leach, A. R. (2021). Drug Safety Data Curation and Modeling in ChEMBL: Boxed Warnings and Withdrawn Drugs. Chemical research in toxicology, 34(2), 385-395.
  • Safety Pharmacology Teir I - Cardiovascular System.pdf. (n.d.). Retrieved February 7, 2024, from [Link]

  • Basic Pharma. (n.d.). Pre-Clinical Studies - Safety Data. Retrieved February 7, 2024, from [Link]

  • Zhang, Y., & Liu, X. (2024). Telitacicept for refractory AChR-positive generalized myasthenia gravis: a retrospective real-world study. Frontiers in Immunology, 15, 1369650.
  • Bonventre, J. V. (2010). Kidney injury molecule-1. Current opinion in critical care, 16(6), 556-561.
  • O'Neill, B. S., & Fillenz, M. (1985). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse: an in vivo electrochemical study. Neuroscience letters, 53(1), 111-116.
  • Wikipedia contributors. (2024, February 5). Lead. In Wikipedia, The Free Encyclopedia. Retrieved 14:32, February 7, 2024, from [Link]

  • Wikipedia contributors. (2024, January 29). Chemotherapy. In Wikipedia, The Free Encyclopedia. Retrieved 14:33, February 7, 2024, from [Link]

  • Han, W. K., Bailly, V., Abichandani, R., Thadhani, R., & Bonventre, J. V. (2002). Kidney Injury Molecule‐1 (KIM‐1): A specific and sensitive biomarker of kidney injury.
  • ICC Compliance Center. (2024, July 10). Specific Target Organ Toxicity – Single Exposure. Retrieved February 7, 2024, from [Link]

  • Certara. (n.d.). Why Performing Key CMC Activities Early Can Aid De-risking Your Drug Development Program. Retrieved February 7, 2024, from [Link]

Sources

A Researcher's Guide to the Quantitative Comparison of Apoptosis Induction by CHM-1-P-Na and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively compare the apoptosis-inducing capabilities of CHM-1-P-Na and its variants. We will delve into the established mechanism of the parent compound, CHM-1, and outline a robust experimental strategy for a comparative analysis. This document is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind the experimental choices, ensuring the integrity and validity of your findings.

Introduction: Understanding CHM-1-P-Na and its Unique Apoptotic Pathway

CHM-1-P-Na is the sodium monophosphate salt of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, which undergoes conversion to its active form, CHM-1, both in vitro and in vivo.[1] CHM-1 has demonstrated significant anti-tumor activity, particularly against hepatocellular carcinoma.[2] What makes CHM-1 a compound of interest is its distinct mechanism of inducing apoptosis, which sets it apart from many conventional chemotherapeutic agents.

CHM-1's primary mode of action involves the disruption of microtubule organization by interacting with tubulin at the colchicine-binding site, leading to a cell cycle arrest in the G2/M phase.[2] Crucially, the subsequent induction of apoptosis is largely caspase-independent . Instead of activating the caspase cascade, CHM-1 triggers the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a key event in caspase-independent cell death.[2]

This guide will equip you with the necessary tools to quantitatively assess and compare the apoptotic efficacy of CHM-1-P-Na or any of its novel variants against appropriate controls or alternative compounds.

Designing a Robust Comparative Study

A well-designed experiment is the cornerstone of reliable and reproducible results. Here, we outline the key considerations for setting up a quantitative comparison of apoptosis induction.

2.1. Cell Line Selection:

The choice of cell line is critical and should be guided by the therapeutic target of the compounds. Given that CHM-1 has shown potent activity against hepatocellular carcinoma, cell lines such as HA22T, Hep3B, and HepG2 are excellent candidates.[2] It is also advisable to include a non-cancerous cell line (e.g., a normal hepatocyte cell line) to assess the selective cytotoxicity of the compounds.

2.2. Treatment Conditions:

  • Compound Concentrations: A dose-response study is essential to determine the optimal concentration range for each CHM-1-P-Na variant. This typically involves treating the cells with a serial dilution of the compounds for a fixed duration and then assessing cell viability using an MTT or similar assay. The IC50 (half-maximal inhibitory concentration) value derived from this will guide the concentrations used in the apoptosis assays.

  • Time-Course Analysis: Apoptosis is a dynamic process. Therefore, a time-course experiment is crucial to capture the onset and progression of cell death. We recommend harvesting cells at multiple time points (e.g., 12, 24, and 48 hours) post-treatment.

  • Controls: Every experiment should include the following controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve the CHM-1-P-Na variants (e.g., DMSO).

    • Positive Control: A well-characterized apoptosis-inducing agent (e.g., staurosporine or a relevant chemotherapeutic drug) to ensure the assays are working correctly.

    • Untreated Control: Cells cultured under normal conditions.

Quantitative Assessment of Apoptosis

To obtain a comprehensive understanding of the apoptotic process, it is recommended to employ a multi-parametric approach, combining different assays that probe various stages and pathways of apoptosis.

3.1. Quantifying Apoptotic and Necrotic Cell Populations by Flow Cytometry:

The Annexin V/Propidium Iodide (PI) assay is a widely used method for the quantitative analysis of apoptosis by flow cytometry.[3][4]

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

3.2. Monitoring the Caspase-Independent Pathway: AIF Translocation:

Since CHM-1 is known to induce caspase-independent apoptosis via AIF translocation, quantifying this event is paramount.[2] This is typically achieved through cellular fractionation followed by Western blotting.

  • Principle: Cells are lysed and separated into cytosolic and nuclear fractions. The presence of AIF in the nuclear fraction is then detected by Western blotting. An increase in nuclear AIF in treated cells compared to control cells indicates translocation from the mitochondria.

3.3. Assessing the Involvement of the Intrinsic Apoptotic Pathway: Bcl-2 Family Proteins:

The Bcl-2 family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis. While CHM-1 is primarily caspase-independent, examining the expression of key Bcl-2 family members like the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 can provide further mechanistic insights. An increased Bax/Bcl-2 ratio is often associated with the induction of apoptosis.[5][6]

  • Principle: The expression levels of Bax and Bcl-2 are quantified by Western blotting of whole-cell lysates.

3.4. Caspase Activity Assays: A Control for Specificity:

Although CHM-1 acts in a caspase-independent manner, including a caspase-3 activity assay is a valuable control.[2] It will help to confirm that the observed cell death is indeed caspase-independent for your CHM-1-P-Na variants and can be used as a point of comparison if you are testing against other compounds that may be caspase-dependent.

  • Principle: Caspase-3 activity can be measured using a colorimetric or fluorometric assay.[7][8][9] These assays typically use a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and communication of your findings.

4.1. Tabular Summary of Quantitative Data:

All quantitative data should be summarized in tables for easy comparison.

Table 1: Percentage of Apoptotic Cells (Annexin V+/PI-) and Necrotic/Late Apoptotic Cells (Annexin V+/PI+)

Treatment (24h)Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control-
CHM-1-P-NaX
Variant AX
Variant BX
Positive ControlY

Table 2: Relative Protein Expression Levels (Western Blot Densitometry)

Treatment (24h)Concentration (µM)Nuclear AIF (Fold Change vs. Vehicle)Bax/Bcl-2 Ratio (Fold Change vs. Vehicle)
Vehicle Control-1.01.0
CHM-1-P-NaX
Variant AX
Variant BX

Table 3: Caspase-3 Activity

Treatment (24h)Concentration (µM)Caspase-3 Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
CHM-1-P-NaX
Variant AX
Variant BX
Positive ControlY

4.2. Visualizing Pathways and Workflows:

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

CHM1_Apoptosis_Pathway cluster_mito Mitochondrion cluster_nuc Nucleus CHM1 CHM-1-P-Na (pro-drug) Active_CHM1 CHM-1 (active form) CHM1->Active_CHM1 Metabolic Conversion Tubulin Tubulin Active_CHM1->Tubulin Binds to Colchicine Site Mitochondria Mitochondria Active_CHM1->Mitochondria Triggers Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Caspase-Independent Apoptosis G2M_Arrest->Apoptosis AIF_Cyto AIF Mitochondria->AIF_Cyto AIF Release AIF_Mito AIF Nucleus Nucleus AIF_Cyto->Nucleus Translocation AIF_Nuc AIF Nucleus->Apoptosis Induces

Caption: CHM-1-P-Na induces caspase-independent apoptosis.

Experimental_Workflow cluster_assays Quantitative Apoptosis Assays start Start cell_culture Seed Cancer Cells (e.g., HepG2) start->cell_culture treatment Treat with CHM-1-P-Na Variants & Controls (Vehicle, Positive) cell_culture->treatment time_points Incubate for Defined Time Points (e.g., 12, 24, 48h) treatment->time_points harvest Harvest Cells time_points->harvest flow_cytometry Annexin V/PI Staining (Flow Cytometry) harvest->flow_cytometry western_blot Cellular Fractionation & Western Blot (AIF, Bax, Bcl-2) harvest->western_blot caspase_assay Caspase-3 Activity Assay harvest->caspase_assay data_analysis Data Analysis & Comparison flow_cytometry->data_analysis western_blot->data_analysis caspase_assay->data_analysis

Caption: Workflow for comparing apoptosis induction.

Detailed Experimental Protocols

The following are generalized protocols. Always refer to the manufacturer's instructions for specific kits and reagents.

5.1. Protocol: Annexin V/PI Staining for Flow Cytometry [10][11]

  • Cell Preparation:

    • Induce apoptosis by treating cells with CHM-1-P-Na variants or controls for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use a gentle non-enzymatic method for detachment.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

5.2. Protocol: Western Blot for AIF, Bax, and Bcl-2 [12][13]

  • Protein Extraction:

    • For total protein (Bax, Bcl-2), lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For AIF translocation, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AIF, Bax, Bcl-2, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytosolic fractions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

5.3. Protocol: Colorimetric Caspase-3 Activity Assay [8][9]

  • Lysate Preparation:

    • Lyse 1-2 x 10^6 cells in the provided lysis buffer.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Add 50-100 µg of protein lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the quantitative comparison of apoptosis induction by CHM-1-P-Na and its variants. By employing a multi-parametric approach and adhering to sound experimental design, researchers can obtain reliable and insightful data to advance the development of this promising class of anti-cancer compounds. The emphasis on understanding the underlying caspase-independent mechanism of CHM-1 is crucial for a meaningful interpretation of the results.

References

  • Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., Kuo, S. C., Lee, K. H., & Teng, C. M. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics, 7(2), 350-360. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 193-198. [Link]

  • Lekshmi, R. K., Divya, T. S., & Sadasivan, C. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 20(1), 83. [Link]

  • Albeck, J. G., Burke, J. M., Spencer, S. L., Lauffenburger, D. A., & Sorger, P. K. (2008). Quantitative analysis of pathways controlling extrinsic apoptosis in single cells. Molecular Cell, 30(1), 11-25. [Link]

  • Janes, K. A. (2007). Quantitative analysis of apoptotic decisions in single cells and cell populations. DSpace@MIT. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... [Link]

  • Jones, T. L., & Lafrenz, D. (1992). Quantitative determination of the induction of apoptosis in a murine B cell line using flow cytometric bivariate cell cycle analysis. Cellular Immunology, 142(2), 348-360. [Link]

  • PubMed. A Mechanism for Apoptotic Effects of a Planar Catechin Analog on Cancer Cells. [Link]

  • National Center for Biotechnology Information. Caspase Protocols in Mice. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Frontiers. Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. [Link]

  • EdSpace. Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

  • Journal of the American Chemical Society. Caged Ligand-Decorated Near-Infrared Photosensitizer with In Vivo Albumin-Hijacking Capacity for Tumor-Targeted Hypoxia-Tolerant Photoimmunotherapy of Cancer. [Link]

  • Reaction Biology. Caspase-3 Activation Assay. [Link]

  • ResearchGate. Can you help with Western Blot: Bax and BCL-2?. [Link]

  • MDPI. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Clinical & Experimental Ophthalmology. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma. [Link]

  • ResearchGate. Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. [Link]

Sources

Safety Operating Guide

Part 1: Identification & Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

CHM-1-P-Na is the monosodium phosphate salt of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1).[1][2][3] It is a hydrophilic prodrug designed to improve the solubility of the potent antitumor agent CHM-1, which targets microtubule polymerization and induces apoptosis in cancer cells.

CRITICAL SAFETY WARNING: Do NOT confuse CHM-1-P-Na with Sodium Phosphide (Na₃P).

  • CHM-1-P-Na: Antineoplastic drug (Cytotoxic/Genotoxic Hazard).

  • Na₃P: Inorganic pyrophoric solid (Fire/Explosion Hazard).

  • Action: Verify the CAS number and chemical structure on the container before handling. This guide applies strictly to the antineoplastic agent .

Hazard Profile
PropertyClassificationImplications for Disposal
Pharmacological Class Antimitotic / AntineoplasticTreat as Hazardous Drug (HD) per USP <800> guidelines.
Toxicity Cytotoxic, GenotoxicTrace Chemotherapy Waste (RCRA Empty) vs. Bulk Waste .
Physical State Solid (Powder) or Aqueous SolutionHigh solubility increases risk of rapid environmental spread if spilled.
Reactivity Stable under normal conditionsCompatible with standard high-heat incineration; incompatible with strong oxidizers.

Part 2: Personal Protective Equipment (PPE)

To handle CHM-1-P-Na waste, you must create a barrier against inhalation and dermal absorption.

  • Respiratory: N95 respirator (minimum) for solid waste handling; PAPR or N95 + Face Shield for spill cleanup.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (minimum 4 mil).

    • Outer Glove: Nitrile or Neoprene (extended cuff).

  • Body: Disposable chemotherapy-resistant gown (polyethylene-coated polypropylene) with closed front and long sleeves.

  • Eye: Chemical splash goggles (safety glasses are insufficient for liquid waste pouring).

Part 3: Disposal Workflows & Protocols

Segregation Logic

Proper disposal depends on the concentration and volume of the waste. Do not mix CHM-1-P-Na with general solvent waste or biohazard waste unless specifically authorized.

DisposalLogic Start Identify Waste Type Bulk Bulk Chemotherapy Waste (>3% residue / Unused Stock) Start->Bulk Stock Powder/Soln Trace Trace Chemotherapy Waste (<3% residue / Empty Vials) Start->Trace Empty Containers Liquid Liquid Solutions (Cell media, buffers) Start->Liquid Diluted Waste Sharps Contaminated Sharps (Needles, broken glass) Start->Sharps Needles/Glass Action_Incinerate High-Temp Incineration (Black/Yellow Bin) Bulk->Action_Incinerate Mandatory Action_Medical Regulated Medical Waste (Yellow Bin) Trace->Action_Medical Standard Protocol Action_Solidify Solidify/Absorb then Incinerate Liquid->Action_Solidify Prevent Leaks Sharps->Action_Incinerate Do NOT Recap Action_Solidify->Action_Incinerate

Figure 1: Decision matrix for segregating CHM-1-P-Na waste streams.

Protocol: Solid Waste (Powder & Bulk)

Applicability: Unused stock, expired powder, highly contaminated weighing boats, and spill cleanup materials.

  • Containment: Place waste directly into a sealable, leak-proof plastic bag (minimum 2 mil thickness).

  • Labeling: Apply a "Cytotoxic/Chemotherapy Waste" label.

  • Secondary Containment: Transfer the sealed bag into a designated Black (RCRA Hazardous) or Yellow (Chemotherapy) waste bin depending on your facility's specific color coding for incineration.

    • Note: Do not use Red Biohazard bags (autoclave) for bulk drugs; autoclaving does not destroy the chemical structure of quinolones.

  • Disposal Method: High-Temperature Incineration (>1000°C) is the only validated method to break down the quinolone ring structure completely.

Protocol: Liquid Waste (Aqueous Solutions)

Applicability: Cell culture media containing CHM-1-P-Na, unused stock solutions.

  • Never Sink Dispose: Strict prohibition on pouring down drains.

  • Collection: Collect in a High-Density Polyethylene (HDPE) or glass carboy.

  • Labeling: Label as "Aqueous Waste - Contains Cytotoxic Drug (CHM-1-P-Na)."

  • Neutralization (Optional/Pre-treatment):

    • While incineration is preferred, if on-site inactivation is required by local EHS:

    • Add 5% Sodium Hypochlorite (Bleach) to the solution to achieve a final concentration of ~10% bleach. Allow to sit for 24 hours.

    • Mechanism:[3][4][5][6] Oxidative cleavage of the methylenedioxy ring and quinolone core.

    • Warning: This reduces toxicity but does not eliminate it. The resulting mixture must still be treated as chemical waste.[7]

Protocol: Empty Containers (Trace Waste)

Applicability: Vials, tubes, or pipettes with <3% residual volume.

  • Definition: RCRA "Empty" status requires the container to be emptied as much as physically possible.

  • Disposal: Place in Yellow Chemotherapy Waste bins.

  • Glassware: If washing glassware, the first rinse must be collected as Hazardous Liquid Waste (see 3.3). Subsequent rinses can be sewered if permitted by local wastewater permits.

Part 4: Emergency Spill Response

Scenario: A 50mg vial of CHM-1-P-Na powder drops and shatters.

  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.

  • PPE Up: Don double gloves, N95 mask, gown, and goggles.

  • Contain (Powder):

    • Cover the powder gently with damp absorbent pads (dampened with water or proprietary chemo-spill solvent) to prevent dust generation.

    • Do NOT use a dry brush or broom (aerosolization risk).

  • Clean:

    • Scoop up the damp pads and glass shards using a disposable scoop/dustpan.

    • Place immediately into a heavy-duty plastic bag.

    • Clean the surface 3 times:

      • Detergent/Water: To remove physical residue.

      • 0.5% Sodium Hypochlorite (Bleach): To degrade trace residues.

      • Sodium Thiosulfate: To neutralize the bleach (prevents corrosion).

  • Dispose: All cleanup materials (scoops, pads, PPE) go into the Bulk Chemotherapy Waste bin for incineration.

Part 5: Data Summary & References

Physical & Chemical Properties Relevant to Disposal
ParameterDataSource
Solubility Highly Soluble (Water/PBS)[1]
Stability Stable in aqueous solution (pH 7.4) for >24h[1]
Molecular Formula C₁₆H₉FNO₄·Na₂PO₄ (Prodrug form)[1]
Decomposition Thermal decomposition releases NOₓ, POₓ, F⁻[2]
References
  • Synthesis and Preclinical Evaluations of CHM-1-P-Na. Title: Synthesis and Preclinical Evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na) as a Potent Antitumor Agent.[1][2][3] Source: Journal of Medicinal Chemistry (via PubMed/ACS). URL:[Link] (Search Term: CHM-1-P-Na)

  • EPA RCRA Hazardous Waste Management. Source: U.S. Environmental Protection Agency. URL:[Link]

Sources

Personal protective equipment for handling CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: February 2026

Sodium Phosphate Prodrug of CHM-1 (Antimitotic Agent)

Executive Summary & Chemical Identity

CHM-1-P-Na is the water-soluble sodium phosphate prodrug of CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone). While the parent compound (CHM-1) is a potent, lipophilic microtubule-destabilizing agent, the P-Na (Phosphate Sodium) modification significantly alters its physical properties, specifically increasing aqueous solubility to improve bioavailability.

The Safety Paradox: While the prodrug strategy improves clinical delivery, it drastically increases occupational risk . Unlike the lipophilic parent compound, CHM-1-P-Na dissolves rapidly upon contact with mucous membranes or perspiration, facilitating immediate systemic absorption.

Hazard Classification:

  • Pharmacological Class: Microtubule Destabilizer (Antimitotic).

  • Occupational Exposure Band (OEB): Band 4/5 (High Potency). Treat as a Cytotoxic/Antineoplastic Agent.[1]

  • Critical Hazard: Genotoxicity and Teratogenicity (suspected based on mechanism of action similar to Combretastatins and Colchicine).

The Hierarchy of Defense (PPE Strategy)

The following PPE configuration is non-negotiable for handling CHM-1-P-Na in powder or solution form. This system relies on a "Double-Barrier" approach.

Personal Protective Equipment (PPE) Matrix
Protection ZoneEquipment RequirementTechnical Specification / Standard
Respiratory PAPR (Powered Air Purifying Respirator) ORN95/P3 only if working inside a Class II BSCHEPA Filter (H14) efficiency >99.995%. Surgical masks provide ZERO protection against cytotoxic aerosols.
Dermal (Hands) Double Gloving (Strict Requirement)Inner: Nitrile (4-5 mil). Outer: Nitrile or Neoprene (Extended Cuff). Must meet ASTM D6978 (Chemotherapy Drug Resistance).[2]
Body Impervious Gown or CoverallPolyethylene-coated polypropylene (e.g., Tyvek®). Must be closed-front and have sealed seams/cuffs.
Ocular Chemical Splash Goggles Indirect venting to prevent powder ingress. Face shield required if handling liquid volumes >10mL.
Footwear Shoe Covers Impervious, skid-resistant. Double covers required for spill cleanup.

Operational Logic: The "Solubility Risk" Workflow

The following diagram illustrates the specific risk pathway of the P-Na salt form compared to the parent compound, dictating the engineering controls required.

RiskPathway Substance CHM-1-P-Na (Powder) Property Hygroscopic & Water Soluble Substance->Property Chemical Nature Control REQUIRED: Class II BSC (Negative Pressure) Substance->Control Mitigation Exposure Contact with Sweat/Mucosa Property->Exposure Dust Generation Absorption Rapid Systemic Uptake Exposure->Absorption Solubilization Control->Exposure Prevents

Figure 1: The Solubility-Toxicity Pathway. The sodium phosphate group facilitates rapid transmembrane transport upon contact with biological fluids.

Step-by-Step Handling Protocol

This protocol uses a Unidirectional Flow to prevent cross-contamination.

Phase A: Preparation (Donning)
  • Inspection: Verify the Biological Safety Cabinet (BSC) is certified and running.

  • Primary Donning: Put on shoe covers, hair bonnet, and the inner pair of nitrile gloves. Tuck lab coat sleeves into these gloves.

  • Secondary Donning: Put on the impervious gown (Tyvek). Ensure the cuffs cover the inner glove wrists.

  • Final Barrier: Put on the outer pair of extended-cuff nitrile gloves. Pull these over the gown cuffs.

    • Why? This creates a shingle effect. If liquid runs down your arm, it flows over the glove, not onto your skin.

Phase B: Experimental Manipulation
  • Solubilization: When adding solvent (e.g., PBS or water) to CHM-1-P-Na powder, inject the liquid slowly down the vial wall to prevent aerosolization ("puffing").

  • Negative Pressure Technique: If withdrawing solution, use a Luer-Lock syringe. Do not pressurize the vial. Use a chemotherapy venting pin if available.

  • Wipe Down: After every transfer, wipe the exterior of the vial with a gauze pad soaked in 70% ethanol to remove non-visible residues.

Phase C: Decontamination & Disposal

Disposal Rule: CHM-1-P-Na is a cytotoxic waste.[2] DO NOT autoclave. High-heat incineration is the only validated destruction method.

DisposalFlow Waste Solid Waste (Vials, Tips, Gloves) Container Yellow Cytotoxic Waste Bin (Rigid, Sealable) Waste->Container Liquid Liquid Waste (Stock Solutions) Liquid->Container Treat High-Temperature Incineration (>1000°C) Container->Treat Off-site Disposal

Figure 2: Cytotoxic Waste Stream. Incineration is mandatory to break the quinolone scaffold.

Emergency Response: Spills

Scenario: You have spilled 50mg of CHM-1-P-Na powder on the bench.

  • Isolate: Alert nearby personnel. Place a "DO NOT ENTER" sign.[3]

  • PPE Upgrade: If not already wearing a respirator, don an N95 or PAPR immediately. Double shoe covers are now mandatory.

  • Containment (The "Halo" Method):

    • Cover the spill gently with absorbent pads (do not wipe yet).

    • Wet the pads slightly with 5.25% Sodium Hypochlorite (Bleach) .

    • Mechanism:[4][5][6] Bleach oxidizes the organic structure, aiding in degradation, though it does not guarantee complete neutralization of the pharmacophore immediately. It primarily suppresses dust.

  • Cleanup:

    • Scoop up the slurry using rigid scrapers.

    • Clean the surface 3x with Bleach, followed by 1x with Sodium Thiosulfate (to neutralize bleach), then 1x with Water.

    • Dispose of all cleanup materials as cytotoxic waste.

Scientific Rationale & Mechanism

Why is CHM-1-P-Na so dangerous? CHM-1 targets the colchicine-binding site of tubulin, inhibiting polymerization. This arrests cells in the G2/M phase, leading to apoptosis.

  • Teratogenicity: As a mitotic inhibitor, it is catastrophic to developing fetuses (rapidly dividing cells).

  • Prodrug Activation: The "P-Na" moiety is cleaved by endogenous phosphatases in the body to release the active CHM-1. This conversion can occur in plasma or intracellularly, meaning systemic exposure to the prodrug is functionally equivalent to exposure to the active agent.

References

  • Wang, H., et al. (2002). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo.[7] Cancer Research (AACR).

  • Yeh, T. K., et al. (2018). CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2.[8] PubMed / NIH.

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.

  • National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHM-1-P-Na
Reactant of Route 2
Reactant of Route 2
CHM-1-P-Na

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。